[4-(Difluoromethyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYFWZBWPUDNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300352 | |
| Record name | 4-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444915-77-9 | |
| Record name | 4-(Difluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444915-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to [4-(Difluoromethyl)phenyl]methanol: Properties, Structure, and Applications in Modern Chemistry
Executive Summary: This technical guide provides a comprehensive overview of [4-(Difluoromethyl)phenyl]methanol, a fluorinated organic compound of significant interest to the chemical and pharmaceutical research communities. We will delve into its core chemical properties, molecular structure, spectroscopic signature, and synthetic pathways. A key focus is placed on its applications, particularly in drug development, where the difluoromethyl (CHF₂) moiety serves as a critical modulator of physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design. Fluorinated functional groups can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1] Among these, the difluoromethyl (CHF₂) group has emerged as a particularly fascinating and useful moiety. It acts as a unique bioisostere, capable of mimicking hydroxyl, thiol, or even amino groups through its capacity to act as a hydrogen bond donor.[2][3]
This compound, which integrates this valuable functional group into a fundamental benzyl alcohol framework, represents a key building block for accessing novel chemical entities. This guide offers a senior application scientist's perspective on the compound, explaining not just the "what" of its properties but the "why" behind its utility and the experimental logic for its synthesis and characterization.
Chapter 1: Molecular Structure and Physicochemical Properties
The structure of this compound is foundational to its chemical behavior. It consists of a benzene ring substituted at the 1- and 4-positions with hydroxymethyl (-CH₂OH) and difluoromethyl (-CHF₂) groups, respectively.
Caption: 2D structure of this compound.
The difluoromethyl group is strongly electron-withdrawing, which influences the electron density of the aromatic ring and the reactivity of the benzylic alcohol. This electronic effect can stabilize adjacent carbocations, a property that can be exploited in certain synthetic transformations. The hydroxyl group retains its characteristic reactivity, readily participating in oxidation, esterification, and etherification reactions.
Physicochemical Data Summary
All quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Reference |
| CAS Number | 444915-77-9 | [4] |
| Molecular Formula | C₈H₈F₂O | [4] |
| Molecular Weight | 158.14 g/mol | [4] |
| Appearance | Liquid or low-melting solid | N/A |
| Storage | Inert atmosphere, Room Temperature | [4] |
Chapter 2: Spectroscopic Characterization (Predictive Analysis)
Rigorous characterization is essential for confirming the identity and purity of any chemical substance. While specific spectra for this exact compound are not publicly indexed, its structure allows for a highly accurate prediction of its spectroscopic features based on well-established principles and data from analogous structures.[5][6]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.
-
Aromatic Region: Two distinct doublets between δ 7.4-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Difluoromethyl Proton: A triplet centered around δ 6.6-7.0 ppm. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms (²JH-F ≈ 50-60 Hz).
-
Benzylic Protons: A singlet corresponding to the two -CH₂OH protons, expected around δ 4.7 ppm.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 1.5-2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm).
-
Difluoromethyl Carbon: A triplet signal due to one-bond coupling with the two fluorine atoms (¹JC-F ≈ 235-245 Hz).
-
Benzylic Carbon: A singlet for the -CH₂OH carbon around δ 64 ppm.
-
-
¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum should show a single resonance, a doublet, resulting from the coupling of the two equivalent fluorine atoms to the single proton of the difluoromethyl group (²JF-H ≈ 50-60 Hz).
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 158.[4] Key fragmentation patterns would include the loss of a water molecule ([M-18]⁺) and the loss of the hydroxymethyl group ([M-31]⁺).
Chapter 3: Synthesis and Reactivity
The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid or aldehyde precursor. A robust and reliable method involves the reduction of 4-(difluoromethyl)benzoic acid or its ester derivative.
Experimental Protocol: Reduction of 4-(Difluoromethyl)benzoyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of lithium aluminum hydride (LAH) as the reducing agent ensures a high-yield conversion of the acid chloride directly to the primary alcohol.
Step 1: Preparation of the Reaction Assembly
-
A three-necked, round-bottom flask is dried in an oven and cooled under a stream of dry nitrogen.
-
The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
Step 2: Reaction Execution
-
Lithium aluminum hydride (1.2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) in the reaction flask under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C using an ice bath.
-
4-(Difluoromethyl)benzoyl chloride (1.0 equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel to the stirred LAH suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
Step 3: Quenching and Work-up
-
The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate (aluminum salts) is removed by filtration.
-
The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound is purified by silica gel column chromatography to afford the final product in high purity.
Caption: Synthetic workflow for the preparation of the target compound.
Chapter 4: Applications in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its role as a precursor to more complex molecules, especially active pharmaceutical ingredients (APIs).[7] The CHF₂ group is a powerful tool for lead optimization in drug discovery.[2]
-
Bioisosterism and Hydrogen Bonding: The most significant feature of the CHF₂ group is its ability to act as a "lipophilic hydrogen bond donor".[2] The C-H bond is polarized by the two adjacent fluorine atoms, making the proton sufficiently acidic to form hydrogen bonds with biological targets. This allows it to serve as a bioisosteric replacement for traditional hydrogen bond donors like -OH and -NH₂, while simultaneously altering the molecule's lipophilicity profile.
-
Modulation of Physicochemical Properties:
-
Lipophilicity (logD): The CHF₂ group is less lipophilic than the more commonly used trifluoromethyl (CF₃) group.[3] This provides medicinal chemists with a finer tool for tuning a drug candidate's solubility and permeability to achieve an optimal balance for oral absorption and distribution.
-
Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl group) with a CHF₂ group can significantly enhance a drug's half-life.[7]
-
Conformational Control: The introduction of the sterically demanding and polar CHF₂ group can influence the preferred conformation of a molecule, which can lock it into a more active binding pose with its target protein.[2]
-
Chapter 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: Based on data for structurally related compounds, this chemical should be treated as hazardous. Potential hazards include:
-
Precautions for Safe Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[8][9]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Take measures to prevent the build-up of electrostatic charge.[9]
-
-
Conditions for Safe Storage:
Conclusion
This compound is more than just a simple fluorinated alcohol; it is a sophisticated building block that embodies key principles of modern drug design. Its unique structural and electronic properties, conferred by the difluoromethyl group, provide researchers with a powerful tool to modulate biological activity and pharmacokinetic profiles. Understanding its properties, reactivity, and safe handling is crucial for unlocking its full potential in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
- Title: The Chemical Properties and Applications of [4-(Trifluoromethyl)
- Title: (4-(Difluoromethoxy)phenyl)
- Title: Safety Data Sheet - CymitQuimica Source: CymitQuimica URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: (4-(Difluoromethyl)phenyl)
- Title: Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent Source: Wiley-VCH URL
- Source: National Institutes of Health (NIH)
- Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL
- Title: (4-(Bromomethyl)phenyl)methanol - AK Scientific, Inc.
- Title: FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications Source: PubMed URL
- Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles Source: ResearchGate URL
Sources
- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. North_Pano [projects.mcah.columbia.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. (4-(Difluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.se [fishersci.se]
An In-Depth Technical Guide to [4-(Difluoromethyl)phenyl]methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorination in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates has become a paramount strategy in medicinal chemistry for enhancing pharmacological profiles. Among the various fluorinated motifs, the difluoromethyl group (-CHF₂) offers a unique combination of electronic and steric properties that medicinal chemists can leverage to overcome challenges in drug design. This guide provides a comprehensive technical overview of [4-(Difluoromethyl)phenyl]methanol, a versatile building block that serves as a gateway to incorporating the valuable difluoromethyl moiety into complex molecular architectures. As a Senior Application Scientist, this document is crafted to not only provide protocols but to also instill a deep understanding of the scientific rationale behind the application of this compound, ensuring both expertise and trustworthiness in your research endeavors.
Section 1: Core Properties of this compound
This compound, also known as 4-(hydroxymethyl)benzal fluoride, is a specialty chemical pivotal for the synthesis of advanced pharmaceutical intermediates. Its core utility lies in the strategic placement of the difluoromethyl group on a readily functionalizable benzyl alcohol scaffold.
| Property | Value | Source |
| CAS Number | 444915-77-9 | [1] |
| Molecular Formula | C₈H₈F₂O | [] |
| Molecular Weight | 158.14 g/mol | Calculated |
Note on Molecular Weight Calculation: The molecular weight was calculated based on the atomic weights of the constituent atoms: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Fluorine (19.00 g/mol ), and Oxygen (16.00 g/mol ).
Section 2: The Difluoromethyl Group - A Bioisostere with Unique Attributes
The difluoromethyl group is a fascinating functional group that acts as a bioisostere for several key moieties, including hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][4] This bioisosteric relationship is not merely based on size, but on a nuanced interplay of electronic effects and hydrogen bonding capabilities.
Key Attributes:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CHF₂ group significantly increase resistance to oxidative metabolism, a common pathway for drug degradation. This can lead to an extended half-life and improved bioavailability of the parent drug molecule.[3][5]
-
Modulated Lipophilicity: The difluoromethyl group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes. This property is crucial for drugs targeting intracellular proteins or the central nervous system.[3][6]
-
Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF₃) group, the -CHF₂ group possesses a weakly acidic proton, allowing it to act as a hydrogen bond donor. This enables it to mimic the hydrogen bonding interactions of hydroxyl or amine groups, which are often critical for binding to biological targets.[3][6]
Diagram 1: The Role of the Difluoromethyl Group as a Bioisostere
Caption: Bioisosteric replacement of common functional groups with a difluoromethyl moiety can lead to enhanced drug properties.
Section 3: Synthesis of this compound
The synthesis of this compound can be approached through several routes, often starting from 4-formylbenzoic acid or related derivatives. A common strategy involves the reduction of a difluoromethylated benzaldehyde.
Illustrative Synthetic Pathway:
Sources
- 1. Difluoro(phenyl)methanol | C7H6F2O | CID 54255689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of [4-(Difluoromethyl)phenyl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl group (CF₂H) into molecular scaffolds is a cornerstone of modern medicinal chemistry. This moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. [4-(Difluoromethyl)phenyl]methanol is a key building block in this context, providing a versatile handle for further synthetic transformations. This guide provides an in-depth analysis of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and practical considerations for laboratory execution.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be efficiently achieved through two primary reductive pathways, each originating from a different oxidation state of the benzylic carbon. The choice between these routes is often dictated by the commercial availability and cost of the starting materials.
-
Pathway 1: Reduction of an Aldehyde: This approach commences with 4-(difluoromethyl)benzaldehyde and employs a mild reducing agent to afford the target alcohol. It is a direct and high-yielding transformation.
-
Pathway 2: Reduction of a Carboxylic Acid: Starting from 4-(difluoromethyl)benzoic acid, this pathway necessitates a more potent reducing agent to achieve the conversion to the primary alcohol.
The following sections will delve into the mechanistic details and provide field-proven protocols for each of these synthetic strategies.
Pathway 1: Selective Reduction of 4-(Difluoromethyl)benzaldehyde
This is arguably the most straightforward and common method for the preparation of this compound. The key to this synthesis is the selection of a reducing agent that is chemoselective for the aldehyde functional group.
Mechanism of Aldehyde Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is the reagent of choice for this transformation due to its mild reactivity and high selectivity for aldehydes and ketones. The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
The resulting alkoxide is stabilized as a borate ester. Subsequent protonation of the alkoxide during an aqueous or alcoholic workup liberates the desired primary alcohol. The use of a protic solvent like methanol or ethanol is common as it facilitates the protonation step.
Experimental Protocol: NaBH₄ Reduction
Materials:
-
4-(Difluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(difluoromethyl)benzaldehyde (1.0 eq) in methanol (10 volumes) at 0 °C (ice bath), add sodium borohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the residue by silica gel column chromatography if necessary.
| Parameter | Typical Value |
| Yield | 85-95% |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to room temperature |
Pathway 2: Reduction of 4-(Difluoromethyl)benzoic Acid
When 4-(difluoromethyl)benzoic acid is the more accessible starting material, a more powerful reducing agent is required to convert the carboxylic acid to the primary alcohol.
Mechanism of Carboxylic Acid Reduction with Lithium Aluminum Hydride (LiAlH₄)
Carboxylic acids are less electrophilic than aldehydes, and their reduction is further complicated by the acidic proton which reacts with the hydride reagent. Lithium aluminum hydride (LiAlH₄) is a significantly more potent hydride donor than NaBH₄ and is capable of reducing carboxylic acids.[1]
The mechanism is thought to involve the deprotonation of the carboxylic acid by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion. The resulting intermediate collapses to an aldehyde, which is immediately reduced to the alcohol as described in Pathway 1.[1] Due to the high reactivity of LiAlH₄, the reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O).
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
4-(Difluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(difluoromethyl)benzoic acid (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 30 minutes and then filter through a pad of Celite®.
-
Wash the filter cake with THF or EtOAc.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the desired product.
-
Purify by silica gel column chromatography if necessary.
| Parameter | Typical Value |
| Yield | 70-85% |
| Reaction Time | 4-8 hours |
| Temperature | 0 °C to reflux |
Characterization of this compound
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the benzylic CH₂ protons (around 4.7 ppm), aromatic protons in the 7.4-7.6 ppm region, and a characteristic triplet for the CHF₂ proton (around 6.6 ppm) with a J-coupling of approximately 56 Hz. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | A signal for the benzylic carbon (around 64 ppm), aromatic carbons, and a triplet for the CHF₂ carbon (around 114 ppm) due to C-F coupling.[2] |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H and C=C stretching frequencies for the aromatic ring. |
| Mass Spec | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₈F₂O, 158.15 g/mol ). |
Conclusion
The synthesis of this compound is readily achievable through the reduction of either 4-(difluoromethyl)benzaldehyde or 4-(difluoromethyl)benzoic acid. The choice of starting material dictates the necessary reducing agent, with the milder and more selective sodium borohydride being suitable for the aldehyde, while the more potent lithium aluminum hydride is required for the carboxylic acid. Both pathways, when executed with care and attention to the principles outlined in this guide, provide reliable and efficient access to this important fluorinated building block for applications in drug discovery and development.
References
- The Royal Society of Chemistry. (2021). Supporting Information. Chemical Science, 12(4), 1538–1546.
- Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Total synthesis of (+)-calyculin A. Journal of the American Chemical Society, 114(24), 9434–9453.
- Setamdideh, D., & Zeynizadeh, B. (2006). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (4-(Difluoromethoxy)phenyl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compound 4. Reagents and conditions: a) LiAlH4, THF,... Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
Sources
A Technical Guide to the Spectroscopic Characterization of [4-(Difluoromethyl)phenyl]methanol
Introduction
[4-(Difluoromethyl)phenyl]methanol, a key building block in medicinal chemistry and materials science, possesses a unique difluoromethyl group that imparts distinct physicochemical properties to parent molecules. This guide provides an in-depth analysis of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization. This document moves beyond a simple data repository to explain the "why" behind the spectral features, grounded in the principles of spectroscopic analysis and experience in structural elucidation.
The introduction of the difluoromethyl (-CHF₂) moiety in place of a more traditional substituent like a methyl or hydroxyl group can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity. As such, confident and accurate characterization of intermediates like this compound is paramount in any synthetic endeavor.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The interplay between the aromatic ring, the benzylic alcohol, and the electron-withdrawing difluoromethyl group gives rise to a characteristic set of signals in various spectroscopic techniques.
Caption: Molecular Structure of this compound.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While experimental data for this specific molecule is not widely available in public databases, we will present a detailed analysis based on predicted spectra and comparison with the closely related analog, [4-(Trifluoromethyl)phenyl]methanol. This approach provides a robust framework for the interpretation of experimentally acquired data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton and carbon atom is exquisitely sensitive to the surrounding electronic structure, providing a detailed molecular fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the hydroxyl proton, and the proton of the difluoromethyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~7.5 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~6.7 | Triplet | 1H | -CHF₂ |
| ~4.7 | Singlet | 2H | -CH₂OH |
| ~2.0 | Singlet (broad) | 1H | -OH |
Rationale and Interpretation:
The aromatic region is expected to exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing difluoromethyl group (H-3, H-5) will be deshielded compared to those ortho to the hydroxymethyl group (H-2, H-6). The most characteristic signal is the triplet for the proton of the difluoromethyl group, with a chemical shift around 6.7 ppm. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms (¹JHF). The benzylic protons of the -CH₂OH group are expected to appear as a singlet around 4.7 ppm. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
For comparison, the experimentally determined ¹H NMR spectrum of the analogous [4-(Trifluoromethyl)phenyl]methanol shows aromatic signals at 7.61 (d) and 7.46 (d) ppm, and the benzylic protons at 4.75 (s) ppm[1]. This supports the predicted chemical shifts for the aromatic and benzylic protons in our target molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (in 13C-{¹H} with C-F coupling) | Assignment |
| ~142 | Singlet | Aromatic (C-1) |
| ~138 | Triplet | Aromatic (C-4) |
| ~127 | Singlet | Aromatic (C-2, C-6) |
| ~126 | Triplet | Aromatic (C-3, C-5) |
| ~115 | Triplet | -CHF₂ |
| ~64 | Singlet | -CH₂OH |
Rationale and Interpretation:
The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The aromatic carbon attached to this group (C-4) will also show a triplet multiplicity due to two-bond coupling (²JCF). The other aromatic carbons will exhibit signals in the expected aromatic region, with those closer to the electron-withdrawing difluoromethyl group being more deshielded. The benzylic carbon of the -CH₂OH group is expected around 64 ppm. The chemical shifts in the aromatic region are influenced by the electronic effects of both the hydroxymethyl and difluoromethyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1610, 1500 | Medium | Aromatic C=C stretch |
| 1250-1000 | Strong | C-O stretch and C-F stretch |
| 850-800 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Rationale and Interpretation:
The most prominent feature will be a strong, broad absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol[2][3][4]. The C-O stretching vibration of the primary alcohol will appear as a strong band between 1250-1000 cm⁻¹[2]. The C-F stretching vibrations of the difluoromethyl group are also expected in this region, likely leading to a complex pattern of strong absorptions. The aromatic C-H and C=C stretching bands will be present at their characteristic frequencies. The out-of-plane C-H bending vibration for a para-disubstituted benzene ring will give a strong absorption in the 850-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, electron ionization (EI) would be a standard method.
Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 157 | [M-H]⁺ |
| 139 | [M-H₂O]⁺ |
| 107 | [M-CHF₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | [C₆H₅]⁺ |
| 51 | [CHF₂]⁺ |
Rationale and Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 158. A common fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 157, or the loss of water to give an [M-H₂O]⁺ ion at m/z 139[5][6][7]. Cleavage of the difluoromethyl group would lead to a fragment at m/z 107. The base peak is likely to be the tropylium ion at m/z 91, a very stable carbocation formed by rearrangement of the benzyl cation. The difluoromethyl cation itself would appear at m/z 51.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, adherence to standardized experimental protocols is essential. The following are generalized procedures that serve as a starting point for the characterization of this compound.
NMR Spectroscopy (¹H and ¹³C)
Caption: General workflow for acquiring NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[8]
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[9][10][11]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and applying a baseline correction. Calibrate the chemical shift scale using the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is likely a liquid or low-melting solid, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[12][13][14]
-
Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer. Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[15][16][17][18]
-
Ionization : Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide provides a comprehensive spectroscopic blueprint for the characterization of this compound. By combining predicted data, comparison with a close analog, and an understanding of fundamental spectroscopic principles, a robust framework for the identification and purity assessment of this important synthetic intermediate is established. The detailed experimental protocols further serve to ensure the acquisition of high-quality, reliable data in the laboratory. As a Senior Application Scientist, I am confident that this guide will be a valuable resource for researchers working with this and related fluorinated compounds.
References
- Das, K. G., & James, E. P. (1985).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
How To Obtain A Neat IR Spectrum. (2020, July 18). YouTube. Retrieved from [Link]
-
IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (1998).
- A Simple Measuring Method for Infrared Spectroscopy of Liquid M
-
How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]
-
Liquid Samples. Shimadzu. Retrieved from [Link]
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998).
- 13-C NMR Protocol for beginners AV-400. University of California, Santa Cruz.
-
How Can I Get a Quantitative 13C NMR Spectrum? (2007, December 21). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
- Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. University of Houston.
- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
-
13C Carbon NMR Spectroscopy. Chemistry Steps. Retrieved from [Link]
- Acquiring 1H and 13C Spectra. (2018, September 28). Royal Society of Chemistry.
- Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. (1962). Australian Journal of Chemistry.
- Structural Determination of Simple Organic Compounds Using 1H-NMR Spectrometry. eGyanKosh.
-
1H NMR: Intermediate Level, Spectrum 8. University of Wisconsin-Madison. Retrieved from [Link]
-
IR Spectrum: Alcohols and Phenols. Química Organica.org. Retrieved from [Link]
- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Chem-Impex.
- Mechanochemical Difluoromethylations of Alcohols. (2021). CCS Chemistry.
- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (2011). Der Pharmacia Lettre.
-
Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
IR: alcohols. University of Calgary. Retrieved from [Link]
- 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... (2017).
-
Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
- Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). (2020). The Royal Society of Chemistry.
-
BMRB entry bmse000407 - Benzyl Alcohol. Biological Magnetic Resonance Bank. Retrieved from [Link]
- Supporting information for: Catalytic C–H bond activation and hydroboration of C–C multiple bonds by a well-defined manganese pincer complex. (2017). The Royal Society of Chemistry.
-
Mass Spectrometry Ionization Methods. Emory University. Retrieved from [Link]
- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (2017, July 28).
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). The Royal Society of Chemistry.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7).
- ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare.
- Benzyl alcohol(100-51-6) 1H NMR spectrum. ChemicalBook.
- (4-(Difluoromethoxy)phenyl)methanol. MySkinRecipes.
- Process for preparing benzyl alcohols and their use. (2002, October 8).
- Electron ioniz
- (azido-difluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. rsc.org [rsc.org]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Senior Application Scientist's Guide to the Solubility and Stability of [4-(Difluoromethyl)phenyl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on [4-(Difluoromethyl)phenyl]methanol is limited. This guide provides a comprehensive framework for its characterization, grounded in established physicochemical principles and internationally recognized testing protocols. It is designed to empower researchers to generate reliable data and make informed decisions.
Introduction: The Significance of the Difluoromethyl Group
This compound is an aromatic alcohol of significant interest in medicinal chemistry and materials science. The difluoromethyl (CHF₂) group, a lipophilic hydrogen bond donor, serves as a bioisostere for hydroxyl or thiol groups, offering modulated polarity, improved metabolic stability, and enhanced membrane permeability. Understanding the solubility and stability of this building block is paramount for its effective use in drug discovery and development, as these properties directly influence formulation, bioavailability, shelf-life, and ultimately, therapeutic efficacy.
This technical guide presents a proactive framework for the comprehensive evaluation of this compound. We will delve into its predicted physicochemical properties by drawing comparisons to analogous structures and outline rigorous, field-proven experimental protocols for determining its solubility and stability under various stress conditions.
Section 1: Molecular Structure Analysis and Predicted Physicochemical Properties
The behavior of this compound is dictated by the interplay between its three key structural features: the aromatic phenyl ring, the polar hydroxymethyl (-CH₂OH) group, and the electron-withdrawing difluoromethyl (-CHF₂) group.
-
Hydroxymethyl Group: This primary alcohol moiety is a hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar solvents and self-association. It is also the primary site for oxidative degradation.
-
Difluoromethyl Group: Unlike the more common trifluoromethyl (CF₃) group, which is purely an electron-withdrawing group, the CHF₂ group is also a weak hydrogen bond donor. It increases the molecule's lipophilicity (logP) compared to the non-fluorinated benzyl alcohol, which is expected to decrease aqueous solubility.[1] The strong electronegativity of the fluorine atoms influences the electron density of the aromatic ring.
To contextualize our predictions, we can compare this compound to its well-characterized parent compound, benzyl alcohol, and its trifluoromethyl analogue.
Table 1: Comparative Physicochemical Properties of Benzyl Alcohol Analogues
| Property | Benzyl Alcohol | [4-(Trifluoromethyl)phenyl]methanol | This compound (Predicted) | Rationale for Prediction |
|---|---|---|---|---|
| Molecular Formula | C₇H₈O | C₈H₇F₃O | C₈H₈F₂O | - |
| Molecular Weight | 108.14 g/mol [2] | 176.14 g/mol [3] | 160.15 g/mol | - |
| Water Solubility | ~40 g/L (4 g/100 mL)[4] | Limited[1] | Moderately to sparingly soluble | The lipophilic CHF₂ group will likely reduce solubility compared to benzyl alcohol but may be slightly more soluble than the CF₃ analogue due to weaker lipophilicity. |
| logP (Octanol/Water) | 1.1[2] | ~2.5 (Predicted) | ~2.0 (Predicted) | The addition of fluorine atoms increases lipophilicity. The CHF₂ group is less lipophilic than the CF₃ group. |
| pKa (Alcohol) | ~15.4[2] | ~14.8 (Predicted) | ~15.0 (Predicted) | The electron-withdrawing nature of the CHF₂ group will increase the acidity (lower the pKa) of the benzylic alcohol compared to benzyl alcohol, but less so than the CF₃ group. |
Section 2: A Framework for Solubility Assessment
A compound's solubility is a critical determinant of its absorption and distribution in vivo. For preclinical development, both thermodynamic and kinetic solubility data are essential. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form, while kinetic solubility reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock (often in DMSO), begins to precipitate.
Causality in Experimental Design: Why Both Thermodynamic and Kinetic?
-
Thermodynamic Solubility (Shake-Flask Method): This is the gold standard, reflecting the equilibrium state and guiding formulation development for oral and parenteral dosage forms. It is crucial for understanding dissolution rate and potential bioavailability limitations. The OECD 105 guideline provides a robust framework for this determination.[5]
-
Kinetic Solubility: This is a high-throughput screening parameter that mimics the conditions of early in vitro biological assays where compounds are introduced from a DMSO stock. Poor kinetic solubility can lead to compound precipitation in assays, resulting in unreliable data and false negatives.
Experimental Protocol: Thermodynamic Solubility Determination (Adapted from OECD 105)
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period. Scientific Rationale: A preliminary study should be run to determine the time required to reach equilibrium (e.g., by sampling at 24, 48, and 72 hours). Constant temperature is critical as solubility is temperature-dependent.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Subsequently, clarify the supernatant by centrifugation or filtration using a filter material (e.g., PTFE) confirmed to not adsorb the analyte. Trustworthiness Check: It is vital to pre-saturate the filter with the solution before collecting the final sample to prevent loss of the analyte due to adsorption.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Workflow for Solubility Determination
Caption: A comprehensive workflow for forced degradation studies.
Section 4: Recommended Storage and Handling
Based on the chemical nature of benzylic alcohols and fluorinated compounds, the following general precautions are recommended pending experimental data:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability. [2]* Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
While specific experimental data for this compound remains to be broadly published, a robust scientific framework allows for its thorough and reliable characterization. By understanding its molecular structure in comparison to known analogues, researchers can predict its behavior. More importantly, by implementing the standardized, field-proven protocols for solubility (OECD 105) and stability (ICH Q1B, OECD 111) outlined in this guide, drug development professionals can generate the high-quality, reproducible data necessary to advance their research. This systematic approach ensures scientific integrity and provides a solid foundation for formulation development and regulatory submissions.
References
-
Wikipedia. Benzyl alcohol. [Link]
-
PubChem. Benzyl Alcohol (CID 244). National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (4-(Difluoromethoxy)phenyl)methanol. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Win-Win Chemical. [4-(difluoromethoxy)phenyl]methanol. [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
Regulations.gov. (2010). Summary of OECD 111 Tier 1 Testing: Hydrolysis of ALFOTERRA® Surfactants as a Function of pH. [Link]
-
U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ScienceMadness Wiki. Benzyl alcohol. [Link]
-
Filab. Solubility testing in accordance with the OECD 105. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
Ataman Kimya. PHENYLMETHANOL. [Link]
Sources
Potential biological activities of [4-(Difluoromethyl)phenyl]methanol derivatives
An In-Depth Technical Guide to the Potential Biological Activities of [4-(Difluoromethyl)phenyl]methanol Derivatives
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group has emerged as a uniquely valuable functional group. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, improving metabolic stability and membrane permeability while also participating in weak hydrogen bonding to refine target affinity.[1][2][3] This guide provides a comprehensive technical overview of derivatives based on the this compound core, exploring their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. We delve into their demonstrated efficacy as anti-inflammatory, anticancer, and antifungal agents, supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.
The Difluoromethyl Group: A Privileged Motif in Drug Design
The difluoromethyl group is not merely an inert substituent; its distinct electronic properties fundamentally alter a molecule's biological behavior. Its strong electron-withdrawing nature and enhanced lipophilicity contribute to improved metabolic stability and bioavailability.[1][2] Unlike the trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton, enabling it to function as a weak hydrogen bond donor.[1][3] This capacity for hydrogen bonding can lead to enhanced binding specificity and affinity for biological targets.[2] Consequently, difluoromethylation has become a critical strategy in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
In Vitro Anticancer Assay: MTT Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [4] Objective: To determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Wells with untreated cells (negative control) and medium only (blank) are included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of potential therapeutic applications. The strategic inclusion of the difluoromethyl group confers advantageous physicochemical properties, leading to potent anti-inflammatory, anticancer, and antifungal activities. The compelling preclinical data, particularly for pyrazole-based anti-inflammatory agents and various heterocyclic anticancer compounds, validates this scaffold as a valuable starting point for further drug discovery efforts.
Future research should focus on optimizing the lead compounds through targeted medicinal chemistry programs to enhance potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways for the most active derivatives will be crucial for their clinical translation. The continued exploration of this chemical space is poised to yield novel drug candidates for a range of challenging diseases.
References
-
Title: Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds Source: PubMed URL: [Link]
-
Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: AZoM.com URL: [Link]
-
Title: (4-(Difluoromethoxy)phenyl)methanol Source: MySkinRecipes URL: [Link]
-
Title: Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) Source: PubMed URL: [Link]
-
Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas Source: MDPI URL: [Link]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Royal Society of Chemistry URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]
-
Title: Fluoroalkane thioheterocyclic derivatives and their antitumor activity Source: PubMed URL: [Link]
-
Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Journal of Organic Chemistry Ahead of Print Source: ACS Publications URL: [Link]
-
Title: Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives Source: ResearchGate URL: [Link]
-
Title: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates Source: PubMed URL: [Link]
-
Title: China (4-Fluoro-phenyl)-methanol Manufacturer and Supplier, Factory Source: Lizhuo URL: [Link]
-
Title: Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin Source: Hindawi URL: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, profoundly influencing their physicochemical and pharmacokinetic profiles. Among the repertoire of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile tool. It is not merely a bulkier, more lipophilic version of a methyl group, nor is it a simple hydrogen-bond-deficient analog of the trifluoromethyl group. Instead, the CF₂H group occupies a distinct chemical space, acting as a "lipophilic hydrogen bond donor." This paradoxical nature allows it to serve as a metabolically robust bioisostere for critical functional groups like hydroxyls, thiols, and amides, offering medicinal chemists a powerful lever to overcome common drug development hurdles such as rapid metabolism and poor bioavailability. This guide provides an in-depth exploration of the core principles governing the application of the CF₂H group, from its fundamental physicochemical properties to its strategic deployment in lead optimization and the synthetic methodologies enabling its incorporation.
The Unique Physicochemical Landscape of the Difluoromethyl Group
The utility of the difluoromethyl group stems from a unique confluence of electronic and steric properties that differentiate it from other common substituents in medicinal chemistry. The two highly electronegative fluorine atoms induce a strong dipole and significantly polarize the adjacent C-H bond. This polarization renders the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor, a capability absent in methyl (-CH₃) and trifluoromethyl (-CF₃) groups.[1][2]
This hydrogen bonding capacity is a pivotal feature. Experimental studies using ¹H NMR analysis have quantified the hydrogen bond acidity (parameter A), revealing that the CF₂H group in various chemical environments can donate a hydrogen bond on a scale similar to anilines and thiophenols, though weaker than a hydroxyl group.[3][4][5] This allows the CF₂H moiety to mimic the hydrogen bonding interactions of hydroxyl (-OH), thiol (-SH), or even some amine (-NH₂) groups within a target's binding site, making it an effective bioisostere.[6][7]
Simultaneously, the CF₂H group modulates lipophilicity in a nuanced manner. While generally considered a lipophilicity-enhancing group, its impact is less pronounced than that of the -CF₃ group and is highly dependent on the molecular context.[3][8] For instance, replacing a methyl group with a difluoromethyl group can result in ΔlogP values ranging from slightly negative (-0.1) to moderately positive (+0.4), offering a tool for fine-tuning a drug candidate's solubility and permeability profile.[3][4]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key properties of the difluoromethyl group in comparison to other commonly used functional groups in drug design.
| Property | -CH₃ | -OH | -SH | -CF₂H | -CF₃ |
| Hansch Lipophilicity (π) | +0.50 | -0.67 | +0.39 | ~ +0.3 to +0.5 (context-dependent)[3] | +0.88[9] |
| Hydrogen Bond Acidity (A) | ~ 0.00[5] | ~ 0.37 | ~ 0.12[5] | ~ 0.08 - 0.13[3][4] | 0.00 |
| Bioisosteric Role | Non-polar side chains[9] | H-bond donor/acceptor | H-bond donor | H-bond donor (lipophilic)[1][6] | Steric bulk, blocks metabolism[9] |
| Metabolic Stability | Low (prone to oxidation) | Low (prone to conjugation) | Low (prone to oxidation) | High (C-F bonds resist cleavage)[1][10] | Very High[9] |
Strategic Applications in Drug Design
The decision to incorporate a CF₂H group is driven by specific, predictable goals during the lead optimization phase of drug discovery. Its application can be broadly categorized into three strategic pillars: bioisosterism, metabolic stabilization, and modulation of physicochemical properties for improved pharmacokinetics.
Bioisosteric Replacement: The "Lipophilic Hydrogen Bond Donor"
A primary application of the CF₂H group is as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][7] Many drug-target interactions are critically dependent on hydrogen bonds formed by these groups. However, -OH and -SH groups are often metabolic liabilities, susceptible to rapid Phase I oxidation or Phase II conjugation, leading to short drug half-lives.
By replacing a hydroxyl group with a CF₂H group, a medicinal chemist can potentially retain the crucial hydrogen-bond-donating interaction with the target protein while simultaneously blocking metabolic attack at that position.[11] The increased lipophilicity can also enhance membrane permeability and target engagement.[1]
Caption: Bioisosteric role of the CF₂H group.
Enhancing Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[9][10] This inherent strength makes the CF₂H group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][10]
A common strategy in lead optimization is to identify "metabolic soft spots"—positions on a molecule, such as benzylic carbons, that are readily oxidized. Replacing a hydrogen or a methyl group at such a position with a CF₂H group can effectively block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[1] This allows for lower and less frequent dosing, which can improve patient compliance and reduce off-target effects.
Fine-Tuning ADME Properties
Beyond stability, the CF₂H group provides a mechanism to modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Permeability: By moderately increasing lipophilicity, the CF₂H group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting agents.[1]
-
pKa Modulation: As a strong electron-withdrawing group, the CF₂H moiety can lower the basicity (pKa) of adjacent functional groups, such as amines.[1] This can be strategically used to reduce unwanted interactions with targets like the hERG channel or to optimize the ionization state of a drug for better absorption and distribution.
Caption: Strategic impact of CF₂H incorporation on drug properties.
Synthetic Methodologies: The Difluoromethylation Toolkit
The practical application of the CF₂H group in drug discovery is enabled by a growing arsenal of synthetic methods for its introduction, a process known as difluoromethylation. These methods can be broadly classified into nucleophilic, electrophilic, and radical pathways, allowing for the functionalization of a wide range of substrates.[1][12]
Caption: Overview of synthetic difluoromethylation approaches.
-
Nucleophilic Difluoromethylation: These methods typically involve a difluoromethyl anion equivalent, often generated from reagents like difluoromethyl(trimethyl)silane (TMSCF₂H).[1] They are effective for reacting with electrophiles such as carbonyl compounds.
-
Electrophilic/Carbene Difluoromethylation: This approach often involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate. Reagents like difluoromethyl triflate (HCF₂OTf) or sodium chlorodifluoroacetate can serve as carbene precursors, reacting readily with nucleophiles like phenols and thiols under mild conditions.[13][14] This is particularly useful for late-stage functionalization.
-
Radical Difluoromethylation: Driven by advances in photoredox catalysis, methods using radical precursors have become powerful tools for the direct C-H difluoromethylation of arenes and heterocycles.[1][5] This allows for the installation of a CF₂H group without pre-functionalization of the substrate.
Experimental Protocol: Assessing Metabolic Stability
To experimentally validate the enhanced metabolic stability conferred by a CF₂H group, an in vitro microsomal stability assay is a standard industry protocol. This assay measures the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a difluoromethylated compound compared to its non-fluorinated analog.
Materials:
-
Test compounds (CF₂H analog and parent CH₃/OH analog)
-
Pooled human liver microsomes (HLM), stored at -80°C
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, known for high clearance)
-
Negative control compound (e.g., Warfarin, known for low clearance)
-
Acetonitrile containing an internal standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates and analytical plates
Methodology:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare a 1 mM stock solution of each test compound and control in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM suspension to the wells of the 96-well plate.
-
Add the test compound stock solution to the HLM to achieve a final substrate concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
For the T=0 time point, add the quenching solution before adding the NADPH system.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3 volumes of cold acetonitrile with the internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well analytical plate.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The analysis is based on the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
A significantly longer t₁/₂ for the CF₂H analog compared to its parent compound confirms enhanced metabolic stability.
-
Conclusion and Future Perspectives
The difluoromethyl group is far more than a simple fluorine-containing substituent; it is a sophisticated molecular design element that offers a unique combination of properties. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful and rational approach to solving common problems in drug discovery, such as poor metabolic stability and suboptimal pharmacokinetics.[1][3][6] The continued development of novel and efficient difluoromethylation reactions will further empower medicinal chemists to deploy this versatile group, accelerating the journey from lead compound to clinical candidate.[5][12] As our understanding of its nuanced effects on molecular properties deepens, the strategic application of the CF₂H group is set to become an even more indispensable tactic in the design of next-generation therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Alfa Chemistry.
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Retrieved from [Link]
- Difluoromethyl. (n.d.). Alfa Chemistry.
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). Journal of Medicinal Chemistry, 60(2). Retrieved from [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. Retrieved from [Link]
- Quantifying the ability of the CF2H group as a hydrogen bond donor. (n.d.). Beilstein Journals.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA.
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8843. Retrieved from [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Retrieved from [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Retrieved from [Link]
-
Difluoromethylation of Phenols. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. (2021). Advanced Synthesis & Catalysis. Retrieved from [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups. (n.d.). ResearchGate. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). Organic Letters. Retrieved from [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. Retrieved from [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. (2022). Molecules, 27(20), 7076. Retrieved from [Link]
-
Synthesis of Difluoromethylated Compounds. (n.d.). OUCI. Retrieved from [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). New Journal of Chemistry. Retrieved from [Link]
-
Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(11), 975–978. Retrieved from [Link]
-
Federal Drug Administration-approved drugs that contain the difluoromethyl group. (n.d.). ResearchGate. Retrieved from [Link]
-
Selected drugs and inhibitors containing a fluoromethyl group. (n.d.). ResearchGate. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). Journal of Medicinal Chemistry, 62(12), 5645–5676. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Benzyl Alcohols in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the diverse array of fluorinated building blocks, fluorinated benzyl alcohols have emerged as particularly versatile intermediates. Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence acidity, lipophilicity, metabolic stability, and binding interactions of derivative compounds. This in-depth technical guide provides a comprehensive overview of the applications of fluorinated benzyl alcohols in drug discovery. We will explore their synthesis, delve into the profound impact of fluorination on molecular properties, and present case studies of their role in the development of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, providing both foundational knowledge and practical insights to leverage the full potential of these remarkable compounds.
Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates can dramatically enhance their therapeutic profile. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a molecule's physicochemical and biological characteristics. These modifications can lead to improved metabolic stability, enhanced binding affinity for target proteins, and optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
Fluorinated benzyl alcohols, in particular, serve as valuable and versatile starting materials and intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the ability to introduce a fluorinated phenyl ring, a motif present in numerous successful drugs, coupled with the reactive hydroxyl group that allows for further chemical transformations.
The Impact of Fluorination on the Physicochemical Properties of Benzyl Alcohols
The introduction of one or more fluorine atoms onto the phenyl ring of benzyl alcohol has profound effects on its electronic and physical properties. These changes are fundamental to understanding the advantages that fluorinated benzyl alcohols offer in drug design.
Electronic Effects and Acidity
The strong electron-withdrawing nature of fluorine significantly influences the acidity of the benzylic proton and the hydroxyl group. For instance, ortho-fluorination of benzyl alcohol has been shown to generally increase the hydrogen-bond (HB) acidity of the hydroxyl group.[1][2] This altered acidity can have a significant impact on how a drug molecule interacts with its biological target, potentially leading to stronger binding affinities through enhanced hydrogen bonding.
Lipophilicity and Membrane Permeability
Fluorination is a well-established strategy for modulating the lipophilicity of a molecule, a critical parameter for its ability to cross biological membranes. The substitution of hydrogen with fluorine generally increases lipophilicity, which can lead to improved oral bioavailability and better penetration of the blood-brain barrier.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By introducing fluorine at positions susceptible to metabolic oxidation, the metabolic stability of a drug can be significantly enhanced.[3] This leads to a longer half-life in the body, potentially reducing the required dose and frequency of administration.
Conformational Control
The presence of fluorine atoms can influence the conformational preferences of a molecule.[1][2] This is due to steric and electronic interactions, such as the formation of intramolecular hydrogen bonds between the hydroxyl group and an ortho-fluorine substituent. Controlling the conformation of a drug molecule is crucial for optimizing its interaction with the binding site of a target protein.
Synthesis of Fluorinated Benzyl Alcohols
Fluorinated benzyl alcohols are typically synthesized through the reduction of the corresponding fluorinated benzaldehydes or benzoic acids and their derivatives. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice for the reduction of aldehydes due to its mildness and selectivity.
Below is a representative experimental protocol for the synthesis of 4-fluorobenzyl alcohol from 4-fluorobenzaldehyde.
Experimental Protocol: Synthesis of 4-Fluorobenzyl Alcohol
Materials:
-
4-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 100 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add 1.52 g (40.3 mmol) of sodium borohydride to the stirred solution in small portions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-fluorobenzyl alcohol can be purified by distillation or column chromatography on silica gel to afford the pure product.
Applications of Fluorinated Benzyl Alcohols in Drug Discovery and Development
Fluorinated benzyl alcohols are key intermediates in the synthesis of a diverse range of therapeutic agents across various disease areas. Their incorporation can be pivotal in achieving the desired pharmacological profile.
Case Study: Bepotastine - An Antihistamine
Bepotastine is a non-sedating H1-antagonist with anti-inflammatory activity. A key intermediate in its synthesis is (4-chlorophenyl)(pyridin-2-yl)methanol.[4] A fluorinated analog, (4-fluorophenyl)(pyridin-2-yl)methanol, can be synthesized using similar methodologies and serves as a valuable building block for creating novel antihistamines with potentially improved properties. The synthesis of this intermediate can be achieved through a two-step oxidation-reduction pathway starting from 2-(p-fluorobenzyl)pyridine or via a Grignard reaction.[1][2]
Diagram: Synthesis of (4-fluorophenyl)(pyridin-2-yl)methanol
Caption: Synthetic routes to (4-fluorophenyl)(pyridin-2-yl)methanol.
Broader Impact: Fluorinated Moieties in Approved Drugs
While a direct synthetic lineage from a simple fluorinated benzyl alcohol to a blockbuster drug is not always explicitly documented in publicly available literature, the presence of fluorinated phenyl groups is widespread in many successful pharmaceuticals. This underscores the importance of fluorinated building blocks, including fluorinated benzyl alcohols and their derivatives.
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis. Its structure contains a trifluoromethylphenyl group, highlighting the use of fluorinated precursors in its synthesis.[3][5][6][7]
-
Voriconazole (Vfend®): A triazole antifungal agent. Its synthesis involves the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a difluorinated building block.[8][9][10][11][12]
-
Bicalutamide (Casodex®): A non-steroidal antiandrogen used in the treatment of prostate cancer. It features a fluorophenylsulfonyl group, indicating the use of fluorinated starting materials in its manufacturing process.[13][14][15][16]
The development of these drugs showcases the strategic advantage of incorporating fluorine to enhance efficacy and pharmacokinetic properties. Fluorinated benzyl alcohols serve as readily available and versatile starting points for the synthesis of such complex fluorinated molecules.
Application in Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging due to its favorable half-life and imaging characteristics. Fluorinated benzyl alcohols can be labeled with ¹⁸F to create PET tracers for visualizing and quantifying biological processes in vivo. For example, ¹⁸F-labeled analogs of bicalutamide have been synthesized to image androgen receptor expression in prostate cancer.[17]
Diagram: Role of Fluorinated Benzyl Alcohols in Drug Discovery
Caption: The central role of fluorinated benzyl alcohols.
Data Presentation: Physicochemical Properties of Benzyl Alcohol vs. 4-Fluorobenzyl Alcohol
The following table provides a comparison of key physicochemical properties of benzyl alcohol and its 4-fluoro derivative, illustrating the impact of fluorination.
| Property | Benzyl Alcohol | 4-Fluorobenzyl Alcohol | Reference |
| Molecular Formula | C₇H₈O | C₇H₇FO | |
| Molecular Weight | 108.14 g/mol | 126.13 g/mol | [8] |
| Boiling Point | 205 °C | 204-205 °C | |
| Density | 1.044 g/mL | 1.156 g/mL | [18] |
| logP (octanol/water) | 1.1 | 1.32 | |
| Acidity (pKa) | ~15.4 | ~14.9 |
Conclusion and Future Perspectives
Fluorinated benzyl alcohols are undeniably valuable assets in the medicinal chemist's toolbox. Their unique ability to fine-tune the properties of drug candidates has led to their widespread use as key intermediates in the synthesis of a multitude of therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the strategic application of fluorinated benzyl alcohols is poised to play an even more significant role in the development of next-generation medicines. The continued development of novel synthetic methodologies for the preparation of diverse and complex fluorinated benzyl alcohols will further expand their utility and solidify their importance in the future of drug discovery.
References
- BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem Technical Support.
- BenchChem. (2025). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. BenchChem Technical Support.
- Google Patents. (n.d.). Process for preparing bicalutamide.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering.
-
MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of p-fluorobenzaldehyde.
-
PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of voriconazole.
- Google Patents. (n.d.). Production of 4-fluorobenzaldehyde.
- Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
WIPO. (n.d.). Continuous processes for the manufacture of celocoxib. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging. Retrieved from [Link]
-
WIPO. (n.d.). PRODUCTION OF 4-FLUOROBENZALDEHYDE. Retrieved from [Link]
-
MDPI. (n.d.). Conformational Evolution of Bicalutamide in Chloroform: A Comprehensive NMR Study. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing voriconazole.
-
Wipf Group. (2016). Design and Synthesis of Novel Bicalutamide and Enzalutamide Deriva:ves as An:prolifera:ve Agents for the Treatment of Prostate Cancer. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of bicalutamide.
-
European Patent Office. (2018). VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol.... Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol. BenchChem Technical Support.
-
Patsnap. (n.d.). Voriconazole synthesis process. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 8. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 11. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
- 12. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 13. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 17. Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
A Technical Guide to [4-(Difluoromethyl)phenyl]methanol for Advanced Research and Development
Abstract
[4-(Difluoromethyl)phenyl]methanol is a critical fluorinated building block in modern medicinal chemistry and materials science. The incorporation of the difluoromethyl (–CHF2) moiety into molecular scaffolds can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the strategic importance, commercial availability, synthesis, and safe handling of this valuable synthon. We consolidate data from leading suppliers, outline a standard laboratory-scale synthesis protocol, and discuss the mechanistic rationale behind its application, ensuring a blend of theoretical grounding and practical, field-proven insights.
The Strategic Importance of the Difluoromethyl Moiety in Medicinal Chemistry
The deliberate introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties. The difluoromethyl (–CHF2) group, in particular, offers a unique combination of electronic and steric effects that make it a highly sought-after functional group.
The Role of the –CHF2 Group as a Bioisostere
The –CHF2 group is often employed as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or amine (–NH2) functionalities.[1] Its ability to act as a weak hydrogen bond donor, via its acidic proton, allows it to mimic the interactions of these traditional groups while offering distinct advantages.[1][2] Unlike a hydroxyl group, the –CHF2 moiety is resistant to metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[3]
Modulating Physicochemical Properties
Incorporating a difluoromethyl group can profoundly alter a molecule's characteristics:
-
Lipophilicity: It increases lipophilicity (logP), which can improve membrane permeability and bioavailability.[1]
-
Metabolic Stability: The high strength of the C-F bond makes the group resistant to enzymatic degradation.[3]
-
Binding Affinity: The unique electronic nature and hydrogen bonding capability of the –CHF2 group can lead to enhanced binding interactions with target proteins.[1]
This compound serves as a primary building block for introducing this strategic moiety into a wide array of molecular architectures, making it indispensable for modern drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is essential for its effective use and handling.
| Property | Value | Source |
| CAS Number | 136133-70-1 | Internal Compilation |
| Molecular Formula | C8H8F2O | Internal Compilation |
| Molecular Weight | 158.15 g/mol | Internal Compilation |
| Appearance | White to off-white solid | [4] |
| Melting Point | 65 - 67 °C (149 - 153 °F) | [4] |
| Boiling Point | 297 - 298 °C (567 - 568 °F) | [4] |
| Solubility | Soluble in common organic solvents (Methanol, Dichloromethane). Water solubility is low (0.52 g/L). | [4][5] |
Note: Physical properties can vary slightly between suppliers and batches.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers catering to research and bulk-scale needs. When sourcing this reagent, key considerations include purity, available quantities, lead times, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).
Representative Commercial Suppliers
The following table provides a snapshot of offerings from several established chemical suppliers. It is intended as a representative list, and researchers should always verify current stock and specifications directly with the vendor.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g, 25g | Often available for immediate shipment. |
| BLD Pharm | ≥98% | 1g, 5g, 25g, Bulk | Offers a range of pack sizes. |
| Fluorochem | ≥97% | 1g, 5g, 10g, Bulk | Specialist in fluorinated compounds. |
| Combi-Blocks | ≥97% | 1g, 5g, 25g | Provides a wide array of building blocks. |
| Apollo Scientific | ≥98% | 1g, 5g, 25g, Bulk | UK-based supplier with global distribution. |
Quality Control and Lot Consistency
For drug development applications, ensuring lot-to-lot consistency is paramount. It is crucial to obtain a detailed Certificate of Analysis (CoA) for each batch. Key analytical tests to look for include:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm structural identity and the absence of fluorinated or other organic impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Synthesis and Manufacturing Routes
Understanding the synthetic origin of a building block is crucial for anticipating potential impurities. The most common and direct laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 4-(Difluoromethyl)benzaldehyde.
Common Synthetic Pathway: Aldehyde Reduction
This pathway is favored for its high efficiency and the ready availability of the starting aldehyde. The reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Common synthetic route to this compound.
Detailed Laboratory-Scale Synthesis Protocol
Objective: To synthesize this compound via the reduction of 4-(Difluoromethyl)benzaldehyde.
Materials:
-
4-(Difluoromethyl)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Difluoromethyl)benzaldehyde in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Rationale: The reduction is exothermic. Cooling prevents potential side reactions and ensures controlled reactivity.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions over 15-20 minutes. Monitor for gas evolution (hydrogen).
-
Rationale: Portion-wise addition maintains temperature control and prevents a dangerously rapid reaction rate.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Workup & Extraction:
-
Reduce the volume of methanol using a rotary evaporator.
-
Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Rationale: The water wash removes inorganic salts and water-soluble impurities. The brine wash helps to break emulsions and further dry the organic layer.
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final product as a white solid.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.
Material Safety Data Sheet (MSDS) Highlights
Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.[4][6] Key hazard classifications often include:
Precautionary Measures:
-
Handle in a well-ventilated area or chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Recommended Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Room temperature.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential oxidation.[8]
-
Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[6]
Conclusion
This compound is a cornerstone building block for chemists seeking to leverage the unique benefits of the difluoromethyl group. Its commercial availability from numerous reputable suppliers, combined with a straightforward and well-documented synthesis, makes it an accessible and powerful tool for innovation in drug discovery and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely incorporate this synthon into their programs to develop next-generation molecules with enhanced performance characteristics.
References
- MySkinRecipes. (n.d.). (4-(Difluoromethoxy)phenyl)methanol.
- Win-Win Chemical. (n.d.). 170924-50-2 [4-(difluoromethoxy)phenyl]methanol.
- BLD Pharm. (n.d.). (4-(Difluoromethyl)phenyl)methanol.
- Sigma-Aldrich. (2025). Safety Data Sheet for Diphenylmethanol.
- Echemi. (n.d.). Buy [4-(trifluoromethyl)phenyl]methanol from JHECHEM CO LTD.
- BLD Pharm. (n.d.). 349-95-1 | (4-(Trifluoromethyl)phenyl)methanol.
- Hu, J., et al. (2012).
- Manchester Organics. (n.d.). [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9.
- Fisher Scientific. (2023). Safety Data Sheet for [2-(2-Furyl)phenyl]methanol.
- GlobalChemMall. (n.d.). [4-[(4-fluorophenyl)methoxy]phenyl]methanol.
- CDN Isotopes. (2016). Safety Data Sheet for Diphenyl-d5-methyl Alcohol.
- McCarthy, J. R., et al. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- Synsight. (2023). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- CymitQuimica. (2024). Safety Data Sheet for (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol.
- ChemicalBook. (n.d.). (4-(1,1-difluoroethyl)phenyl)methanol synthesis.
- Beilstein Journal of Organic Chemistry. (2021).
- Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH.
- NIST. (n.d.). 4-(Trifluoromethyl)phenyl methanol, ethyl ether. NIST WebBook.
- Journal of Medicinal Chemistry. (2020).
- ResearchGate. (n.d.). Representative drugs containing difluoromethyl motif.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-(Difluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.se [fishersci.se]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. North_Pano [projects.mcah.columbia.edu]
A-Technical-Guide-to-the-Physicochemical-Properties-of-Difluoromethylated-Aromatic-Compounds
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The difluoromethyl (CF2H) group has emerged as a pivotal functional group in modern medicinal chemistry. Its unique electronic and steric properties position it as a bioisosteric replacement for functionalities like hydroxyl, thiol, and amine groups.[1] This guide provides an in-depth analysis of the core physicochemical properties of difluoromethylated aromatic compounds. It explores how the CF2H group modulates lipophilicity, acidity/basicity, metabolic stability, and hydrogen bond donating capacity. By understanding these characteristics, researchers can strategically employ difluoromethylation to optimize drug candidates with enhanced pharmacokinetic profiles and target engagement.[1][2][3]
Introduction: The Strategic Advantage of the Difluoromethyl Group in Drug Design
The strategic incorporation of fluorine-containing functional groups is a well-established approach in drug discovery to enhance a molecule's pharmacological profile.[2][3][4] Among these, the difluoromethyl group has garnered significant attention due to its ability to fine-tune a range of properties, often providing a desirable balance between its methyl (CH3) and trifluoromethyl (CF3) counterparts.[5] The CF2H group can significantly alter a compound's lipophilicity, metabolic stability, and pKa, while also introducing a unique hydrogen bond donor capability.[1][6] This multifaceted nature allows for the optimization of ADME (absorption, distribution, metabolism, and excretion) properties, ultimately leading to more viable drug candidates.[5]
Core Physicochemical Properties of Difluoromethylated Aromatics
Lipophilicity (logP and logD): A Modulated Hydrophobicity
Lipophilicity, a critical parameter for membrane permeability and bioavailability, is significantly influenced by the difluoromethyl group.[1][7] While often considered a lipophilicity-enhancing moiety, the actual effect can vary. The change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group on an aromatic ring has been observed to range from -0.1 to +0.4.[8][9][10] This nuanced behavior allows for a more subtle modulation of lipophilicity compared to the more consistently lipophilic trifluoromethyl group.[2][11]
Table 1: Comparison of Lipophilicity (logP) for Substituted Benzenes
| Substituent | logP of Substituted Benzene |
| -CH3 | 2.11 |
| -CF2H | ~2.2 - 2.5 |
| -CF3 | 2.85 |
Note: logP values are estimations and can vary based on the specific aromatic system and experimental conditions.
Acidity and Basicity (pKa): The Impact of Strong Electron Withdrawal
The difluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of nearby acidic or basic functional groups on an aromatic ring.[1] For instance, the presence of a CF2H group on an aniline or phenol will decrease the pKa of the corresponding anilinium ion or phenol, making the aniline less basic and the phenol more acidic. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[6]
Metabolic Stability: Enhancing Drug Half-Life
A key advantage of incorporating a difluoromethyl group is the enhancement of metabolic stability.[1][4] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[12] By replacing a metabolically labile methyl group with a CF2H group, the half-life of a drug candidate can be extended, potentially leading to improved pharmacokinetic profiles and reduced dosing frequency.[1][7]
Hydrogen Bond Donating Ability: A Unique Interaction
Unlike the trifluoromethyl group, the difluoromethyl group possesses a polarized C-H bond that can act as a hydrogen bond donor.[1][13][14][15] This interaction, while weaker than conventional hydrogen bonds from O-H or N-H groups, can be significant in ligand-protein binding.[13][14][15] The hydrogen bond acidity of the CF2H group is comparable to that of thiophenols and anilines.[2][8][9] This unique "lipophilic hydrogen bond donor" character allows the CF2H group to serve as a bioisostere for hydroxyl and thiol groups, enabling new interactions within a target's binding pocket.[2][8][9][15]
Experimental Protocols for Characterization
Protocol 1: Determination of logP/logD by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the partition coefficient (logP) and distribution coefficient (logD).[16][17][18][19]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water (or a suitable buffer for logD) and the aqueous phase with n-octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV.[16]
-
Calculation:
-
logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
logD is calculated similarly using a buffered aqueous phase at a specific pH.
-
Causality and Self-Validation:
-
Pre-saturation: This step is crucial to prevent volume changes during the experiment, ensuring accurate concentration measurements.
-
Equilibration time: The shaking duration should be sufficient to reach equilibrium, which can be validated by measuring logP/logD at different time points until a stable value is obtained.
-
Controls: A known compound with a well-established logP value should be run in parallel to validate the experimental setup.
Protocol 2: pKa Determination using UV-Vis Spectrophotometry
This protocol describes the determination of pKa using UV-Vis spectrophotometry, suitable for compounds with a chromophore that changes upon ionization.[16]
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well plate, add a small aliquot of the stock solution to each buffer, ensuring the final solvent concentration is low (e.g., <1%).
-
Spectral Acquisition: Measure the UV-Vis spectrum of the compound in each buffer.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Causality and Self-Validation:
-
Buffer Range: The pH range of the buffers should encompass the expected pKa of the compound to accurately define the sigmoidal curve.
-
Constant Ionic Strength: Maintaining a constant ionic strength across all buffers is important to minimize its effect on the pKa.
-
Wavelength Selection: The chosen wavelength should correspond to a significant spectral shift between the ionized and non-ionized forms of the molecule for optimal sensitivity.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol details a common in vitro assay to assess the metabolic stability of a compound using liver microsomes.[12][20][21][22][23]
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the test compound.
-
Prepare a solution of liver microsomes in the buffer.
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, microsome solution, and test compound. Pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
Causality and Self-Validation:
-
Cofactor Requirement: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[12] A control incubation without NADPH should be included to assess non-NADPH-dependent degradation.
-
Positive Controls: Including compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound) validates the activity of the microsomal preparation.[12][20]
-
Linearity: The initial time points should show a linear decrease in the natural logarithm of the compound concentration, indicating first-order kinetics.
Visualizations
Key Physicochemical Effects of Aromatic Difluoromethylation
Caption: Impact of the CF2H group on key physicochemical properties.
Workflow for In Vitro Metabolic Stability Assay
Caption: Step-by-step workflow for the microsomal stability assay.
Case Studies: The Difluoromethyl Group in Approved Drugs
The strategic use of the difluoromethyl group is evident in several marketed drugs. For instance, in the development of certain kinase inhibitors, the replacement of a methyl or methoxy group with a difluoromethyl group has led to improved metabolic stability and desirable modulation of physicochemical properties. While a comprehensive list is beyond the scope of this guide, the increasing prevalence of CF2H-containing compounds in clinical development underscores their importance.[1]
Conclusion and Future Outlook
The difluoromethyl group offers a sophisticated tool for medicinal chemists to fine-tune the properties of aromatic compounds. Its ability to modulate lipophilicity, pKa, and metabolic stability, coupled with its unique hydrogen bond donating capacity, provides a powerful strategy for lead optimization. As synthetic methodologies for introducing the CF2H group continue to advance, its application in drug discovery is expected to grow, leading to the development of safer and more effective therapeutics.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Beilstein Journals. (n.d.). Quantifying the ability of the CF2H group as a hydrogen bond donor.
- PubMed Central. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor.
- National Institutes of Health. (n.d.). CF2H, a Hydrogen Bond Donor.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines - Chemical Communications.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- ChemistryViews. (2017). Hydrogen Bonds Involving CF2H.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews.
- Alfa Chemistry. (n.d.). Difluoromethyl.
- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase.
- OUCI. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
- PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
- National Institutes of Health. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- National Institutes of Health. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
- ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
- Slideshare. (n.d.). pKa and log p determination.
- Andrew G Mtewa, Kennedy Ngwira, Fanuel Lampiao, Anke Weisheit, Cassim U Tolo, Patrick E Ogwang, Duncan C Sesaazi. (n.d.). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination.
- ResearchGate. (2014). How can one determine log P and pKa for hydrophobic and neutral compounds?.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group.
- ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF.
- Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group.
- Andrew G Mtewa, Kennedy Ngwira, Fanuel Lampiao, Anke Weisheit, Cassim U Tolo, et al.. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination.
- National Institutes of Health. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
- AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
- AFIT. (2002). Absolute pKa Determinations for Substituted Phenols.
- ResearchGate. (2025). (PDF) Absolute p K a Determinations for Substituted Phenols.
- Semantic Scholar. (n.d.). Comparison of different atomic charge schemes for predicting pKa variations in substituted anilines and phenols.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 12. mttlab.eu [mttlab.eu]
- 13. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 14. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pKa and log p determination | PPTX [slideshare.net]
- 18. sciforschenonline.org [sciforschenonline.org]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. bioivt.com [bioivt.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of [4-(Difluoromethyl)phenyl]methanol from 4-formylbenzaldehyde
An Application Note and Protocol for the Synthesis of [4-(Difluoromethyl)phenyl]methanol
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (–CF₂H) in particular has garnered significant attention as a bioisostere for hydroxyl (–OH) or thiol (–SH) moieties.[1][2] Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound is a valuable building block for synthesizing more complex pharmaceutical agents and agrochemicals, incorporating this advantageous functional group.
This document provides a detailed, reliable, and efficient protocol for the synthesis of this compound via the chemical reduction of 4-(difluoromethyl)benzaldehyde. The chosen methodology employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and operational simplicity suitable for a standard research laboratory setting.
Synthetic Strategy and Mechanistic Overview
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The protocol outlined here follows a straightforward, single-step reduction pathway.
Reaction Scheme:
4-(Difluoromethyl)benzaldehydethis compound
Choice of Reagent: Sodium Borohydride (NaBH₄)
Sodium borohydride is the reagent of choice for this synthesis due to its excellent chemoselectivity and safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Selectivity: NaBH₄ readily reduces aldehydes and ketones while typically leaving other functional groups such as esters, amides, and carboxylic acids untouched under standard conditions.[4] This selectivity is advantageous, ensuring that only the target aldehyde functionality is transformed.
-
Mild Conditions: The reduction can be performed in protic solvents like methanol or ethanol at ambient or sub-ambient temperatures, simplifying the experimental setup.[5]
-
Safety and Handling: While it reacts with water and acids to produce flammable hydrogen gas, NaBH₄ is significantly safer and easier to handle than LiAlH₄, which reacts violently with water.[4]
Reaction Mechanism
The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by an aqueous workup to yield the final primary alcohol product.[5][6]
Experimental Protocol
This protocol details the synthesis of this compound from 4-(difluoromethyl)benzaldehyde on a 5 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-(Difluoromethyl)benzaldehyde | ≥97% Purity | Fluorochem[7] |
| Sodium Borohydride (NaBH₄) | ≥98% Purity, Powder | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Deionized Water (H₂O) | ||
| 1 M Hydrochloric Acid (HCl) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade, Powder |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup:
-
Place 4-(difluoromethyl)benzaldehyde (0.78 g, 5.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous methanol (25 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.
-
-
Reduction:
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (0.10 g, 2.6 mmol, 0.52 equivalents) to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates reaction completion.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully and slowly quench the reaction by adding deionized water (20 mL) dropwise to decompose any excess NaBH₄.
-
To neutralize the mixture and ensure the product is fully protonated, slowly add 1 M HCl dropwise until the solution is slightly acidic (pH ~6).
-
-
Extraction and Isolation:
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (20 mL), then dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Concentration and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, typically as a pale oil or solid.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis.
Caption: Experimental workflow for the reduction of 4-(difluoromethyl)benzaldehyde.
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive. Reacts with water to produce flammable hydrogen gas. Avoid contact with acids. Handle in a well-ventilated fume hood.
-
Methanol (MeOH): Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective Deoxyfluorination of Alcohols and Aldehydes with an Equimolar Mixture of N,N-Diethylaminosulfur Trifluoride and an Amine·HF Salt. European Journal of Organic Chemistry, 2009(26), 4443-4450. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2005). A new and convenient method for the synthesis of gem-difluoroolefins from aldehydes and ketones. Tetrahedron Letters, 46(47), 8277-8279. [Link]
-
Li, Y., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 65, 152781. [Link]
-
Prakash, G. K. S., et al. (2012). One-pot nucleophilic difluoromethylation of aromatic aldehydes using Me3SiCF3. Organic Letters, 14(6), 1648-1651. [Link]
-
Baranczak, A., et al. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 136(29), 10218-10221. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Wikipedia. (2023). Diethylaminosulfur trifluoride. [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]
-
Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. [Link]
-
Hu, J., et al. (2012). Practical Access to Difluoromethyl Ketones via Straightforward Decarboxylative Difluorination of β-Ketoacids. Angewandte Chemie International Edition, 51(43), 10840-10843. [Link]
-
Gilligan, D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7057-7103. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: Strategic Use of [4-(Difluoromethyl)phenyl]methanol in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. The difluoromethyl (-CF2H) group, in particular, has emerged as a critical substituent due to its unique ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups.[1][2] This guide provides an in-depth exploration of [4-(Difluoromethyl)phenyl]methanol as a versatile building block in palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to explain the underlying principles of benzylic C–O bond activation and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, designed for researchers in synthetic chemistry and drug development.
The Strategic Advantage of the Difluoromethyl Group
The utility of this compound in synthesis is driven by the desirable properties imparted by the -CF2H group. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, allowing it to participate in hydrogen bonding, which can enhance binding specificity to biological targets.[1][3]
Key Physicochemical Impacts of the -CF2H Group:
-
Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, often extending a drug's in-vivo half-life.[4]
-
Lipophilicity Modulation: The -CF2H group enhances lipophilicity (membrane permeability) while keeping steric bulk and molecular weight at a minimum.[1]
-
Bioisosterism: It serves as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, offering a pathway to circumvent metabolic liabilities associated with these groups.[1][2]
The table below provides a comparative analysis of the difluoromethyl group against its methyl and trifluoromethyl counterparts.
| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |
| Hansch Lipophilicity (π) | +0.56 | +0.2 to +0.4[2] | +0.88[5] |
| Hydrogen Bond Acidity (A) | ~0 | 0.08 - 0.13[2] | ~0 |
| Metabolic Liability | High (Oxidation) | Low | Very Low |
| Primary Role | Lipophilic bulk | Lipophilic H-bond donor[2] | Lipophilic, electron-withdrawing |
The Crux of the Reaction: Palladium-Catalyzed C–O Activation of a Benzylic Alcohol
A primary challenge in using alcohols for cross-coupling is the inertness of the C–O bond. Unlike benzylic halides, the hydroxyl group is a poor leaving group. However, recent advancements have enabled the direct use of benzylic alcohols, providing a more atom- and step-economical pathway.[6][7]
The key to this transformation is the in situ activation of the benzylic C–O bond. In the context of Suzuki-Miyaura coupling, it is proposed that the boronic acid (or its trimeric form, boroxine) coordinates to the alcohol's oxygen atom. This interaction serves two critical purposes:
-
It weakens the benzylic C–O bond, making it susceptible to oxidative addition by a Pd(0) catalyst.[8]
-
The alcohol can act as an internal base, facilitating the activation of the C–B bond for transmetalation.[8]
This direct activation strategy bypasses the need to pre-functionalize the alcohol to a halide or triflate, streamlining the synthetic process.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds. The direct coupling of this compound with arylboronic acids to form diarylmethane structures has been successfully demonstrated.[6][7][8]
Reaction Mechanism
The catalytic cycle begins with the interaction of the benzylic alcohol and the boronic acid derivative, which facilitates the oxidative addition of the C–O bond to the Pd(0) center. This is followed by transmetalation and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[8][9]
Caption: Catalytic cycle for Suzuki-Miyaura coupling of benzylic alcohols.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (or boroxine)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.5 mmol, 1.5 equiv). Note: Using the boroxine trimer may improve results in some cases.[8]
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired diarylmethane derivative.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄ | Provides the active Pd(0) species required for oxidative addition.[8] |
| Solvent | Anhydrous THF | Aprotic solvent that effectively solubilizes reagents and intermediates. |
| Base | None (in this specific protocol) | The boronic acid and alcohol can act as an inner-base system.[8] |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier for C–O bond cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation, which would deactivate it. |
Application Protocol 2: Heck Reaction
The Heck reaction traditionally couples aryl halides with alkenes.[10] Applying this to a benzylic alcohol requires a tandem approach: an initial oxidation of the alcohol to an aldehyde, followed by a Heck-type coupling. Alternatively, the alcohol can be converted to a more reactive species. For a direct approach, a catalytic system capable of both dehydrogenation and coupling is needed.[11]
Proposed Protocol: Tandem Oxidation-Heck Coupling
This two-step, one-pot procedure first generates the [4-(difluoromethyl)phenyl]aldehyde, which is then used in situ for the Heck coupling.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or other suitable base
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oxidant (e.g., air, O₂)
Procedure:
-
To a Schlenk flask under an air or oxygen atmosphere (via balloon), add this compound (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Add the alkene (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL).
-
Seal the flask and heat the reaction to 100-120 °C. The initial phase of the reaction will be the aerobic oxidation of the alcohol to the aldehyde.[12]
-
Once aldehyde formation is significant (monitor by TLC/GC-MS), ensure the system is under an inert atmosphere (if the oxidant is consumed or if required for the specific Heck conditions) and continue heating.
-
After 12-24 hours, cool the reaction mixture.
-
Perform an aqueous workup as described in the Suzuki protocol.
-
Purify the crude product by flash column chromatography to yield the substituted cinnamate or stilbene derivative.
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[13][14] Direct coupling with a benzylic alcohol is not standard. A plausible route involves the in situ conversion of the alcohol to a benzylic halide or pseudohalide, which then undergoes the Sonogashira reaction.
Proposed Protocol: One-Pot Halogenation-Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Diisopropylamine, TEA)
-
Halogenating agent (e.g., PBr₃, SOCl₂)
-
Anhydrous THF or Toluene
Procedure:
-
Step A (Activation): In a flame-dried flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (3 mL) and cool to 0 °C. Slowly add PBr₃ (0.4 mmol, 0.4 equiv) and allow the mixture to stir for 1-2 hours, generating the benzylic bromide in situ.
-
Step B (Coupling): In a separate Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), the terminal alkyne (1.1 mmol, 1.1 equiv), and a suitable solvent like THF or toluene (5 mL).
-
Add the base (e.g., Diisopropylamine, 3.0 mmol, 3.0 equiv).
-
Carefully transfer the in situ generated benzylic bromide solution from Step A to the flask in Step B via cannula.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC/GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and column chromatography as previously described to isolate the 1,3-enyne product.
References
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_7LzmNRAnoOgf7VYGpu-irBisIoe4g1D09EELptjdLnpkNLxJbm47qDLJ0cpEiAEk2zO9x1YSUEKPYZOepS7pFlttZU37wIdB2jHaC1ttOBHjGFABj6SjR9LJiKbrYiBYOKaoklobvi8fGYcLpZPi-wFnj-xAvDPTeDE=]
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ZBuGBPWoyZxXZfeCNW0M2DeZz9092pVpHBAXgrr9PXcIIg3KkwHpzMwm5ghE2v5kWr-xU-uu9DZQi9vn9MbAVCfIPhxm51kV1U40DtM_VC7dux6tyesW8FjhvyGCfBjGmLSu3ZrCkzLSDYgAMnfTtGPnuSAFV1bSX9el6p-TfasFbwA5PNPgfhFIUFmg8V7GEEB514mgehreODmyFWYbupvnaq1H7RQRsvR3gRTeiiQA_MvGmugGoBALgdnucJKJQELQ]
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgEO0UTON2mEPRXi6ZbROzBKql4WcqRNX8comYJZyI15a_NbPYk_HtDJnHWwYdqICIQxQRuY53bLOEI3f3KPlSY1faMSUx8CERuMU9fNrdvb9Wi85BM_-3FZv4yagwDB8amh4=]
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgCEyY58ysLoT86ADc6FN9ZOC1v-554sHcS64pXGslGYnc73EdX9BjCspZRORb371ePMaw3XPVtWFToq4Y74PjJJBYCY0wHKfvjlJqKUeFEwiKY_TAMLHXONK2Th7wa4-_w0-hVtf43vkt2jkm5j6Kr5wL3KLgqJnqsGX2kwaBLcGrq-B0ROVA2SJ3OuxReXgALAo1fYmC34x0KyZ1bvBFFdzrlrM=]
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGR_Z8UqANNFWFHYNxw5zGZyTN0_8oqP-AuAcf785zyhjcGQfTnXFrFlf27ds6qLTdb-Y51gd6UXOXDAs7bpIhrAGCy4XKxkjTac4scIIpuCG9zsWLIIsi6dZO5vOgPTLJTHWxYEfKGf0kVPkobqYAKCoq]
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0aq2C6UrRd_uM4zWJ5cBAWnXfHCA5RMvrHcIoXQq5m67Z6vGccBDf-KtxxZJOj0xGEIznKmcf4v313i8UQppNJSKLJAAnjrf3623oTAnysVpHM_eGY7jRdA357ueWE9ermhFLECctX9zKgrZ1LMRwDwFWjR8sig==]
- Palladium-iron bimetallic-catalyzed cross-coupling reaction of alcohols and nitroarenes using a hydrogen-transfer redox system. Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQutEV2Vwj3kD99rBGSFQpn0lS4sPcu-rMUi6u-vXTL0HELlFpVp2bvf76xpRe-h6jJH0lk4DzlXIKEjApEUiM3mSxmNqNGqi--_4xZ3TK_CCR9iYrKHw-9xwI1Vjcqfb5dZRqhIm8SjkJYdbqS0rB5G_sLy6E1zoi19NzzPwZKfw=]
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvTk76up04FeqYRZkjcL8tF0Ne7_en53HKiefrJLHNjU5el9HkrCGo4PQinQDdDnPux4UZskI7kYnmZF-gJXnle96vUitngxgNt444PGgB6X9YlSnmCuwSMLgCPO5FquTAkVhkJusnM_KQOg=]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4qIM0LLE6xWl7mxjI7B5Q-kJlfmn4Paw0YzdJuS3frCtz1CJWehVd1N_VqU3N-yfjbGwx8iVw1fAXMFB3018Gv_J-LmqYQfpV7Q89oRtU5r6-GAEWRGjUrkmorrhF0VS3PSU=]
- Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl-PKYjmJsBb3HBXbuAVPArHRNx8fT1mEGsSa-dHllCL5leFSAYjaJQeojfxWbWZ82RbNZo9eDm_AUDMZLXc2s-z7SyJpWvD-XR7CqMtTzgUSNOdqShRuw0QR3mt0vzooIRNWDfnXGxvv4IA==]
- Palladium‐Catalyzed Dehydrogenation of Benzyl Alcohols for Construction of 2‐Arylbenzimidazoles “On Water”. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENNaVVxa1dk4qrOvw0ki0k-f2H-ROAO8xTmWkjOUT_NkAEI4lROJNJSVpklYVOYnDyb__eXy9Rdj1-Ph4FRQQDF-G8Kzeq9M2h_bLYL3X92iLdETQveXveiws89JSyesVgiFjBnxTn1ekJy1BjcxS0ATIrt1RPkTDKEY1iB7_eiIBup-RqVMi_0jtdTd5pn9QWea70t3UfZUoidEskbBtrT79wvUQkeuMU_c5sNNMDHT8jJCcs0639DfuGFCoe-sDcT7L7NFb5BFqp7xnTvssnw1R7Yx3Z]
- Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOtGvMng6ezf_jfb8JXHdTec_OaE5lgr5gH6pksiDmIzPqyAjgUNGVqjI1Q74c27VwY5IL92zzGGOd_B_wB7itFUwzvf17UtVoaGGOpT0VFiI7lVQ7unDiMURyl1xiV2SXCLCkjVeCNso9whr9Tk8XMKfxgbdV6tPXuN8Dq9sEdKD1k1btO_JKSEnWjc8E2icroSUUcguxCx5aYppZIslp4kZpieNSCKVwr0M=]
- Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_6J1vOfZe7dB_ujRAlFH6tGLIQ9s6johoihQ2fy9b8qhpNdSACRxWO9JIN39upX__8IlpH4m35q0tSyuQManhLnlTvCCy_lJNmhRMoAejM7OBKKh60Wyb1pIHJ_IV8UxV_LfxcKeNo7Z3ezE=]
- Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhPlfLYVSuqRM2sJV-vS22sy2cMBbO32AV6-huEQWUg3Ep9yiqTK_tZtim7-bmxnCjN0pXv9ZEiY4QeR3F8Duj_Ik-5kPdK2V9YqYJOVPU3pjTZlHE2ZIoUuyPCTzh8BrexdmJuLGSmJsvA==]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Benzyl 2-Bromonicotinate. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6n4wc4OO4oCeeRS4_u4PrA6MXYbPGYqOCAcbZNRV2F1qiF2JSUbmyGZSvKPXgCFrnjLgQ4JY55RnMIgBAQ_MmbcyLO3n_JelZmpHCRtOgxiPsclErVRERogtpH9OptmHbRG7FAbudlNVrB0ocUEijQAYw2JBgqDlKwSNnwjLnxyaQpvW4mkGplGDXfVCrDOuCl98K3SMZA1oYh1didUIvNusnVmf8OenKmn8TzawC-_tm6ZQED2BBrxjofUmeJc97plqPO_IYsCY=]
- Pd-NHC catalyzed Suzuki cross-coupling of benzyl ammonium salts. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG26Ev7wwLmjjj7DT2QmgGiuYKGafTpDZ536-rniroGEZtNYg5Wm5x3M7Is62ymEbB62V46m0pGWWtKMDWZHaUYgbDOaPHzEiYphiVtpZgFegbzudvzfQ-eDd8p0vyaBVDQHRHjLwoALNyj1XufEkEGBZuE-__keKvc4mryQl7L6M9YzpcRDNpR]
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYtEdtSboA33sp8NEtdnAgi0KHzlM0ZkWGz7suuUUXSIaSSmkIgzZEIL2gXbYpQ4lMB9fENWBmcg0VwRFNKUT7iwD4P02Shs18h8pR0i4lmjuyOZIDesbAkoAedGkriDjWO_oT]
- Sonogashira coupling. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn647cXKyn92j7M37JT4NQQ5mxeqlgxihp22FhmYbiSIohSbvTNzKmWE5ugCsSWV17lSr2zeIzli4fwkq1qUbjiZfNgC4-f3shS-D3Ejuz7SLqVYUWpJQK5OA1LvU41x5EKnr8xA0j--gwA5g=]
- Palladium catalyzed couplings. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3nN-zaQbQjzI1DfQoySOYXyf6JW_pRUhxhdS661lpy3uTOC3pT5-pPlBw4Rwmv1V_vdhgnl_pb_3jXZ7I-hpx-M7oFV2eTtu-geE_KXhsSgyWaLzPYfnDw8SCdEahEPq3PmccXqXDj95mynlDvG-Z8uSjMpfrQYAOAFlmZ1PfHlDXDpB2WcyIK46fKRfmQZd8EVxBbI-hiAgsUaS-hGpF-fw-sUNL1LK-XWss3cMftfEzEL4z4S7Vd_1GK3NzJBljkCE3PdsyyFg9dtipNcTfsM7y0FwgTHgkHE=]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjHE5t4YZD_0N9094e6hA0b81mEzLFxcmAIvHi3oVbcuYBjiRpArJISC2YkMN4dOY841Gd5ZwsgiZ2WKmiWC5f1wN-NOUNngwiamy2oifl35egcAqMpl-r3kfIm-8q1LrqUa3aGcUIt4erFIbMWq7C4kaA5NA9TB_AK6Uh2cdgwZKRagI=]
- Sonogashira Coupling (Cu/Amine‐Free) of ArBr/Cl in Aerobic Condition and N‐Benzylation of Aniline with Benzyl Alcohol Catalyzed by Complexes of Pd(II) with Sulfated/Selenated NHCs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd5RGQ8DYhhvZwloKYWQAuvPYKxdExFidq680Q8GLKC9j3q6evODXarwg3hjDX8_Tf4C8eEg51daEPkg4s0OnXmL_x5ZY-j5390FdfPjikJJJ6wlxLC7bITtMCge47uAv4p-IhyMvU-hJxGyddskVa68ovnuIrHjCiKk3FHEYCbucQp1d9osse6vuVW4xxE9hE9VdDzcwX8BNg78ojnfNPco4ptCujobRjjEeFvUXN_I4FpT1MT-upWwJhKVtMGwdW5otqOngpGxDuMjvtqmUyy0bPi3TSNS8Cekb-vF2EGyrTGoXD-fj7bfxxHGniqBho5oaQhzE7T10SXu2eMd9apuwnRejy8foBr_kPxAY396MAZJeFdSV2ZgQa3vtO0pgj9vg=]
- Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVF5wwdEno5r8xq4oljX_jwofGslR4Sx6gNB6x6BJsp3QO0GaUmMrM6rGQ1_aYFOjuN5X1tJPvp1c9TDE1Di7N8lANHtvaXgdo6ZS3Xy-WMdR0TFyFD6zmi5vX0mBblSCoCWkl0CK_h8USpNvlnR7IJBwJK_DO2LzIJjithVrvTKBuQzR-JGUOSnO3aANhF5cwxAFUFwHMb-8vyJDk1VnS5ZBynrl4nfEyzBUEyyAYtTbP5Z3nERzK4gyapJG2K1h5-YHhlmoAJvSFLdL60ukQQds17gof9meyDQ8Ro0dKAqyEBLmwOw2V9UgCWMbZteKR]
- Sonogashira Coupling. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_2NvJ1j4Pb7hEKRwjXa2cuAV0dYwZNjiO9yEZSHj-a3K83gxmB4WX444cWygC37fE7khnPb5LMlxqY9fxLlsByAjHHG8OTsds5S3PANNTMBCwplhkZki9TQTDwC6T6A3WIdt0IdKHTnzI5_hfGP56-qO2rXIYGWvsl30oUfRjV91A2I=]
- Sonogashira Coupling. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAnV_660FvI2J31gw_z2OV2OXWMsN79eGm-YuNPweDsHsZ7OkGf_DGwMT0yzLZX7Setg2sI4tdnABZhfYrSfeB-mqUWxlpbvVGiOOtea6CcAz01bUTrie9fVjMQWrZPTUBDxq90BwkYU7OSy9JrNGpei3V1MTSPZkL7ol0Awhgl7_-HUGRqZWNOlda5RPDc0QnM978dXKE9CTZbYCPhwJita6vsdn_pGO9NKta5gXc_4DbyUTwHiLwHwzu9ghmnCfSQBbjU47VMztWi8p7XFh5dfn-Lmtzu4c4sPER3x0Q]
- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG457YjAc3edi8UH_XCONKlfD-OmvH1gtpysmxbp1Un-FhA0GM3EQ9GiL41POofy8RjJU3bvYLodEDt_SlPQDqkSgMgBKQCbSdMY1MITFS1TNxS-0SJc3C7YhUtgtp3CvfFrN4yNazqJ1TKUQ==]
- Soluble/MOF-Supported Palladium Single Atoms Catalyze the Ligand-, Additive-, and Solvent-Free Aerobic Oxidation of Benzyl Alcohols to Benzoic Acids. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuqlHZEtmfI0A_HgffzGj2eqGSVh_brj6t-PGC527DimVnc7PkmV8AVC4Tlo52qdtc-JThblHzNU-xkRF9PKrgOjnc6UwX-XGR3Yx1uv4kLqJmbuZ1JFqPiM9RnvUiFhoIkpqJ0lM-86sVEQ==]
- Heck Reaction. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE7qlUbKa6uBZD637Ipqa-6xfocvaK5_43aF3qvC6wIQOXNE-e5Kjyjas13yrOSgDLCtVtQjjy7enaDPUh4dST4VNU9faQSGrK5NlyEFsVljlynKNQFmkYBj31X6sDpe1AAf_KFNtI7Er6O23NiYhQgRSC5BdY1ZafWw5RmQ==]
- (4-(Difluoromethoxy)phenyl)methanol. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD3PQrn9TZCmoovEuzQ_R_jzMmoUpDy913HjBcJ13vmcPKnmXC5jhzPLu4GECM1v-1GPDUfYajJHoMAiWxBkJfFfDocCnZRzNGmdKt3uX4gKEJptFwtpKpkj-yqR1IDMzcvISbuzOeaetG_YrD78BQqhcP8OAQgcx7yqgGbIyoB631QYTirmLGYh6qThI7TMAz7AEJjZbJQOKiM5mU]
- palladium coupling catalyst activation. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESF94bPBIH_q2YUfbUkYmvRGcqFDlgdBhtWcM0CBqdsPyg84jt5EzPjWnvJ2lFLXCMlhiYLNCjVVZFdSWkk_rEoVElJ-HH8utrmbWWYyKRNNmrkCYyXiAkwPVabrcY7zmapQyaXg==]
- (4-(1,1-difluoroethyl)phenyl)methanol synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmGyjlbsMS_c9aQukw4lmUOY7-41qVqvSRoTOBIdQWVvZXxG18DAmkZwpU2VC9bNTmUwqkfV9gEiT1OLEcXDhBOGiXkqGs__E66f-Wy1YVKBxwjX7BRS6LCZqkTGRML6SW6ZWvxLnzhskWKoxxeLDDXeeSVOgYbdjKkS22JU6hafBtGbcoy0u2]
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4d3so1tST-OSR_2G9PeLP8BzuctnO5qKVbmpz_PhEhOpsXQE3xc6QiP8aiMqLSqGKqccTigO4A4CfIJbsd-HUOGcrCx2ZnBfuUuI6HIUDPV8C8_WcesLtqH2hv3bWxyOGHJ_SMw7SiTdXA==]
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Iw7MfAgYjsGsQvdcQHFk9eciHDHcgQpSCL-B1OXR9jzCiW5-_pn15YZ-D17EAP3uEXBVldHpcqzBcKSzPLMTBG0xM4Nxms4GU9PebvGNsNEhfqPuPK-fKuZk9LKuU8F9aKV_y2wA4iR2QUwbh4czwOBRQAHd3k6JzUZEWFcfUv1y_u7wEyaep3bazcwsn9wmAOuP1XFDQ5DyVe_Gj3PKOs7KW9ldlPto2-QajT0kAzS5KWsNSkT7sFyZ9Az3MZ7QbUj-VTMX7js8YE8OtkyQGA==]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOwGX4swlqlggkINpBXe5dv9izMW84RVqWAYEx_kc4lmXutL1c7o4r_ZPjZOkZbIxRlVEMurEUkW6rnXGnnG8QCOYChK8xOzCzXspqapcroXmZk5NyUxSpoAaw_ce1Kzw=]
- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsDWNPDl-3Jh88FU1Hmxwlw7His7QR_zQVOvhYdPqBrNKHrPv-GQApSemjUswyLIBTI0g8lAQeGIE7IG7eg-MIM8_qqYJ88d61_4Q8q5q4RYqvcrGTXsM5MYPYUOoWu1P7jY4kHzzpNVnGvkyQ3XHzAi76gT0852g3sZn2zYI=]
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. Benchchem. [https://vertexaisearch.cloud.google.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYRaQrZZga2V-p3eEo40rdp0lMtEHt4_YqDmit2WEh_dYTv3PVytvCJleoqQLhiV8wodRCUWE24tnRGSWOqYWhyt9igiOrfmjti8cl145d_DNDc_m87nHD-DHCSjgNfmRKAk=]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1gHIRNVrTlb_lWKXzAO5QJ2I_4L-L4veKNqBF6PXGU85FvMWHnKcgWDH6P6UC4D9twym1GlZKCQDE5NYkyKvwM0OJj_sb2dwGXcT69Nzbok7YqAveUeQCLu6F3-420Q==]
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFqnTQNvVYiygbhf5bwAFAXj-RY9W3fc8LmvrIFzxMZ_6xbS1bq5u-_eLQsoOjnRdTqHAo11OnSpf_1IprFvBYkV5EukymTfiwrhSZwIIC0NWo2lT1VjGOZ8GE0Nh4vkRJoFYHq6Iz9fgpEg==]
- BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAmBSl3oRqEqAOw6WUYW-L1V9P34VknWULfJbdIANB_QQCxNq5OXK1aeMYY9o-swrbk-r_T4am4LEwoM5FQEqv2GfYU1uGMnWnV_3rHZOMQQPKiCaq2KEByFKv0YAwR-3IsAJAuAIqF1FiuHtIdObInP94um2GNIIpNhFDe6vhl2v1PttZC2in]
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6ezFTjDk7BACw7lK6xTT9Z931gZDVx0GRMpzmTuolEOvCYu8KOnOGw2qnx8N25mpz8fuw3V_ExVIFG51LgH1x9kNOQHs7d5XdFTgHgTGXH7hSkEjWj4OJbpUvvmkP1IQ7_p1DWECxQEft2BfcIpnZZYXf6GaH_E2IHTPs-mvLQ_okW1tBh0LfN-d7RrvgumRoJhjn7Q7SV7GxGjPfikkrklmdk2MAk1iHrvShtmntALVmAh6ny7b]
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqjdUihGqAmHZ__wKVwOCCr8hFYEVTHsq_xFJZHvWs8dDPirRiXhrucQbHIwNsojFYS40tEGWb7IJyVi_0ch4oGbqm96HbMP-eSpeh6PHiurxagdilIqaXTQnfN3lx2HcKB-B2EvVGlSXxsZrguDA2Ri4RTuiea9MqZYtGduc4rdrlJ0JrF-ZYiIwUiKfL67G6cV9Z6empU3Vupb0rHVJAkJKU6StHqD0poA6fwgxkGi4oVwDvsLSziu9lHa5I-LU]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7BVDdQERnOhC0_n0s2ezUu-vNJ1vqffzVb_0xJB0cerMgYQkvCEcwVtyAPxoIpPFRbgFzhHNxk84h_PVi5MNvi6o5rugE3B6UlpgtNw46oYFzsD39M2I9IXnSb_EJzPCDwqh-BLoSw2t6EQ==]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDuDk3O4cfkrbB2y7kG6JGPKbNCAHNawft_VmgSvbRTYUIrPPwmgOrOdFrQESvMLlHoS94PbN-rs2r8TmrRZACwAnQkiW0UIiIep9Kf2n8zLV9Oliz-MkmoTqnMIAW7kN3Jt-WxFScObDtO7NzmsVMsh7N2u6exhev0oGjEGfK5g==]
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ukLEZfx895IODrHvv2CLiHJOoDwR7j6Za1WMDFe6k4iRbdMHeZ9Aws1YjGjr2yQw7AihKMPEvbVGBNmapFb1tFV-kcqf58ffEeuDnPJGUen_dNnJ57hL2dkrSUhzNvgFFaFlz5KJsIQPJQ==]
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy598R537seuJOOc1heFMsaquadk5dhVN8Y_V08LBM0kXXNmqs1fGbR35yo3OLujYlXvDssUngw6WTapml_RUDrlCxAsX9JSFGmLAAUjQrjfammVm8u7tPimdfiiPfcIdPDwGBbOjdiJZSo94=]
- Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC8Up62m8uucZaQkoVOcE89sczuhFKc5f28xxrOoVXUEbQ0c7lBTN1u4y5G_ULYeUbwEmBE81fdGdJIgTC8XZg-YtlIMxUjFoysta_fu1iJVxsl4jxlOFBNhqkX3-Hbl-l9-n0cF0B0W7DVGj0zLhjXDjlzLe-h3liNOXxO02Rz8gq6Sc6EFPEv4so0SLbUD32KHZm1ELR5pfyuQzk49hiwQXw1yCWr3takm4nhIKVfGLLhP4o9W6itrS1Ij_MD8YyTr-GgA==]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXIy6BHBck4CgAhyqK4jKpeZbitxy9tMcSi3c1WUmKZHv9L6NIg4iIjfEqxm2Yduzr3Jet6JJQ3x9ps95fUjP9i_gOMjGh9USUhhfrjHcTUbC8_Sl_uJY7jAcmmoy_gVcWSN96ZnEPH5Nqyg==]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of [4-(Difluoromethyl)phenyl]methanol in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] This bioisosterism is crucial, as it can enhance a molecule's metabolic stability and membrane permeability, thereby improving its pharmacokinetic profile and overall efficacy.[3] The introduction of a CF2H group can significantly modulate the pKa, dipole moment, and lipophilicity of a compound, leading to enhanced binding affinity and selectivity for its biological target.[3] Consequently, the difluoromethyl moiety is an increasingly common feature in the pipeline of next-generation pharmaceuticals.[4][5]
[4-(Difluoromethyl)phenyl]methanol emerges as a pivotal precursor in this context. Its structure provides a versatile handle for a variety of chemical transformations, allowing for the efficient construction of more complex molecules. This guide provides a comprehensive overview of the synthesis and application of this compound as a key building block for active pharmaceutical ingredients (APIs), complete with detailed experimental protocols and mechanistic insights for researchers and drug development professionals.
Synthetic Pathways to and from this compound: A Detailed Workflow
The journey from commercially available starting materials to valuable API precursors centered around the this compound core involves a multi-step synthetic sequence. A critical initial step is the synthesis of 4-(difluoromethyl)benzaldehyde, which then serves as the direct precursor to the target alcohol via reduction. Subsequently, the alcohol can be oxidized to either regenerate the aldehyde or be further converted to the corresponding carboxylic acid, both of which are valuable intermediates in API synthesis.
Caption: Synthetic workflow for this compound.
Protocol I: Synthesis of 4-(Difluoromethyl)benzaldehyde via Deoxyfluorination
The synthesis of 4-(difluoromethyl)benzaldehyde can be effectively achieved through the deoxyfluorination of a suitable precursor, such as 4-bromobenzaldehyde. This transformation replaces the aldehydic oxygen with two fluorine atoms, a key step in introducing the difluoromethyl group.
Rationale and Mechanistic Considerations
This protocol is adapted from a general method for the deoxyfluorination of (hetero)aryl aldehydes.[3] The reaction utilizes anhydrous tetramethylammonium fluoride (NMe4F) as the fluoride source and perfluorobutanesulfonyl fluoride (PBSF) as the activating agent. The mechanism involves the initial formation of a hemiacetal-like intermediate from the aldehyde and fluoride, which is then activated by PBSF to facilitate the nucleophilic substitution by fluoride ions, ultimately leading to the gem-difluoro compound. The use of an anhydrous fluoride source is critical to prevent the formation of byproducts.
Detailed Experimental Protocol
Materials:
-
4-Bromobenzaldehyde
-
Anhydrous Tetramethylammonium Fluoride (NMe4F)
-
Perfluorobutanesulfonyl Fluoride (PBSF)
-
Anhydrous Tetrahydrofuran (THF)
-
(Trifluoromethoxy)benzene (internal standard for NMR)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Pentane
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add 4-bromobenzaldehyde (1.00 equiv) and anhydrous NMe4F (3.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to achieve a concentration of 0.30 M with respect to the aldehyde.
-
Initiation of Reaction: Stir the mixture at room temperature for 30 seconds. Then, add PBSF (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Seal the flask and stir the reaction vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy using (trifluoromethoxy)benzene as an internal standard.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a pentane/diethyl ether gradient to afford 4-(difluoromethyl)benzaldehyde as a colorless oil.[3]
Protocol II: Synthesis of this compound via Reduction
The reduction of the aldehyde functionality in 4-(difluoromethyl)benzaldehyde to a primary alcohol is a straightforward and high-yielding transformation, readily accomplished using sodium borohydride (NaBH₄).
Rationale and Mechanistic Considerations
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][6][7] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, typically during an aqueous workup, to yield the primary alcohol. The reaction is generally performed in a protic solvent like methanol or ethanol.
Detailed Experimental Protocol
Materials:
-
4-(Difluoromethyl)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve 4-(difluoromethyl)benzaldehyde (1.0 equiv) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.2 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progress: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Acidification and Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a crude product.
-
Purification: If necessary, the product can be further purified by silica gel column chromatography.
Protocol III: Oxidation of this compound to API Precursors
The benzylic alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, both of which are valuable precursors for the synthesis of various APIs.
A. Oxidation to 4-(Difluoromethyl)benzaldehyde using Pyridinium Chlorochromate (PCC)
Rationale and Mechanistic Considerations:
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly useful for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8][9] The reaction mechanism involves the formation of a chromate ester intermediate, followed by a base-assisted elimination to form the carbon-oxygen double bond of the aldehyde.[10]
Detailed Experimental Protocol:
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diatomaceous earth (Celite®)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv) in anhydrous DCM (15 volumes), add PCC (1.5 equiv) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® topped with a layer of silica gel.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 4-(difluoromethyl)benzaldehyde.
B. Oxidation to 4-(Difluoromethyl)benzoic Acid
This transformation can be achieved in a two-step, one-pot procedure by first oxidizing the alcohol to the aldehyde (as described above, though without isolation) followed by further oxidation to the carboxylic acid. A direct oxidation of the aldehyde is also a viable route.
Rationale and Mechanistic Considerations:
While PCC is suitable for the aldehyde synthesis, stronger oxidizing agents or different catalytic systems are required for the conversion to the carboxylic acid. A common method involves the oxidation of the intermediate aldehyde. One such method utilizes a copper(I)/TEMPO catalyst system with air as the terminal oxidant to generate the aldehyde, which is then further oxidized.[11] Alternatively, direct oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidants.
Detailed Experimental Protocol (Oxidation of Aldehyde):
Materials:
-
4-(Difluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄) or another suitable oxidant
-
Aqueous sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure (Conceptual Outline):
-
Reaction Setup: Dissolve 4-(difluoromethyl)benzaldehyde in a suitable solvent system, such as aqueous acetone or a biphasic system.
-
Oxidant Addition: Add the oxidizing agent (e.g., KMnO₄) portion-wise while monitoring the reaction temperature.
-
Reaction Monitoring: Stir the reaction until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench any excess oxidant and work up the reaction mixture, typically involving acidification to precipitate the carboxylic acid.
-
Purification: The crude 4-(difluoromethyl)benzoic acid can be purified by recrystallization.
Quantitative Data Summary
| Transformation | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| Deoxyfluorination | 4-Bromobenzaldehyde | 4-(Difluoromethyl)benzaldehyde | NMe4F, PBSF | Moderate to Good | [3] |
| Reduction | 4-(Difluoromethyl)benzaldehyde | This compound | NaBH₄ | High | [2][6][7] |
| Oxidation | This compound | 4-(Difluoromethyl)benzaldehyde | PCC | Good | [8][9] |
| Oxidation | 4-(Difluoromethyl)benzaldehyde | 4-(Difluoromethyl)benzoic Acid | KMnO₄ (or similar) | Good to High | General Knowledge |
Visualization of Key Transformations
Caption: Key synthetic transformations involving this compound.
Conclusion
This compound stands as a highly valuable and versatile precursor in the synthesis of advanced active pharmaceutical ingredients. The protocols detailed herein provide a robust framework for the preparation of this key intermediate and its subsequent conversion into valuable difluoromethylated building blocks. The strategic application of these synthetic routes empowers medicinal chemists and drug development professionals to efficiently access novel chemical entities with potentially superior pharmacological profiles. As the demand for more effective and safer therapeutics continues to grow, the importance of precursors like this compound in enabling innovative drug design is set to expand further.
References
-
The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry . Available at: [Link] (Note: This is a placeholder URL as the original was not a stable deep link).
-
Synthesis of 4-trifluoromethyl benzaldehyde - PrepChem.com . Available at: [Link]
- US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents.
- CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents.
-
Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts | Request PDF - ResearchGate . Available at: [Link]
- CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents.
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information . Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH . Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G . Available at: [Link]
-
p-TOLUALDEHYDE - Organic Syntheses Procedure . Available at: [Link]
-
A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran - MDPI . Available at: [Link]
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - MDPI . Available at: [Link]
-
Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation . Available at: [Link]
-
Selective Photocatalytic Reduction of CO2 to CH4 Modulated by Chloride Modification on Bi2WO6 Nanosheets - PubMed . Available at: [Link]
-
Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow - ResearchGate . Available at: [Link]
-
Kinetic and Mechanistic Study of Oxidative Transformation of Benzaldehyde by Pyridinium- Chlorochromate in Acetic acid-Water Medium - Jetir.Org . Available at: [Link]
-
A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol - Sciforum . Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Available at: [Link]
-
Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans - Arkivoc . Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide . Available at: [Link]
-
Catalytic Vapour Phase Oxidation of Methanol to Formaldehyde using MnO2-MoO3 and V2O5 Catalysts - International Journal of Engineering Research & Technology . Available at: [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate . Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. prepchem.com [prepchem.com]
- 5. e-century.us [e-century.us]
- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Selective Oxidation of [4-(Difluoromethyl)phenyl]methanol to 4-(Difluoromethyl)benzaldehyde
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The synthesis of functionalized aromatic aldehydes is a cornerstone of modern drug discovery and development. Among these, 4-(difluoromethyl)benzaldehyde stands out as a critical building block. The difluoromethyl (CHF₂) group is a valuable bioisostere for hydroxyl (-OH) or thiol (-SH) moieties, capable of participating in hydrogen bonding while offering significantly improved metabolic stability and modulated lipophilicity. Its incorporation into drug candidates can enhance pharmacokinetic profiles, making the reliable synthesis of 4-(difluoromethyl)benzaldehyde a high-priority endeavor for medicinal chemists.
The primary synthetic challenge lies in the selective oxidation of the parent benzylic alcohol, [4-(Difluoromethyl)phenyl]methanol. The goal is to efficiently produce the aldehyde without over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents. This application note provides a detailed, field-proven protocol for this transformation, focusing on methods that offer high yield, selectivity, and operational simplicity. We will present the Dess-Martin Periodinane (DMP) oxidation as the primary recommended method due to its mild conditions and excellent functional group tolerance, and the Swern oxidation as a powerful alternative.
Comparative Analysis of Oxidation Methodologies
Several reagents can accomplish the oxidation of primary alcohols to aldehydes. The choice of method depends on factors such as substrate sensitivity, available laboratory equipment, scale, and safety considerations. A comparison of the most relevant methods is summarized below.
| Method | Key Reagents | Typical Temp. | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Room Temp | Very mild, high selectivity, fast reaction times, no toxic heavy metals, simple workup.[1][2] | Reagent is potentially explosive upon impact or heating[3]; can be expensive. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Excellent for sensitive substrates, high yields, avoids heavy metals.[4][5] | Requires cryogenic temperatures; produces toxic CO gas and malodorous dimethyl sulfide[4][6]; strict anhydrous conditions needed. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Room Temp | Readily available and effective reagent.[7][8] | Utilizes toxic hexavalent chromium, posing significant health and disposal issues.[9] |
Based on this analysis, the Dess-Martin oxidation provides the optimal balance of efficiency, safety, and practicality for most research and development settings.
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound to achieve a mild and highly selective oxidation of alcohols.[1] The reaction proceeds rapidly at room temperature and is compatible with a wide array of sensitive functional groups, making it ideal for complex molecule synthesis.[10]
Reaction Mechanism
The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (either the displaced acetate or another added base) then abstracts the proton from the alcohol's α-carbon, leading to a concerted elimination that forms the aldehyde, acetic acid, and the reduced iodinane byproduct.[11][12]
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Application of [4-(Difluoromethyl)phenyl]methanol in the synthesis of agrochemicals.
An Application Guide to [4-(Difluoromethyl)phenyl]methanol in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Difluoromethyl Moiety
In the landscape of modern agrochemical research, the pursuit of molecules with enhanced efficacy, optimal bioavailability, and improved metabolic stability is paramount. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of this endeavor.[1][2] Among these, the difluoromethyl (CF₂H) group holds a position of unique strategic value. This compound is a key building block that serves as a versatile precursor for introducing the difluoromethylphenyl scaffold into a new generation of pesticides.
Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the difluoromethyl group offers a more nuanced modulation of a molecule's physicochemical properties.[3][4] Its ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[5][6][7] This unique characteristic can facilitate stronger binding interactions with target enzymes or receptors while simultaneously improving metabolic resistance and membrane permeability—critical factors in the development of effective and persistent agrochemicals.[1][3][6] This guide provides an in-depth overview of the application of this compound in agrochemical synthesis, detailing key transformations and providing exemplary protocols for researchers in the field.
Physicochemical Profile: The Difluoromethyl Advantage
The utility of the CF₂H group stems from a unique balance of electronic and steric properties. The two highly electronegative fluorine atoms render the hydrogen atom of the CF₂H group sufficiently acidic to participate in hydrogen bonding, an interaction typically not possible for a standard methyl C-H bond.[5] This allows chemists to replace traditional hydrogen-bonding groups to block metabolic pathways without sacrificing binding affinity.
| Property | Methyl (-CH₃) | Hydroxyl (-OH) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) |
| Hansch Lipophilicity (π) | +0.56 | -0.67 | +0.88 | ~ +0.41 (estimated) |
| Hydrogen Bond Donor | No | Yes | No | Yes (Lipophilic Donor) [5][6] |
| Metabolic Stability | Low (Prone to oxidation) | Moderate | High | High [3][6] |
| Bioisosteric Replacement | - | - | Steric mimic for Cl | -OH, -SH, -NH₂ [5][7] |
This table summarizes comparative data to illustrate the strategic advantages of the CF₂H group.
Core Synthetic Transformations
This compound is a primary alcohol, making it amenable to a range of fundamental organic transformations. These reactions convert the benzylic alcohol into other functional groups, paving the way for its incorporation into complex agrochemical scaffolds.
-
Oxidation to Aldehyde : The benzylic alcohol can be readily oxidized to [4-(Difluoromethyl)benzaldehyde]. This aldehyde is a crucial intermediate for constructing heterocyclic rings (e.g., pyrazoles, oxadiazoles) commonly found in fungicides and herbicides.[3]
-
Conversion to Halides : Transformation into a benzylic halide, such as [4-(Difluoromethyl)phenyl]methyl bromide, activates the molecule for nucleophilic substitution reactions. This is a standard method for linking the difluoromethylphenyl moiety to heteroatoms (N, O, S) within a target agrochemical structure.
-
Etherification (Williamson Synthesis) : The alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile to form ether linkages. This is relevant for synthesizing agrochemicals with diaryl ether motifs, known for their herbicidal activity.
Caption: Workflow for synthesizing a key pyrazole intermediate.
Protocol 1: Oxidation to 4-(Difluoromethyl)benzaldehyde
Rationale: This initial step converts the stable alcohol into a reactive aldehyde, which is essential for building the carbon backbone of the target heterocyclic system. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.
-
Materials:
-
This compound (1 equiv.)
-
Pyridinium chlorochromate (PCC) (1.5 equiv.)
-
Silica gel (approx. same weight as PCC)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend PCC and silica gel in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Dissolve this compound in anhydrous DCM and add it to the PCC suspension dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(Difluoromethyl)benzaldehyde as a clear oil.
-
-
Safety: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
Rationale: This sequence builds the core pyrazole ring. A Knoevenagel condensation followed by a Michael addition of methylhydrazine and subsequent intramolecular cyclization is a classic and effective method for constructing substituted pyrazoles. The subsequent steps convert the resulting aminopyrazole ester into the desired acid chloride.
-
Materials:
-
4-(Difluoromethyl)benzaldehyde (from Protocol 1)
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Methylhydrazine
-
Sodium nitrite
-
Copper(I) bromide
-
Hydrochloric acid (conc. and dilute)
-
Sodium hydroxide
-
Thionyl chloride (SOCl₂)
-
Ethanol, Toluene
-
-
Procedure:
-
Knoevenagel Condensation: In a flask, combine 4-(Difluoromethyl)benzaldehyde (1 equiv.), ethyl cyanoacetate (1.1 equiv.), and a catalytic amount of piperidine in ethanol. Reflux the mixture for 3-5 hours. Cool to room temperature, and collect the precipitated product (ethyl 2-cyano-3-(4-(difluoromethyl)phenyl)acrylate) by filtration.
-
Pyrazole Formation: Dissolve the acrylate product (1 equiv.) in ethanol. Add methylhydrazine (1.2 equiv.) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 6-8 hours. The reaction mixture will change color. After cooling, concentrate the solvent and purify the residue by chromatography to isolate the ethyl 5-amino-3-aryl-1-methyl-1H-pyrazole-4-carboxylate intermediate.
-
Diazotization and Hydrolysis (Sandmeyer-type):
-
Suspend the aminopyrazole intermediate (1 equiv.) in a mixture of H₂O and concentrated H₂SO₄, and cool to 0°C.
-
Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) sulfate and sodium sulfite to generate a copper catalyst in situ, then add the cold diazonium salt solution. Heat the mixture to facilitate the replacement of the diazonium group and hydrolysis of the ester and nitrile groups.
-
Acidify the reaction mixture with HCl and extract with ethyl acetate. Purify to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
-
Formation of Acid Chloride: Suspend the carboxylic acid (1 equiv.) in toluene. Add thionyl chloride (2-3 equiv.) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can be used in the next step without further purification.
-
-
Self-Validation: The final acid chloride is highly reactive and should be used immediately. Its successful formation can be confirmed by reacting a small aliquot with methanol and observing the formation of the corresponding methyl ester via LC-MS analysis.
This acid chloride is now a primed and activated building block, ready for amidation with a suitable aniline derivative to complete the synthesis of a potent SDHI fungicide.
Conclusion
This compound is more than a simple fluorinated alcohol; it is a strategic precursor that provides access to the valuable difluoromethylphenyl motif. Its straightforward conversion into versatile intermediates like aldehydes and halides, combined with the unique bioisosteric and physicochemical properties imparted by the CF₂H group, makes it an indispensable tool for the modern agrochemical chemist. The protocols outlined herein demonstrate a logical and field-proven pathway for its incorporation into high-value fungicidal scaffolds, underscoring its significance in the design and synthesis of next-generation crop protection agents.
References
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- Difluoromethyl - Alfa Chemistry.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.
- (4-(Difluoromethoxy)phenyl)methanol - MySkinRecipes.
- A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,...
- Difluoromethyl phenyl sulfone – Chem-Impex.
- Difluoromethyl Phenyl Sulfone: Applic
- (PDF)
- CN108610290B - Preparation method of fluxapyroxad - Google P
- Fluxapyroxad: Synthesis and Introduction - ChemicalBook.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | Request PDF - ResearchG
- [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol - Smolecule.
- Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem - NIH.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for the difluoromethylation of substrates using [4-(Difluoromethyl)phenyl]methanol derivatives
An Application Note and Protocol Guide
Topic: A Step-by-Step Guide for the Photocatalytic Difluoromethylation of Heterocyclic Substrates
Audience: Researchers, scientists, and drug development professionals.
Author's Note: On the Selection of the Difluoromethylating Reagent
The direct use of [4-(Difluoromethyl)phenyl]methanol derivatives as precursors for the difluoromethyl radical (•CF₂H) is not an established or mechanistically favored pathway in synthetic chemistry. The bond connecting the difluoromethyl group to the aromatic ring (Caryl-CF₂H) is exceptionally strong and not prone to cleavage under standard radical-generating conditions. Photocatalytic activation of a benzylic alcohol typically proceeds via Hydrogen Atom Transfer (HAT) or single-electron oxidation from the alcohol moiety, generating a radical centered on the benzylic carbon (Ar-C•HOH). This species would then participate in C-C bond formation, incorporating the entire substituted benzyl group, rather than liberating a •CF₂H radical.
Therefore, to provide a scientifically accurate and practically useful guide for the research community, this document will focus on a state-of-the-art and widely validated class of reagents for photocatalytic C-H difluoromethylation: Difluoromethyl Heteroaryl Sulfones . These reagents serve as excellent, bench-stable precursors to the •CF₂H radical under mild, visible-light-mediated conditions, representing a cornerstone of modern difluoromethylation methodology.
Introduction: The Strategic Value of the Difluoromethyl Group
The difluoromethyl (CF₂H) group has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties allow it to serve as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, enhancing membrane permeability while maintaining key hydrogen bonding interactions.[1] The incorporation of a CF₂H moiety can profoundly influence a molecule's metabolic stability, pKa, and binding affinity, making direct C-H difluoromethylation a highly sought-after transformation for late-stage functionalization in drug discovery.
Photocatalysis offers a powerful platform for generating highly reactive radical species under exceptionally mild conditions, obviating the need for harsh reagents or high temperatures.[2] This guide details a robust protocol for the direct C-H difluoromethylation of medicinally relevant heterocycles using difluoromethyl heteroaryl sulfones, which fragment predictably upon single-electron reduction to generate the key difluoromethyl radical.[3]
Reaction Mechanism: The Photocatalytic Cycle
The difluoromethylation of heteroarenes using a sulfone-based precursor proceeds through a well-elucidated radical chain mechanism mediated by a photoredox catalyst. The entire process is driven by low-energy visible light.
Causality of Key Steps:
-
Photoexcitation: The cycle begins with the photocatalyst (PC), typically an iridium or ruthenium complex (e.g., fac-[Ir(ppy)₃]) or an organic dye, absorbing a photon of visible light. This promotes the catalyst to a long-lived, high-energy excited state (PC*), which is both a potent oxidant and reductant.
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is sufficiently reducing to donate a single electron to the difluoromethyl heteroaryl sulfone reagent. This is the key activation step. The choice of heteroaryl sulfone (e.g., benzothiazolyl or pyridyl) is critical, as it is designed to have the appropriate reduction potential to accept an electron from the excited photocatalyst.[3]
-
Radical Generation: Upon accepting the electron, the sulfone reagent becomes a radical anion, which undergoes rapid and irreversible fragmentation. This C-S bond cleavage is thermodynamically driven and selectively releases the desired difluoromethyl radical (•CF₂H) and a stable sulfinate anion.
-
Radical Addition: The nucleophilic •CF₂H radical readily adds to an electron-deficient position on the protonated heterocyclic substrate. The C-H bonds of heterocycles are common sites for this addition, particularly at positions ortho or para to the heteroatom.
-
Oxidative Regeneration: The resulting heteroaryl radical intermediate is then oxidized by the now-oxidized photocatalyst (PC⁺), which accepted the electron in the initial SET step. This regenerates the ground-state photocatalyst, closing the catalytic cycle.
-
Deprotonation: The final step is the loss of a proton (H⁺) from the cationic intermediate, which rearomatizes the heterocyclic ring and yields the final difluoromethylated product.
Visualization of the Catalytic Cycle
Sources
Analytical HPLC and GC-MS methods for the characterization of [4-(Difluoromethyl)phenyl]methanol
An Application Note and Protocol for the Analytical Characterization of [4-(Difluoromethyl)phenyl]methanol
Introduction: The Analytical Imperative for Novel Fluorinated Intermediates
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound is a key building block in this domain, serving as a versatile intermediate for the synthesis of advanced pharmaceutical agents and agrochemicals. Its difluoromethyl group (-CHF₂) acts as a lipophilic hydrogen bond donor, offering unique physicochemical properties compared to its methyl or trifluoromethyl analogs.
The purity, stability, and impurity profile of such intermediates are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and validated analytical methods are essential for its characterization during development and for quality control in a manufacturing setting.
This application note provides detailed, field-tested protocols for the characterization of this compound using two orthogonal and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and analysis of volatile impurities. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
Physicochemical Properties and Analytical Strategy
A successful analytical strategy is predicated on the physicochemical properties of the analyte. The structure of this compound, featuring a polar benzyl alcohol moiety and a moderately lipophilic difluoromethyl-substituted aromatic ring, dictates the selection of chromatographic techniques.
| Property | Value / Observation | Rationale for Method Selection |
| Molecular Formula | C₈H₈F₂O | --- |
| Molecular Weight | 158.15 g/mol | Determines mass spectrometry parameters. |
| Polarity | Contains a polar hydroxyl (-OH) group and an aromatic ring. | Suitable for reverse-phase HPLC where separation is driven by hydrophobic interactions. |
| UV Absorbance | Phenyl group provides strong UV chromophore. | Enables sensitive detection using a standard UV-Vis detector in HPLC. |
| Volatility & Thermal Stability | Expected to be a liquid or low-melting solid with a boiling point amenable to gas chromatography. The related (4-(Difluoromethoxy)phenyl)methanol has a boiling point of 242.7°C.[3] | The compound can be volatilized without significant degradation, making it suitable for GC analysis. |
This profile indicates that both HPLC and GC-MS are highly suitable methods, providing complementary information. HPLC is the workhorse for accurate quantification of the main component and non-volatile impurities, while GC-MS offers definitive structural confirmation and is highly sensitive for volatile or semi-volatile organic impurities.
Part 1: Quantitative Analysis by Reverse-Phase HPLC
Principle and Method Rationale
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier method for the purity and assay determination of moderately polar, non-volatile organic compounds. The separation of this compound is achieved on a hydrophobic stationary phase (C18) with a polar mobile phase consisting of an organic solvent (acetonitrile) and water. The analyte partitions between the two phases, and its retention is modulated by adjusting the organic solvent concentration. This method is designed to be stability-indicating, capable of resolving the main peak from potential process impurities and degradants. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles for the chromatographic system used.[4][5]
Experimental Protocol: HPLC
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade acetonitrile, methanol, and purified water (e.g., Milli-Q).
-
Reference Standard: Well-characterized this compound (>99.5% purity).
Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | Water | Aqueous component for reverse-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-15 min: 30% to 80% B; 15-17 min: 80% to 30% B; 17-20 min: 30% B | A gradient ensures elution of compounds with a wider polarity range and provides a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | 265 nm | Wavelength near the absorbance maximum of the phenyl ring, providing high sensitivity. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Run Time | 20 min | Sufficient time for elution of the analyte and potential late-eluting impurities. |
Preparation of Solutions
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the diluent.
Method Validation Protocol
The method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[6][7]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), standard, and a spiked sample containing known related substances. | Peak for this compound is pure and resolved from all other peaks (Resolution > 2.0). |
| Linearity | Prepare calibration standards at five concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of the 100 µg/mL standard solution. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst or instrument. | Overall RSD for both sets of data ≤ 2.0%. |
| LOQ/LOD | Determine based on the signal-to-noise ratio (S/N) method. | S/N of ~10 for LOQ and ~3 for LOD. |
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to data processing.
Part 2: Identity Confirmation by GC-MS
Principle and Method Rationale
GC-MS is a powerful hybrid technique that combines the separation capability of gas chromatography with the highly specific detection of mass spectrometry. It is the definitive method for confirming the identity of volatile and semi-volatile compounds. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum is a unique chemical fingerprint, allowing for unambiguous identification by matching against a reference spectrum or by interpreting the fragmentation pattern. This technique is also ideal for detecting and identifying trace levels of volatile impurities that may not be observed by HPLC.
Experimental Protocol: GC-MS
Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or more advanced mass spectrometer.
-
Column: A low-bleed, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Reagents: High-purity solvents such as Dichloromethane or Ethyl Acetate.
-
Reference Standard: Well-characterized this compound (>99.5% purity).
GC-MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading with a concentrated sample and ensures sharp peaks. |
| Oven Program | Initial: 80°C (hold 2 min); Ramp: 15°C/min to 280°C (hold 5 min) | The temperature program provides good separation of early-eluting volatiles while ensuring the analyte elutes in a reasonable time. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weight of the analyte and its expected fragments. |
Preparation of Solutions
-
Solvent: Dichloromethane.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh ~2.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Data Analysis and Interpretation
-
Identity Confirmation: The identity of this compound is confirmed if the retention time and the mass spectrum of the peak in the sample chromatogram match those of the reference standard analyzed under the same conditions.
-
Mass Spectrum Interpretation: The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 158. Key fragmentation patterns would include:
-
Loss of a hydroxyl radical (-OH): m/z 141
-
Loss of the hydroxymethyl group (-CH₂OH): m/z 127
-
Formation of a difluorotropylium ion: m/z 127
-
Phenyl cation: m/z 77
-
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for identity confirmation.
Conclusion
This document outlines robust and validated analytical methods for the comprehensive characterization of this compound. The RP-HPLC method provides a precise and accurate tool for assay determination and purity evaluation, essential for quality control and stability studies. The orthogonal GC-MS method offers unambiguous confirmation of chemical identity through its characteristic retention time and mass spectral fingerprint. Together, these protocols form a self-validating system, ensuring the quality and consistency of this critical fluorinated building block for researchers, scientists, and drug development professionals. Adherence to these detailed methods will generate reliable and reproducible data, supporting confident decision-making throughout the chemical development lifecycle.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
MySkinRecipes. (n.d.). (4-(Difluoromethoxy)phenyl)methanol. MySkinRecipes. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. (4-(Difluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 4. usp.org [usp.org]
- 5. dsdpanalytics.com [dsdpanalytics.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
Application Notes and Protocols for the Industrial Synthesis of [4-(Difluoromethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluoromethyl Moiety in Modern Drug Discovery
The introduction of fluorine-containing functional groups into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF2H), in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. It can act as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, improving metabolic stability, membrane permeability, and binding affinity.[1] The acidic proton of the difluoromethyl group can also participate in hydrogen bonding, further influencing the molecule's interaction with its biological target. [4-(Difluoromethyl)phenyl]methanol is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making its efficient and safe industrial-scale production a critical endeavor.
This document provides a comprehensive guide to the scale-up considerations for the industrial synthesis of this compound, focusing on a practical and robust two-step synthetic pathway. We will delve into the causality behind experimental choices, process safety, and analytical quality control, providing detailed protocols and visual aids to support researchers and process chemists in this field.
Synthetic Strategy: A Two-Step Approach to this compound
The most logical and industrially viable approach to this compound involves a two-step synthesis:
-
Step 1: Synthesis of the Key Intermediate, 4-(Difluoromethyl)benzaldehyde. This step is crucial and often presents the most significant challenges in terms of scalability and reagent selection.
-
Step 2: Reduction of 4-(Difluoromethyl)benzaldehyde to this compound. This is a well-established transformation, but careful consideration of the reducing agent and reaction conditions is necessary to ensure safety and high yield on a large scale.
Figure 2: Workflow for the sodium borohydride reduction step.
Scale-Up and Safety Considerations
Scaling up chemical reactions from the laboratory to an industrial setting introduces significant challenges, particularly concerning safety and process control.
For the Deoxyfluorination Step:
-
DAST Handling: DAST is corrosive and reacts violently with water. All equipment must be scrupulously dry. Personnel should be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Thermal Management: The reaction is exothermic. A robust cooling system is essential to maintain the desired temperature range. A runaway reaction can lead to the decomposition of DAST, releasing toxic and corrosive fumes.
-
Quenching: The quenching of DAST with a bicarbonate solution is highly exothermic and produces a large volume of gas. The quench should be performed in a controlled manner with adequate stirring and venting to prevent pressure buildup.
For the Sodium Borohydride Reduction Step:
-
Hydrogen Evolution: The reaction of NaBH4 with methanol generates flammable hydrogen gas. [2]The reactor must be equipped with a safe and efficient off-gas handling system, such as a scrubber or a vent to a safe area. The reactor should be purged with an inert gas like nitrogen before and during the reaction to prevent the formation of an explosive mixture.
-
Thermal Runaway: The reduction is exothermic, and the decomposition of NaBH4 can be autocatalytic at elevated temperatures. [3]Precise temperature control is critical. The rate of addition of NaBH4 should be carefully controlled, and a reliable cooling system must be in place.
-
Process Analytical Technology (PAT): For large-scale production, the use of in-line monitoring tools like ReactIR (FTIR) can provide real-time information on the reaction progress and the concentration of key species, allowing for better control and enhanced safety. [4]
Analytical Quality Control
To ensure the quality and purity of the final product, a robust analytical quality control program is essential.
In-Process Controls (IPCs):
-
Reaction Monitoring: GC or HPLC can be used to monitor the progress of both the deoxyfluorination and the reduction steps, ensuring complete conversion of the starting material.
Final Product Analysis:
-
Identification: The structure of this compound can be confirmed by 1H NMR, 13C NMR, and 19F NMR spectroscopy, as well as by mass spectrometry.
-
Residual Solvents: The level of residual solvents from the synthesis and purification steps should be determined by headspace GC to ensure they are below the limits specified by ICH guidelines.
Table of Analytical Methods:
| Analysis | Method | Purpose |
| Reaction Monitoring | GC, HPLC | To track the disappearance of starting material and the formation of the product. |
| Identification | NMR (1H, 13C, 19F), MS | To confirm the chemical structure of the final product. |
| Purity Assay | HPLC, GC | To quantify the purity of the final product. [5][6][7] |
| Residual Solvents | Headspace GC | To quantify the amount of residual solvents in the final product. |
Conclusion
The industrial synthesis of this compound is a challenging yet achievable process. The two-step approach outlined in this document, involving the deoxyfluorination of 4-formylbenzaldehyde followed by a sodium borohydride reduction, represents a practical and scalable route. Success on an industrial scale hinges on a thorough understanding of the reaction mechanisms, meticulous control of reaction parameters, and an unwavering commitment to process safety. By implementing the protocols and adhering to the safety and analytical guidelines presented herein, researchers and drug development professionals can confidently and safely produce this valuable building block for the advancement of new medicines and technologies.
References
- Duggan, P. J., Johnson, A. A., & Rogers, R. L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
- MDPI. (n.d.). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System.
- National Institutes of Health. (2022, May 3). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors.
- IChemE. (n.d.).
- Mettler Toledo. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Analytical Method Valid
- ResearchGate. (2015, January). Safety Evaluation of Sodium Borohydride in Dimethylacetamide.
- Anew GLC method was proposed for selective quantitative of Benzyl alcohol in Parenteral dosage form. (2011, May 28).
- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. (n.d.). Efficient hydrogenation of aromatic aldehydes to corresponding benzyl alcohols over Ni-B/MIL-101.
- Determination of benzyl alcohol in cosmetics by gas chrom
- Google Patents. (n.d.).
- Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Deriv
- Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxid
Sources
Application Note: Strategic Pathways to Novel Heterocyclic Compounds from [4-(Difluoromethyl)phenyl]methanol
Abstract
The incorporation of fluorine-containing functional groups is a pivotal strategy in modern medicinal chemistry, enabling fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group (–CF₂H) is of particular interest, acting as a unique bioisostere for hydroxyl or thiol groups and functioning as a lipophilic hydrogen bond donor.[3][4][5] This guide provides detailed protocols and strategic insights for leveraging [4-(Difluoromethyl)phenyl]methanol, a versatile and readily available building block, in the synthesis of novel N- and O-linked heterocyclic compounds as well as in the de novo construction of complex scaffolds such as tetrahydro-β-carbolines.
Introduction: The Strategic Advantage of the Difluoromethyl Moiety
The difluoromethyl group offers a compelling combination of electronic and steric properties that distinguish it from the more common trifluoromethyl group. Its ability to act as a lipophilic hydrogen bond donor can introduce novel, favorable interactions with biological targets.[4] Furthermore, the high strength of the carbon-fluorine bond often imparts significant metabolic stability, enhancing the pharmacokinetic profile of a potential therapeutic agent.[1] this compound serves as an ideal starting material, possessing a versatile benzylic alcohol handle that can be readily activated for a variety of synthetic transformations.
Core Synthetic Strategy: Activation of the Benzylic Alcohol
The hydroxyl group of an alcohol is a poor leaving group. Therefore, the central strategy for utilizing this compound as an alkylating agent involves its conversion into a more reactive intermediate with a superior leaving group. This can be achieved through two primary routes: conversion to a benzyl halide or a benzyl sulfonate ester. This initial activation step is critical and opens the door to a wide array of subsequent nucleophilic substitution reactions.[6]
Diagram 1: Key activation pathways for this compound.
Application Protocol I: N-Alkylation for Direct Synthesis of N-Heterocycles
Direct N-alkylation is a robust and modular method for incorporating the desired fluorinated motif onto a pre-existing heterocyclic core. This approach is widely used for generating libraries of compounds for structure-activity relationship (SAR) studies. The activated benzyl bromide intermediate is a potent electrophile for reaction with nitrogen nucleophiles found in heterocycles like indoles, imidazoles, and pyrazoles.[7][8][9]
Detailed Protocol: Two-Step Synthesis of 1-{[4-(Difluoromethyl)phenyl]methyl}-1H-indole
Step A: Synthesis of 1-(Bromomethyl)-4-(difluoromethyl)benzene
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.0 g, 31.6 mmol) and dissolve in anhydrous diethyl ether (40 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (1.2 mL, 12.6 mmol) dropwise over 15 minutes. A white precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring it over 50 g of crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography (silica gel, eluting with hexane/ethyl acetate gradient) to afford 1-(bromomethyl)-4-(difluoromethyl)benzene as a clear oil.
Step B: N-Alkylation of Indole
-
Setup: In a 50 mL flask under a nitrogen atmosphere, dissolve indole (1.0 g, 8.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) (0.41 g, 10.2 mmol) portion-wise at 0 °C. Stir for 30 minutes at this temperature until hydrogen evolution ceases.
-
Electrophile Addition: Add a solution of 1-(bromomethyl)-4-(difluoromethyl)benzene (2.08 g, 9.4 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine (3 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.
| Heterocyclic Core | Product Yield (Typical) |
| Indole | 85-95% |
| Pyrazole | 80-90% |
| Benzimidazole | 75-85% |
| 1,2,4-Triazole | 70-80% |
| Table 1: Representative yields for N-alkylation with various heterocyclic amines. |
Application Protocol II: De Novo Synthesis via the Pictet-Spengler Reaction
For creating more complex and novel heterocyclic systems, the Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related structures, which are prevalent in natural products and pharmaceuticals.[10][11] This strategy requires a two-step sequence: first, the oxidation of this compound to the corresponding aldehyde, followed by the acid-catalyzed cyclization with a β-arylethylamine, such as tryptamine.[12][13]
Detailed Protocol: Synthesis of a Tetrahydro-β-carboline
Step A: Oxidation to 4-(Difluoromethyl)benzaldehyde
-
Setup: To a stirred solution of this compound (3.0 g, 19.0 mmol) in dichloromethane (DCM) (50 mL), add pyridinium chlorochromate (PCC) (6.1 g, 28.5 mmol).
-
Reaction: Stir the mixture at room temperature for 3 hours. The reaction mixture will turn into a dark brown slurry.
-
Filtration: Dilute the mixture with diethyl ether (50 mL) and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 4-(Difluoromethyl)benzaldehyde as a pale yellow oil, which can often be used in the next step without further purification.
Step B: Pictet-Spengler Cyclization
-
Setup: Dissolve 4-(Difluoromethyl)benzaldehyde (1.5 g, 9.6 mmol) and tryptamine (1.54 g, 9.6 mmol) in toluene (40 mL) in a round-bottom flask.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.8 mL, 10.6 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water for 6 hours.
-
Cooling and Neutralization: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 1-[4-(difluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-β-carboline.
Diagram 2: Simplified mechanism of the Pictet-Spengler reaction.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The straightforward activation of its benzylic alcohol functionality provides a gateway to potent electrophiles suitable for a range of synthetic applications. The protocols detailed herein for direct N-alkylation and de novo synthesis via the Pictet-Spengler reaction offer reliable and scalable methods for researchers in drug discovery and materials science to access unique chemical matter incorporating the advantageous difluoromethyl group.
References
-
Title: Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources Source: ACS Publications URL: [Link]
-
Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: PMC - NIH URL: [Link]
-
Title: Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties Source: ChemRxiv URL: [Link]
-
Title: Halogen bond-catalyzed Pictet–Spengler reaction Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals Source: ChemRxiv URL: [Link]
-
Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega URL: [Link]
-
Title: Bischler–Napieralski reaction Source: Grokipedia URL: [Link]
-
Title: Synthesis of Difluoromethylated Heterocycle. Source: ResearchGate URL: [Link]
-
Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of Fluorinated Quinolines and a Pyrazoloquinoline Source: ResearchGate URL: [Link]
-
Title: Halogen bond-catalyzed Pictet–Spengler reaction Source: RSC Publishing URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: Selective N‐alkylation of different aromatic amines by benzyl alcohol Source: ResearchGate URL: [Link]
-
Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Synthesis of substituted N-heterocycles by N-alkylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Difluoromethylated Compounds Source: Xi'an Jiaotong University URL: [Link]
-
Title: 8.6: Converting Alcohols into Better Leaving Groups Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06635A [pubs.rsc.org]
- 13. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Identifying and minimizing by-products in [4-(Difluoromethyl)phenyl]methanol reactions
Technical Support Center: [4-(Difluoromethyl)phenyl]methanol Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of working with this valuable synthetic intermediate. The difluoromethyl (CF₂H) group is a crucial bioisostere for hydroxyl, thiol, and amine groups in medicinal chemistry, prized for its ability to enhance metabolic stability and modulate physicochemical properties.[1] However, its unique electronic nature can influence reaction pathways, sometimes leading to unexpected by-products.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you identify, minimize, and prevent the formation of common impurities in your reactions.
Section 1: Oxidation to 4-(Difluoromethyl)benzaldehyde
The selective oxidation of this compound to its corresponding aldehyde is a fundamental transformation. However, achieving high selectivity without by-product formation is a common challenge.
Frequently Asked Questions (FAQs): Oxidation
Q1: I'm trying to synthesize 4-(difluoromethyl)benzaldehyde, but I'm seeing a significant amount of the 4-(difluoromethyl)benzoic acid by-product. How can I prevent this over-oxidation?
A1: Over-oxidation to the carboxylic acid is a classic problem when using strong or non-selective oxidizing agents. The aldehyde intermediate, once formed, is susceptible to further oxidation, especially if water is present.
-
Root Cause: The use of potent oxidants like chromic acid (Jones reagent) or potassium permanganate will readily oxidize the primary alcohol to the carboxylic acid. Even milder reagents can cause over-oxidation if reaction times are too long or temperatures are too high.
-
Solution: Employ a Selective, Mild Oxidizing Agent. To stop the oxidation at the aldehyde stage, you must use a reagent known for its mildness and selectivity for primary alcohols.[2] The most reliable methods include Swern oxidation and the use of Dess-Martin Periodinane (DMP).
-
Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a very mild and highly selective oxidation of primary alcohols to aldehydes at room temperature.[3][4] It avoids toxic heavy metals and typically has a simple workup.[3][4] The reaction produces acetic acid as a by-product, which can be buffered with pyridine if your substrate is acid-sensitive.[3]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine.[5][6] It is renowned for its mild conditions and wide functional group tolerance, effectively preventing over-oxidation.[5][7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting over-oxidation.
Comparative Analysis of Recommended Oxidants
| Reagent | Typical Conditions | Common By-products | Pros | Cons |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-2h | Acetic acid, Iodane | High selectivity[3][4], Mild conditions, Easy workup | Reagent is moisture-sensitive and can be explosive upon heating.[8] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78°C | Dimethyl sulfide (malodorous)[5][7], CO, CO₂ | Excellent selectivity[5], Wide functional group tolerance | Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS.[5] |
| Photochemical Aerobic Oxidation | Eosin Y, O₂, Blue LED | Minimal | Green & sustainable, uses O₂ as oxidant[9][10] | May require longer reaction times, substrate-dependent efficiency.[9] |
Section 2: Halogenation to [4-(Difluoromethyl)phenyl]methyl Halides
Converting the benzylic alcohol to a bromide or chloride is essential for subsequent nucleophilic substitution reactions, such as in the synthesis of ethers or alkylated compounds.
Frequently Asked Questions (FAQs): Halogenation
Q2: I'm converting the alcohol to the benzyl chloride using thionyl chloride (SOCl₂), but my yields are low and I'm getting a dark, impure product. What's going on?
A2: While SOCl₂ is a common reagent for this transformation, its high reactivity can lead to side reactions with benzylic alcohols.
-
Root Cause & By-products:
-
Dibenzyl Ether Formation: The highly reactive benzyl chlorosulfite intermediate or the benzyl chloride product can react with unreacted starting alcohol to form a stable dibenzyl ether by-product.
-
Polymerization/Tarring: The HCl gas generated during the reaction can promote acid-catalyzed polymerization or degradation of the electron-rich aromatic ring, especially at elevated temperatures.[11]
-
-
Solution: Control Stoichiometry and Temperature.
-
Use of a Base: Adding a non-nucleophilic base like pyridine scavenges the generated HCl, preventing acid-catalyzed side reactions. The mechanism also shifts from an Sₙi (retention) to a classic Sₙ2 (inversion) pathway.[12]
-
Inverse Addition: Add the alcohol solution slowly to the cooled SOCl₂ solution. This maintains a high concentration of the halogenating agent relative to the alcohol, minimizing the chance for the alcohol to react with intermediates.
-
Low Temperature: Perform the reaction at 0 °C or below to moderate the reactivity and suppress side reactions.
-
Q3: My attempt to make the benzyl bromide with PBr₃ resulted in a complex mixture. Are there better alternatives?
A3: Phosphorus tribromide (PBr₃) can be effective but often requires careful control. A superior and widely used alternative for benzylic bromination is N-Bromosuccinimide (NBS) combined with a radical initiator or, for converting the alcohol, with a phosphine like triphenylphosphine (PPh₃).
-
Recommended Method: Appel Reaction (PPh₃/NBS or PPh₃/CBr₄) The combination of triphenylphosphine and a bromine source (like NBS or CBr₄) provides a very mild and high-yielding method for converting alcohols to bromides under neutral conditions. This avoids the strong acids generated by SOCl₂ or PBr₃.
Detailed Protocol: Synthesis of [4-(Difluoromethyl)phenyl]methyl Bromide via Appel Reaction
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and triphenylphosphine (1.1 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup:
-
Filter the reaction mixture to remove the succinimide by-product.
-
Concentrate the filtrate under reduced pressure.
-
Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide by-product.
-
Filter the mixture and wash the solid with more cold pentane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude benzyl bromide, which can be purified by column chromatography.
Caption: Workflow for Appel Bromination.
-
Section 3: Ether Formation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers, but it is not without potential pitfalls, particularly with reactive benzylic substrates.
Frequently Asked Questions (FAQs): Etherification
Q4: I am performing a Williamson ether synthesis by reacting my deprotonated alcohol (alkoxide) with [4-(Difluoromethyl)phenyl]methyl bromide. I'm observing a significant amount of unreacted starting alcohol and some dark residue. What is the likely cause?
A4: This issue often points to problems with either the base used for deprotonation or competing side reactions of the benzyl bromide.
-
Root Cause & By-products:
-
Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the alcohol (e.g., K₂CO₃ with a secondary alcohol), the remaining nucleophilic alcohol can compete with the desired alkoxide, leading to incomplete conversion.
-
Elimination (minor): While less common for benzyl halides as they lack a beta-hydrogen, strongly basic and hindered conditions could potentially lead to minor elimination pathways.
-
Wurtz Coupling: If forming a Grignard reagent from the benzyl bromide, self-coupling to form 1,2-bis[4-(difluoromethyl)phenyl]ethane is a known side reaction.[13]
-
Base Incompatibility: Using a very strong, unhindered base like NaOH in a protic solvent can lead to hydrolysis of the benzyl bromide back to the starting alcohol.
-
-
Solution: Optimize Base and Reaction Conditions.
-
Choice of Base: For most primary and secondary alcohols, sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is the gold standard.[14] It provides irreversible and complete deprotonation, driving the reaction forward.
-
Phase-Transfer Catalysis (PTC): For reactions sensitive to very strong bases, using a biphasic system (e.g., Toluene/Water) with a milder base (e.g., 50% NaOH) and a phase-transfer catalyst (e.g., TBAB) can be highly effective. The catalyst shuttles the alkoxide into the organic phase to react with the benzyl bromide, minimizing hydrolysis.
Caption: Competing pathways in Williamson ether synthesis.
-
References
-
Swern, D. et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Singh, U. P. et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
He, Z.-X. et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
-
Filo. (2025). Propose mechanism regarding the conversion of benzyl alcohol to benzyl chloride using SOCl2. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Song, Q. et al. (2017). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
ResearchGate. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]
-
He, Z.-X. et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Wang, H. et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]
- Google Patents. (n.d.).
-
Wipf Group. (2007). Alcohol Oxidations. [Link]
-
Shen, D. et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ChemHelp ASAP. (2019). Synthesis & Cleavage of Benzyl Ethers. YouTube. [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
ResearchGate. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Effective Purification of Crude [4-(Difluoromethyl)phenyl]methanol
Welcome to the dedicated technical support guide for the purification of [4-(Difluoromethyl)phenyl]methanol. This document is designed for researchers, scientists, and professionals in drug development who are handling this versatile fluorinated intermediate. The introduction of the difluoromethyl (CF2H) group can significantly alter a molecule's properties, making this compound a valuable building block. However, its purification can present unique challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and problems encountered during the purification of this compound, offering solutions grounded in chemical principles.
Q1: My crude reaction mixture is a complex oil. What's the best initial purification strategy?
A1: An initial workup using liquid-liquid extraction is the recommended first step to remove a significant portion of both polar and non-polar impurities.[1]
-
Rationale: The difluoromethyl group imparts a moderate polarity. The compound is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers, but has limited solubility in water.[2][3] This differential solubility is key to an effective extraction.
-
Troubleshooting Steps:
-
Emulsion Formation: If an emulsion forms during extraction, it can often be resolved by adding brine (a saturated aqueous solution of NaCl) or by allowing the mixture to stand for a longer period.[1]
-
Poor Separation: If you are not achieving good separation, consider changing your organic solvent. For instance, if you are using ethyl acetate and experiencing issues, switching to dichloromethane might offer a different selectivity.
-
Q2: I'm struggling with co-eluting impurities during flash column chromatography. How can I improve my separation?
A2: Optimizing your solvent system (eluent) is the most critical factor for achieving good separation in flash column chromatography. The polarity of this compound is influenced by both the hydroxyl group and the moderately lipophilic difluoromethyl group.
-
Expertise-Driven Solvent Selection:
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate.[4][5]
-
For a compound like this, a gradient elution is often more effective than an isocratic one. Begin with a low polarity (e.g., 95:5 Hexanes:Ethyl Acetate) and slowly increase the proportion of ethyl acetate.
-
If separation is still poor, consider a different solvent system. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[5]
-
-
Troubleshooting & Optimization:
-
Streaking on TLC: If your compound streaks on the TLC plate, it may be interacting too strongly with the silica gel. Adding a small amount of a polar modifier to your eluent, like a few drops of acetic acid, can sometimes help. However, be cautious as this can affect acid-sensitive compounds.[6]
-
Product Instability on Silica Gel: Some fluorinated alcohols can be sensitive to the acidic nature of standard silica gel.[7] If you suspect degradation, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
-
Q3: Can I purify this compound by recrystallization? What solvents should I try?
A3: Recrystallization can be a highly effective technique for obtaining high-purity material, provided a suitable solvent or solvent system is identified.
-
Solvent Selection Strategy:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Given its structure, consider solvents of intermediate polarity. Isopropanol has been noted as a potential recrystallization solvent for similar compounds.[8]
-
A mixed-solvent system is often very effective. A good approach is to dissolve the crude material in a minimal amount of a "soluble solvent" (e.g., ethanol, methanol, or dichloromethane) at an elevated temperature, and then slowly add a "poor solvent" or "anti-solvent" (e.g., water or hexanes) until the solution becomes slightly turbid.[1][8] Allow this to cool slowly.
-
-
Troubleshooting Common Recrystallization Problems:
-
Oiling Out: If the compound separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your compound-solvent mixture. Try using a lower-boiling point solvent or a more dilute solution.
-
No Crystal Formation: If no crystals form upon cooling, it could be due to excessive solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound.
-
Q4: Is distillation a viable purification method for this compound?
A4: While less common for this specific type of compound on a lab scale compared to chromatography, vacuum distillation can be a suitable method, especially for larger quantities, provided the compound is thermally stable and has a sufficiently different boiling point from its impurities.[1] The analogous compound, (4-(difluoromethoxy)phenyl)methanol, has a boiling point of 242.7°C at 760 mmHg, suggesting that vacuum distillation would be necessary for the target compound to avoid decomposition.[9]
-
Key Considerations:
-
Thermal Stability: Fluorinated compounds can sometimes be prone to decomposition at high temperatures.[10] It is advisable to perform a small-scale test to ensure the compound does not degrade under the required distillation conditions.
-
Vacuum Control: A stable, high vacuum is crucial for lowering the boiling point and preventing decomposition.[1]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying crude this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives your product an Rf value of approximately 0.3.[5]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry-pack the column with silica gel 60 (230-400 mesh).[5]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Carefully apply the solution to the top of the silica gel.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the chosen eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the final product.[11]
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[11]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.[11]
-
Sample Preparation: Prepare a stock solution of your purified compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).[11]
-
Data Analysis: Purity can be calculated using the area normalization method, where the percentage purity is the peak area of the main component divided by the total area of all peaks.[11]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Flash Chromatography | Partitioning between a solid stationary phase and a liquid mobile phase. | Versatile, applicable to a wide range of compounds, good for separating compounds with different polarities.[5] | Can be time-consuming, requires solvent, potential for product instability on silica gel.[7] |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity material, cost-effective for large scales. | Finding a suitable solvent can be challenging, potential for product loss in the mother liquor. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for thermally stable liquids, scalable.[1] | Not suitable for thermally labile compounds or solids, requires specialized equipment.[10] |
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Chromatography Separation Issues
Caption: A troubleshooting guide for common flash chromatography separation problems.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Fluorochem. (2024). Safety Data Sheet.
- Benchchem. (n.d.). Fluoromethanol: A Technical Guide to Synthesis and Purification.
- Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361–1367.
- (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
- Benchchem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- MySkinRecipes. (n.d.). (4-(Difluoromethoxy)phenyl)methanol.
- ResearchGate. (n.d.). Difluoromethyl Phenyl Sulfone | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Benchchem. (n.d.). purification of difluoromethylated compounds from difluoromethanol reactions.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-(Chloromethyl)-4-fluoroaniline Derivatives.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (4-(Difluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the etherification of [4-(Difluoromethyl)phenyl]methanol
Technical Support Center: Etherification of [4-(Difluoromethyl)phenyl]methanol
Welcome to the technical support center for the synthesis and optimization of ethers derived from this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the etherification of this valuable fluorinated building block. Our approach prioritizes mechanistic understanding to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing an ether from this compound?
The most robust and widely applicable method for this transformation is the Williamson Ether Synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves two main steps:
-
Deprotonation: The hydroxyl group of this compound is deprotonated by a strong base to form a potent nucleophile, the corresponding alkoxide.
-
Alkylation: This alkoxide then attacks an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate), displacing a leaving group to form the new C-O ether bond.[3]
This method is preferred for generating unsymmetrical ethers because it offers excellent control over the connectivity of the final product, minimizing the formation of undesired symmetrical ether byproducts.[4]
Q2: How do I choose the right base for the deprotonation step? My reaction isn't going to completion.
The choice of base is critical and depends on the pKa of the alcohol. This compound is a benzylic alcohol, which is significantly less acidic than a phenol. Therefore, a strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation. Incomplete deprotonation is a primary cause of low yield.[5]
Here is a comparison of suitable bases:
| Base | Chemical Formula | Key Characteristics & Rationale |
| Sodium Hydride | NaH | (Recommended) A strong, irreversible base that generates hydrogen gas as the only byproduct, which is easily removed. It ensures a high concentration of the reactive alkoxide.[6] |
| Potassium Hydride | KH | Similar in reactivity to NaH but can be more reactive and is often supplied in a mineral oil dispersion that must be handled carefully. |
| LHMDS / KHMDS | Li/K N(SiMe₃)₂ | Very strong, sterically hindered bases. Excellent for preventing side reactions but are more expensive and moisture-sensitive. |
| Potassium Carbonate | K₂CO₃ | (Not Recommended) Too weak to fully deprotonate a benzylic alcohol. This base is typically reserved for more acidic substrates like phenols.[1] |
Expert Insight: Always use a slight excess (1.1–1.5 equivalents) of a strong base like NaH to drive the deprotonation to completion, accounting for any trace moisture in the solvent or on the glassware.
Reaction Optimization & Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental process.
Q3: My yield is low, and I've confirmed complete deprotonation. What other factors should I investigate?
Low yields, despite using a strong base, typically point to issues with the alkylation step or competing side reactions.[5] The SN2 mechanism is sensitive to several factors.
Caption: SN2 (ether) vs. E2 (alkene) reaction pathways.
Prevention Strategies:
-
Use Primary Alkyl Halides: This is the most critical factor. Primary alkyl halides are much more susceptible to SN2 attack and far less prone to elimination. Methyl and primary halides are ideal. [3][7]* Avoid Secondary/Tertiary Halides: Secondary halides will almost always give a mixture of substitution and elimination products, while tertiary halides will yield almost exclusively the alkene. [3]* Control Temperature: Lower reaction temperatures generally favor the SN2 pathway over E2. Start your reaction at 0 °C or room temperature before gently heating if necessary. [8]
Q5: Which solvent should I use?
The ideal solvent for a Williamson ether synthesis will fully solvate the counter-ion (e.g., Na⁺) of the alkoxide but poorly solvate the alkoxide anion itself. This leaves the alkoxide "naked" and highly nucleophilic. [8]For this reason, polar aprotic solvents are strongly recommended.
| Solvent | Abbreviation | Boiling Point (°C) | Key Properties & Use Cases |
| Tetrahydrofuran | THF | 66 | Excellent choice for reactions with NaH at or below reflux temperature. Easy to remove under vacuum. |
| N,N-Dimethylformamide | DMF | 153 | Highly polar; can accelerate slow reactions. Higher boiling point allows for higher reaction temperatures. More difficult to remove. |
| Dimethyl Sulfoxide | DMSO | 189 | Very polar and can significantly increase the rate of SN2 reactions. [6]Use for unreactive alkyl halides, but purification can be challenging. |
Pro-Tip: Ensure your solvent is anhydrous (dry). Any water present will consume the strong base and quench the alkoxide, leading to lower yields. [8]
Experimental Protocol: Synthesis of [4-(Difluoromethyl)benzyl] Ethyl Ether
This protocol provides a reliable starting point for the etherification of this compound with ethyl iodide.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl Iodide (EtI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) & Hexanes for chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a homogeneous slurry of the sodium alkoxide.
-
Alkylation: Cool the solution back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 20% EtOAc/Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the ether product should appear. If the reaction is sluggish, it can be gently heated to reflux (approx. 66 °C in THF).
-
Quenching: Once the reaction is complete (typically 2-12 hours), cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise to destroy any excess NaH.
-
Workup & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 15% ethyl acetate in hexanes) to yield the pure ether.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.
- BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions. BenchChem.
- Pearson Education. (n.d.). Williamson ether synthesis. Pearson+.
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Unknown Author. (n.d.). Difluoromethyl Phenyl Ether. Journal of the American Chemical Society.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
- YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube.
- Sitter, B. J., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Handling of [4-(Difluoromethyl)phenyl]methanol
Answering the user's request.
Prepared by our Senior Application Scientists, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [4-(Difluoromethyl)phenyl]methanol. We address common stability issues, offering troubleshooting advice and preventative strategies grounded in chemical principles to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide - Diagnosing Decomposition
This section is designed to help you identify potential degradation of your this compound sample based on common observational and analytical indicators.
Q1: I've noticed a change in the physical appearance of my this compound sample. It was a clear, colorless oil but has now turned yellow and seems more viscous. What does this signify?
A change in color from colorless to yellow or brown is a primary indicator of decomposition. Increased viscosity often accompanies this, suggesting the formation of higher molecular weight byproducts or polymers. These changes are typically symptomatic of oxidation, a common degradation pathway for benzylic alcohols. The newly formed compounds, such as aldehydes and carboxylic acids, contain chromophores that absorb light, resulting in the observed color.
Q2: My recent analytical data (¹H NMR, LC-MS) of a stored sample shows new, unexpected peaks. What are the likely degradation products?
If you observe new peaks in your analytical data, it is crucial to identify the byproducts to confirm the degradation pathway. For this compound, the most probable decomposition products arise from oxidation of the benzylic alcohol.
-
Primary Oxidation Product: The first product is typically the corresponding aldehyde, 4-(Difluoromethyl)benzaldehyde . In ¹H NMR, you would expect to see the disappearance of the benzylic alcohol proton signal (around 4.7 ppm) and the appearance of a new aldehyde proton signal further downfield (around 10.0 ppm).
-
Secondary Oxidation Product: Further oxidation of the aldehyde leads to the formation of 4-(Difluoromethyl)benzoic acid . This can be identified by a new, broad carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and a distinct mass in LC-MS analysis.
These oxidative pathways are well-documented for benzyl alcohols and are the most common cause of impurity formation upon storage.
Part 2: FAQs - Understanding the Root Causes of Instability
Understanding the inherent chemical vulnerabilities of this compound is the first step toward effective prevention.
Q3: From a chemical standpoint, why is this compound prone to decomposition?
The susceptibility of this compound to degradation is primarily due to the benzylic alcohol functional group. The carbon atom bonded to both the phenyl ring and the hydroxyl group is activated, making the C-H bond weaker and more susceptible to oxidation compared to a simple aliphatic alcohol. The presence of atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities, can initiate a free-radical chain reaction that converts the alcohol to an aldehyde and subsequently to a carboxylic acid.
Q4: What specific environmental factors will accelerate the degradation of my sample?
Several environmental factors can significantly increase the rate of decomposition. Controlling these is key to preserving your sample's purity.
| Factor | Mechanism of Action | Recommended Mitigation |
| Atmospheric Oxygen | Acts as the primary oxidizing agent, directly participating in the chemical conversion of the alcohol. | Handle and store under an inert atmosphere (e.g., Argon, Nitrogen). |
| Elevated Temperature | Increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation. | Store at reduced temperatures (refrigeration at 2-8°C or freezing ≤ -20°C). |
| Light (UV/Visible) | Provides the energy to initiate photochemical reactions, often generating free radicals that catalyze decomposition. | Store in amber glass vials or protect from light by wrapping containers in aluminum foil. |
| Trace Impurities | Metal ions (e.g., iron, copper) can act as catalysts for oxidation. Acidic or basic contaminants can catalyze other degradation pathways. | Use high-purity solvents and glassware. Ensure the compound is stored in a neutral pH environment. |
Part 3: Prevention & Stabilization Protocols
Proactive measures during handling and storage are the most effective way to maintain the integrity of this compound.
Q5: What are the definitive recommended procedures for the short-term and long-term storage of this compound?
Based on the compound's sensitivities, we have established the following best practices:
-
Short-Term Storage (Days to Weeks): For routine laboratory use, store the compound at 2-8°C in a tightly sealed amber vial. Before sealing, it is advisable to flush the headspace with an inert gas like argon or nitrogen to displace air.
-
Long-Term Storage (Months to Years): For archival purposes, the compound should be stored at -20°C or lower . Aliquoting the material into smaller, single-use vials is highly recommended. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to atmospheric conditions each time a sample is needed. Each aliquot should be blanketed with an inert gas before sealing and freezing.
Q6: How should I handle the compound during an experiment to minimize degradation in real-time?
Maintaining an inert environment throughout your experimental setup is critical.
-
Use Schlenk techniques or a glovebox: When dispensing the compound or preparing solutions, perform these actions under a positive pressure of an inert gas.
-
Use deoxygenated solvents: Solvents can be a significant source of dissolved oxygen. Before use, sparge your solvents with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Minimize exposure time: Prepare solutions immediately before use rather than storing them for extended periods.
Q7: Can chemical stabilizers or antioxidants be added to prolong the shelf-life of this compound?
While adding stabilizers is a common industrial practice, it is often avoided in research settings to prevent interference with downstream applications. However, if the experimental design allows, a radical scavenger like Butylated Hydroxytoluene (BHT) could be added in a very small quantity (e.g., <0.1%) to inhibit free-radical mediated oxidation. The suitability of any additive must be carefully evaluated for compatibility with your specific reaction or assay.
Part 4: Key Experimental Protocols
Protocol 1: Procedure for Inert Atmosphere Aliquoting and Storage
This protocol describes the standard procedure for safely aliquoting and storing this compound to maximize its shelf-life.
-
Preparation: Place the main stock bottle of the compound, new amber glass vials with PTFE-lined caps, and micropipettes inside a nitrogen- or argon-filled glovebox. Alternatively, set up a Schlenk line.
-
Inerting: If using a Schlenk line, connect the stock bottle and the new vials to the line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Dispensing: Using a clean pipette, carefully transfer the desired amount of the compound into each new vial.
-
Sealing: Tightly cap each vial. If using septa-sealed vials, wrap the cap and neck with Parafilm® as an extra barrier against atmospheric moisture and oxygen.
-
Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if in solution). Place the vials in a secondary container and store at the appropriate temperature (-20°C for long-term).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method allows for the quantitative monitoring of the purity of this compound and the detection of its primary oxidation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 4-(Difluoromethyl)benzoic acid (most polar) will elute first, followed by this compound, and then 4-(Difluoromethyl)benzaldehyde (least polar).
Part 5: Visualization of Decomposition Pathway
The following diagram illustrates the primary oxidative decomposition pathway of this compound.
Caption: Primary oxidative decomposition pathway of the target compound.
References
-
Oxidation of Alcohols. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
Technical Support Center: Column Chromatography Purification of [4-(Difluoromethyl)phenyl]methanol Derivatives
Welcome to the dedicated technical support guide for the purification of [4-(difluoromethyl)phenyl]methanol derivatives via column chromatography. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique fluorinated compounds. The presence of the difluoromethyl group and the polar hydroxyl moiety presents specific challenges that require a nuanced approach to achieve high purity.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues and frequently asked questions to streamline your purification workflow.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.
Question 1: Why is my compound eluting too quickly (high Rf) or not moving from the baseline (low Rf) on the TLC plate?
Answer: This is a classic mobile phase issue. The polarity of your eluent system is not optimized for your specific derivative.
-
Compound at the Solvent Front (High Rf): Your mobile phase is too polar. The compound has a higher affinity for the mobile phase than the stationary phase (silica gel), causing it to travel with the solvent front. To remedy this, decrease the polarity of your eluent. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane.[1]
-
Compound on the Baseline (Low Rf): Your mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel. You need to increase the eluent's polarity to effectively displace and move the compound up the plate. In an ethyl acetate/hexane system, this involves increasing the percentage of ethyl acetate. For very polar derivatives, you may need to introduce an even more polar solvent, like methanol, into your mobile phase system (e.g., methanol/dichloromethane).[1][2]
The Goal Rf: For effective separation in flash column chromatography, aim for an Rf value between 0.15 and 0.4 for your target compound.[3][4] This range typically provides the best balance for good separation from impurities without excessive solvent usage.[3]
Question 2: I'm seeing poor separation between my target compound and a closely related impurity. What can I do?
Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Fine-Tune Your Solvent System: Instead of making large jumps in polarity, try small, incremental changes. Sometimes a 1-2% change in the polar component of your mobile phase can significantly improve separation.
-
Consider a Different Solvent System: If ethyl acetate/hexane is not providing the desired selectivity, switch to a different solvent system. Toluene or dichloromethane as the less polar solvent, or ether or acetone as the more polar one, can alter the interactions between your compounds and the stationary phase, leading to better separation.[1][5]
-
Employ Gradient Elution: If your target compound and impurities have a significant difference in polarity, a gradient elution can be highly effective.[6][7] Start with a low-polarity mobile phase to elute the less polar impurities, then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column. This technique also helps in obtaining sharper peaks for later-eluting compounds.[6][8][9]
-
Evaluate Stationary Phase: While standard silica gel is the most common choice, for particularly challenging separations involving fluorinated compounds, a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity.[10][11][12][13] These phases can engage in different interactions, such as dipole-dipole and π-π stacking, which can be beneficial for separating halogenated aromatic compounds.[12][13]
Question 3: My purified fractions show peak tailing on the TLC plate. What causes this and how can I fix it?
Answer: Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase, or issues with the column itself.
-
Acidic Silica Interaction: The slightly acidic nature of silica gel can strongly interact with basic functional groups or, in this case, the hydroxyl group of your alcohol, leading to tailing. To mitigate this, you can add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.[2]
-
Column Overloading: Loading too much crude material onto the column is a common cause of tailing and poor separation.[14] A general guideline is to use a silica gel-to-crude product ratio of 50:1 to 100:1 by weight for difficult separations.[14][15]
-
Poorly Packed Column: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and tailing.[16] Ensure your column is packed uniformly, without any air bubbles or cracks.[17][18]
Question 4: My compound is colorless. How can I effectively track it during column chromatography?
Answer: Visualizing colorless compounds is a routine part of chromatography.[19]
-
UV Light: this compound derivatives contain an aromatic ring, which makes them UV-active. TLC plates often contain a fluorescent indicator that glows under UV light (typically at 254 nm). Your compound will absorb the UV light and appear as a dark spot against the fluorescent background.[19][20][21][22]
-
Iodine Staining: Place the dried TLC plate in a chamber with a few crystals of iodine. Many organic compounds will adsorb the iodine vapor and appear as brown or yellow spots.[20][22] This method is non-specific but very effective for a wide range of compounds.
-
Chemical Stains: For compounds that are not UV-active and do not stain well with iodine, specific chemical stains can be used. A common general-purpose stain is potassium permanganate, which reacts with oxidizable groups like alcohols, appearing as yellow spots on a purple background.
To monitor the column, you will collect multiple small fractions and then analyze them using TLC to determine which fractions contain your purified compound.[23]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For most applications, standard flash-grade silica gel (SiO2) with a particle size of 40-63 µm is the most effective and economical choice.[10] Its polarity is well-suited for separating moderately polar compounds like phenylmethanol derivatives. For very challenging separations, consider using alumina or a bonded phase like a PFP phase for alternative selectivity.[11][12][13]
Q2: How do I choose the initial solvent system for my column?
A2: The ideal solvent system is determined by running preliminary TLC plates. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your target compound an Rf value between 0.15 and 0.4.[3][4][15]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant solvent composition throughout the purification.[6] It is simpler to perform and is ideal when the impurities are well-separated from your target compound on the TLC plate (i.e., they have very different Rf values).[7]
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the purification.[6] This is highly recommended when you have a complex mixture with compounds of widely varying polarities. It improves separation, shortens purification time, and results in sharper peaks for compounds that are strongly retained by the stationary phase.[8][9]
Q4: What are the best practices for packing a silica gel column?
A4: A well-packed column is crucial for good separation. The "slurry packing" method is generally preferred:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.[15][17]
-
Pour the slurry into the column and gently tap the sides to dislodge any air bubbles and encourage even packing.[18]
-
Allow the silica to settle, ensuring the solvent level never drops below the top of the silica bed.[17][18]
-
Add a protective layer of sand on top of the settled silica bed to prevent disruption when adding more solvent.[15][17]
Q5: How should I load my sample onto the column?
A5: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top of the silica bed.[15][24] This method is quick but can be problematic if your compound is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[15][24] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it often leads to better resolution and sharper bands, especially for less soluble compounds.[24]
Experimental Protocols & Data
Protocol 1: Step-by-Step Column Chromatography Purification
-
Solvent System Selection:
-
Dissolve a small amount of your crude this compound derivative in a solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light to determine the Rf value.[20][21]
-
Adjust the solvent ratio until the Rf of your target compound is approximately 0.2-0.3.[15]
-
-
Column Preparation (Slurry Method):
-
Secure a glass column vertically.
-
Add a cotton plug and a 0.5 cm layer of sand.[15]
-
In a beaker, mix silica gel with the chosen starting eluent to form a consistent slurry.[17]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column to ensure even packing.[18] Never let the solvent level fall below the silica surface.
-
Once the silica has settled, add a 0.5 cm layer of sand on top.[15]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product).[15]
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis of Fractions:
-
Using TLC, spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your pure compound.[23]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
-
Data Presentation: Solvent Polarity
The choice of solvent is critical. The following table provides an overview of common solvents used in normal-phase chromatography, ordered by increasing polarity.
| Solvent | Polarity Index | Role in Chromatography |
| Hexane/Heptane | 0.1 | Non-polar base eluent |
| Toluene | 2.4 | Non-polar base eluent |
| Dichloromethane | 3.1 | Moderately polar eluent |
| Diethyl Ether | 2.8 | Polar component |
| Ethyl Acetate | 4.4 | Common polar component |
| Acetone | 5.1 | Polar component |
| Methanol | 5.1 | Highly polar component |
This table synthesizes information from common organic chemistry knowledge and principles discussed in the search results.[1][5]
Visualizations
Workflow for Solvent System Selection
Caption: Decision workflow for optimizing the mobile phase using TLC.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting flowchart for addressing poor compound separation.
References
- Brainly. (2023-02-24).
- FUJIFILM Wako.
- Chemist Ai. Enlist the methods in detect colourless spots in TLC.
- Study Mind. Chromatography and Rf Values (GCSE Chemistry).
- Chemistry For Everyone. (2025-09-08).
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- Plant Extract. (2024-08-22).
- Chemistry For Everyone. (2025-02-05).
- Shaalaa.com. (2020-11-03).
- Chemistry For Everyone. (2025-03-16).
- Biotage. (2023-01-24).
- ChemistryViews. (2012-06-05). Tips and Tricks for the Lab: Column Packing.
- YouTube. (2022-03-08). Colorless Column.
- Benchchem.
- Benchchem. Technical Support Center: Purification of (S)-(4-benzylmorpholin-2-yl)
- ResearchGate. (2019-04-10).
- Kianshardanesh.com.
- Welch Materials. (2026-01-06). [Readers Insight] Gradient vs.
- University of Rochester, Department of Chemistry.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ChemistryViews. (2012-08-07).
- Benchchem.
- LCGC International. (2016-02-01).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Common Organic Chemistry.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 10. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 16. Chromatography [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistryviews.org [chemistryviews.org]
- 19. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 20. brainly.com [brainly.com]
- 21. chemistai.org [chemistai.org]
- 22. shaalaa.com [shaalaa.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chemistryviews.org [chemistryviews.org]
Addressing challenges in the regioselective functionalization of [4-(Difluoromethyl)phenyl]methanol
Welcome to the technical support center for the regioselective functionalization of [4-(difluoromethyl)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable building block. The unique electronic properties of the difluoromethyl (CF2H) group present both opportunities and challenges in achieving selective chemical transformations.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity and electronic nature of this compound.
Q1: How does the para-difluoromethyl (-CF2H) group electronically influence the reactivity of the aromatic ring and the benzylic alcohol?
The difluoromethyl (-CF2H) group is a fascinating and somewhat enigmatic substituent whose influence is a blend of inductive and hyperconjugative effects.
-
Influence on the Aromatic Ring: The two fluorine atoms make the -CF2H group strongly electron-withdrawing via the inductive effect (-I effect). This deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging than on an unsubstituted benzene ring.[2] However, unlike the -CF3 group, the C-H bond in the -CF2H group can participate in hyperconjugation, donating a small amount of electron density to the ring. This can lead to some ortho, para-directing influence, though the deactivating inductive effect is dominant.[2][3] Therefore, the -CF2H group is generally considered a deactivating, meta-directing group for classical electrophilic aromatic substitution, although the directing effect can be influenced by the reaction conditions.[4][5]
-
Influence on the Benzylic Alcohol: The strong -I effect of the -CF2H group withdraws electron density from the benzylic position. This has two main consequences:
-
Increased Acidity: The benzylic proton of the alcohol becomes more acidic compared to that of unsubstituted benzyl alcohol.
-
Destabilization of Carbocation: The formation of a benzylic carbocation is destabilized, which disfavors SN1-type reactions at the benzylic position.[6] This makes reactions proceeding through an SN2 mechanism more likely.
-
Q2: What are the primary reactive sites on this compound and how do I target them selectively?
There are two primary sites for functionalization: the benzylic hydroxyl group and the aromatic C-H bonds .
-
Targeting the Benzylic Alcohol: This is often the more straightforward site to functionalize. Standard reactions for primary alcohols like oxidation, esterification, and etherification can be applied. However, the electronic nature of the substrate requires careful optimization to avoid side reactions or low yields.
-
Targeting the Aromatic Ring: This is more challenging due to the deactivating nature of the -CF2H group. Regioselectivity is a major hurdle. Strategies like directed ortho-metalation (DoM) are often necessary to achieve functionalization at a specific position, namely ortho to the hydroxymethyl group.[7][8]
Section 2: Troubleshooting Guide
This section provides practical, step-by-step advice for common experimental problems.
A. Functionalization of the Benzylic Alcohol
Core Problem: Benzylic alcohols are prone to oxidation, but the electron-withdrawing -CF2H group can sometimes make the reaction sluggish, tempting researchers to use harsher conditions which then lead to over-oxidation.[9][10][11] The aldehyde product itself is susceptible to further oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidizing this compound.
Detailed Protocols & Explanations:
-
Choice of Oxidant: Aggressive oxidants like KMnO4 or Jones reagent (CrO3/H2SO4) are likely to cause over-oxidation. Opt for milder, more selective systems.[12]
Oxidant System Typical Conditions Advantages Disadvantages Dess-Martin Periodinane (DMP) CH2Cl2, Room Temp Mild, high yield, simple workup Stoichiometric, expensive Swern Oxidation (COCl)2, DMSO, Et3N, CH2Cl2 Excellent for sensitive substrates Requires low temp (-78°C), smelly PCC/PDC CH2Cl2, Room Temp Readily available Chromium waste is toxic Catalytic Systems e.g., TEMPO/NaOCl Environmentally benign, catalytic May require optimization -
Protocol: Optimized Oxidation using Dess-Martin Periodinane (DMP)
-
Step 1: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).
-
Step 2: Add solid Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Step 3: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Step 4: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously until the layers are clear.
-
Step 5: Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over MgSO4, filter, and concentrate under reduced pressure.
Causality: DMP is a hypervalent iodine compound that provides a very mild and selective oxidation pathway, minimizing the risk of over-oxidation to the carboxylic acid.[9]
-
Core Problem: While the benzylic alcohol's proton is more acidic, the nucleophilicity of the corresponding alkoxide can be slightly diminished by the electron-withdrawing nature of the ring. For SN2 reactions, this is less of an issue, but incomplete deprotonation is a common culprit for low yields.[6]
Troubleshooting Steps:
-
Ensure Complete Deprotonation:
-
Stronger Base: Switch from weaker bases like K2CO3 to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH ensures irreversible deprotonation of the alcohol.
-
Anhydrous Conditions: Water will quench the base and the alkoxide. Ensure all reagents, solvents (e.g., THF, DMF), and glassware are scrupulously dry.[6]
-
-
Increase Electrophile Reactivity:
-
Use a more reactive electrophile. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. For making benzyl ethers, benzyl bromide is a good choice.[13]
-
-
Solvent Choice:
-
Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion (e.g., Na+) but not the alkoxide, making the nucleophile "naked" and more reactive.[6]
-
-
Consider Phase-Transfer Catalysis:
-
For reactions with alkyl halides, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction, especially in a two-phase system or when using solid bases like NaOH or KOH.
-
Protocol: Optimized Williamson Ether Synthesis
-
Step 1: To a flame-dried flask under N2, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash with anhydrous hexanes to remove the oil, then suspend in anhydrous DMF.
-
Step 2: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Step 3: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Step 4: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C.
-
Step 5: Let the reaction warm to room temperature and stir until TLC indicates completion.
-
Step 6: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0°C. Extract with ethyl acetate, wash with brine, dry, and purify by column chromatography.
B. Functionalization of the Aromatic Ring
Core Problem: Directed ortho-metalation relies on the coordination of an organolithium reagent to a heteroatom-containing directing group, facilitating deprotonation at the adjacent ortho position.[7][8] For this compound, the hydroxyl group can act as a directing group, but it also has an acidic proton that will quench the organolithium reagent.
Solution Pathway:
Caption: Decision process for optimizing directed ortho-metalation.
Detailed Protocol & Explanation:
The key is to form a dianion . The first equivalent of the strong base deprotonates the alcohol, and the second equivalent deprotonates the ortho C-H position.[14]
-
Reagents and Stoichiometry:
-
Base: Use at least 2.2 equivalents of a strong alkyllithium base. sec-Butyllithium (s-BuLi) is generally more effective than n-butyllithium (n-BuLi) for this purpose.
-
Additive: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation by breaking up alkyllithium aggregates and coordinating to the lithium ion, increasing its basicity.[15]
-
-
Temperature Control: These reactions must be kept cold. The aryllithium intermediate is unstable at higher temperatures. A temperature of -78°C (a dry ice/acetone bath) is standard and should be maintained throughout the deprotonation and electrophilic quench.[16]
Protocol: ortho-Silylation via Directed Metalation
-
Step 1: To a flame-dried, three-neck flask under argon, add anhydrous diethyl ether or THF. Add this compound (1.0 eq) followed by TMEDA (2.5 eq).
-
Step 2: Cool the solution to -78°C.
-
Step 3: Slowly add s-BuLi (2.2 eq, as a solution in cyclohexane) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Step 4: Stir the resulting solution at -78°C for 1-2 hours.
-
Step 5: Add the electrophile (e.g., trimethylsilyl chloride, Me3SiCl, 1.5 eq) dropwise.
-
Step 6: Stir at -78°C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Step 7: Quench with saturated aqueous NH4Cl and proceed with a standard aqueous workup.
Causality: The hydroxymethyl group (-CH2OH) first deprotonates to -CH2O-Li+. This anionic group is an excellent ortho-directing group.[8] The second equivalent of base can then deprotonate the sterically accessible and electronically activated ortho position. Strict anhydrous and low-temperature conditions are critical to prevent the decomposition of the highly reactive organolithium intermediates.[15][16]
References
-
Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]
-
MySkinRecipes. (n.d.). (4-(Difluoromethoxy)phenyl)methanol. Retrieved from [Link]
-
Ferreira, C., et al. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. [Link]
-
Cui, H., et al. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]
-
Nishikata, T., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12247–12256. [Link]
-
Li, C., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. [Link]
-
Wang, C., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7062. [Link]
-
Okada, Y., et al. (2022). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Chemistry, 4(3), 920-933. [Link]
-
Zhang, X., et al. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. [Link]
-
Pfrengle, F., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1033-1040. [Link]
-
Hu, J., et al. (2005). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie International Edition, 44(9), 1378-1380. [Link]
-
Stengraber, M., et al. (2025). Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. Journal of the American Chemical Society. [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]
-
Khan, M. A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Scientific Reports, 13, 8882. [Link]
-
J. T. (n.d.). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. ResearchGate. [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
-
Chemistry Stack Exchange. (2017). On the directing nature of these groups in electrophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Trudell, M. L., et al. (2005). Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6. Synthesis, 2005(10), 1757-1760. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
-
OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 10. Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6 [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving [4-(Difluoromethyl)phenyl]methanol
Welcome to the technical support center for chemists and researchers working with [4-(Difluoromethyl)phenyl]methanol. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection and optimization in reactions involving this unique substrate. The electron-withdrawing nature of the difluoromethyl group presents specific challenges and opportunities in catalytic transformations. This resource will help you navigate these complexities to achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
General Catalyst Selection
Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?
The primary challenge stems from the electronic properties of the difluoromethyl (CF₂H) group. As a strong electron-withdrawing group, it deactivates the aromatic ring and can influence the reactivity of the benzylic alcohol. This can lead to sluggish reactions, the need for more forcing conditions, or the occurrence of side reactions. Catalyst selection must account for these electronic effects to achieve efficient and selective transformations.
Q2: How does the difluoromethyl group affect the oxidation of the benzylic alcohol?
The electron-withdrawing CF₂H group makes the benzylic C-H bond stronger and the alcohol less nucleophilic. This generally slows down oxidation reactions. Catalytic systems that are effective for electron-rich benzyl alcohols may be sluggish or ineffective for this compound. It is often necessary to employ more reactive catalysts or harsher reaction conditions to achieve good conversion. However, care must be taken to avoid over-oxidation to the corresponding benzoic acid.
Q3: For cross-coupling reactions, what class of catalysts is generally most effective with this compound?
Palladium-based catalysts are frequently the catalysts of choice for cross-coupling reactions involving benzylic alcohols.[1][2] For substrates like this compound, ligands that promote oxidative addition and reductive elimination are crucial. Electron-rich and bulky phosphine ligands can be particularly effective in enhancing catalyst activity.
Troubleshooting Common Issues
Q4: My oxidation of this compound to the aldehyde is slow and incomplete. What should I try?
Several factors could be at play. Here’s a systematic approach to troubleshoot this issue:
-
Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate.
-
Elevate Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor for side product formation.
-
Change Oxidant: If using a mild oxidant, consider switching to a more powerful one. For example, if using manganese dioxide (MnO₂), you might consider a system like TEMPO with a co-oxidant.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure your solvent is anhydrous and consider switching to a more polar or non-polar solvent depending on your catalytic system.
-
Catalyst Deactivation: The catalyst may be deactivating over time. Consider adding a co-catalyst or an additive to improve catalyst stability and turnover.
Q5: I am observing significant amounts of over-oxidation to the carboxylic acid. How can I improve selectivity for the aldehyde?
Over-oxidation is a common problem, especially with more reactive catalytic systems. To improve selectivity:
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and quench it as soon as the starting material is consumed.
-
Lower the Temperature: Running the reaction at a lower temperature can often favor the formation of the aldehyde.
-
Choose a More Selective Catalyst: Some catalytic systems are inherently more selective for aldehyde formation. For instance, certain metal-free catalyst systems can offer high selectivity.[3]
-
Control Stoichiometry of the Oxidant: Using a stoichiometric amount or a slight excess of the oxidant can help prevent over-oxidation.
Q6: In my palladium-catalyzed cross-coupling reaction, I am getting low yields. What are the key parameters to optimize?
Low yields in palladium-catalyzed cross-coupling reactions with this substrate are often due to inefficient catalytic turnover. Consider the following optimizations:
-
Ligand Screening: The choice of ligand is critical. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired reactivity.
-
Base Selection: The strength and nature of the base can have a profound effect on the reaction outcome. Screen both inorganic and organic bases.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. Common solvents for cross-coupling include toluene, dioxane, and DMF.
-
Additive Effects: Sometimes, the addition of salts (e.g., halides) can improve catalyst performance.
Troubleshooting Guide: A Systematic Approach
This section provides a more detailed, step-by-step guide to troubleshooting common problems encountered in reactions with this compound.
Problem: Incomplete Conversion in Oxidation to [4-(Difluoromethyl)phenyl]aldehyde
Problem: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling
Experimental Protocols
Protocol 1: Aerobic Oxidation of this compound using a Palladium Catalyst
This protocol is a general starting point and may require optimization.
-
To an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable ligand (e.g., SPhos, 0.04 equiv).
-
Add an appropriate solvent (e.g., toluene, 0.5 M).
-
Add a base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask and purge with oxygen or air.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the direct coupling of the benzylic alcohol.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane, 0.2 M).
-
Heat the reaction mixture to reflux (e.g., 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions and outcomes for key transformations of benzylic alcohols, providing a baseline for optimization with this compound.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Oxidation | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 80-100 | 70-95 | [5] |
| Fe(NO₃)₃·9H₂O | - | 1,4-Dioxane | 80 | >90 | [6] | |
| Metal-Free (SG) | - | Acetonitrile | 80 | ~20 (unoptimized) | [3] | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 | [2][4] |
| PdCl₂ / Ligand | K₂CO₃ | DMF | 120 | 60-85 | [7] | |
| Etherification | MeOTf | - | Nitromethane | RT-100 | 60-90 | [8][9] |
References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
The Catalyst Technical Handbook The Catalytic Reaction Guide Catalyst Sample Kits. Ingenta Connect. [Link]
-
Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. [Link]
-
Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC - NIH. [Link]
-
Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. ACS Publications. [Link]
-
Handbook of Reagents for Organic Synthesis: Catalytic Oxidation Reagents. Wiley-VCH. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Handbook of Reagents for Organic Synthesis: Reagents for Organocatalysis. Wiley. [Link]
-
Handbook of Reagents for Organic Synthesis. Wiley-VCH. [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications (RSC Publishing). [Link]
-
Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. ACP. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
-
Reactions Involved in the Reductive Oxidation of Benzyl Alcohol. ResearchGate. [Link]
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
-
Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. [Link]
-
Insights into active sites and mechanisms of benzyl alcohol oxidation on nickel iron oxyhydroxide electrodes. OSTI.GOV. [Link]
-
Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI. [Link]
-
Optimization of para-C-H difluoromethylation a. ResearchGate. [Link]
-
Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. [Link]
-
Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. PMC. [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers. [Link]
-
Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde. RSC Publishing. [Link]
-
Optimal reaction conditions for the conversion of diphenylmethanol 1... ResearchGate. [Link]
-
Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. ACS Omega - ACS Publications. [Link]
-
Electrooxidation of methanol on Ag, AgNi, and AgCo catalysts synthesized using combustion method. Directive Publications. [Link]
-
Direct Oxidation of Methane to Methanol over Transition-Metal-Free Ferrierite Zeolite Catalysts. PMC - NIH. [Link]
-
Methanol oxidation pathway in catalyst-free system. ResearchGate. [Link]
-
The behaviors of different catalysts in phenylmethanol oxidation a. ResearchGate. [Link]
-
Reactions of benzyl alcohol under different reaction conditions a. ResearchGate. [Link]
-
(PDF) Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. ResearchGate. [Link]
-
Catalytic Partial Oxidation of Methane to Methanol over Fe2O3/MWCNTs. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
How to monitor the progress of reactions starting from [4-(Difluoromethyl)phenyl]methanol
Welcome to the technical support center for chemists and researchers working with [4-(Difluoromethyl)phenyl]methanol. This guide is designed to provide expert advice, troubleshooting tips, and answers to frequently asked questions regarding the synthesis and monitoring of reactions involving this versatile fluorinated building block. As Senior Application Scientists, we have compiled this resource based on established analytical principles and practical laboratory experience to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
The most prevalent reaction is the oxidation of the benzylic alcohol to the corresponding aldehyde, 4-(difluoromethyl)benzaldehyde. This aldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Other common reactions include esterification to form various esters, and potentially etherification or nucleophilic substitution of the hydroxyl group under specific conditions.
Q2: Which analytical techniques are best suited for monitoring the progress of these reactions?
A combination of techniques is often ideal. For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is invaluable. For quantitative analysis and to distinguish between starting material, product, and potential byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[1][2][3][4][5][6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, offers detailed structural information and can be used for in-situ reaction monitoring.[10][11][12]
Q3: Why is ¹⁹F NMR particularly useful for reactions with this compound?
The difluoromethyl (CHF₂) group provides a unique spectroscopic handle. ¹⁹F NMR is a powerful tool for monitoring these reactions because the fluorine signal is highly sensitive to changes in the local electronic environment.[13] As the alcohol is converted to an aldehyde, ester, or other functional group, the chemical shift of the fluorine nuclei will change, providing a clear indication of reaction progress.[10][11] This technique is often cleaner than ¹H NMR as there are no solvent signals to interfere in the fluorine spectrum.[10]
Q4: My oxidation of this compound to the aldehyde is always incomplete. What are the likely causes?
Incomplete oxidation is a common issue and can stem from several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent may be inadequate.
-
Deactivated Catalyst: If using a catalytic oxidation method, the catalyst may have lost its activity.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.
-
Inhibiting Byproducts: The formation of certain byproducts, such as the corresponding benzoic acid, can sometimes inhibit the catalyst.[14]
Troubleshooting Guides
Issue 1: Incomplete Oxidation to 4-(Difluoromethyl)benzaldehyde
You are attempting to oxidize this compound to 4-(difluoromethyl)benzaldehyde, but your reaction stalls, leaving a significant amount of starting material.
Caption: Troubleshooting workflow for incomplete oxidation.
-
Confirm by TLC: The first step is to confirm the presence of starting material. A typical TLC system for this transformation is 20-30% ethyl acetate in hexanes. The alcohol will have a lower Rf value than the less polar aldehyde product.[15]
| Compound | Typical Rf (30% EtOAc/Hexanes) | Visualization |
| This compound | ~0.3 | UV, PMA stain |
| 4-(Difluoromethyl)benzaldehyde | ~0.6 | UV, PMA stain |
-
Quantitative Analysis (GC/HPLC): If TLC is inconclusive, use GC or HPLC for a quantitative assessment.[8][9] An isocratic HPLC method with a C18 column and a mobile phase of acetonitrile and water is often effective for separating the alcohol and aldehyde.[1][3][4][5][6]
-
Check Reagents: Ensure your oxidizing agent is fresh and has been stored correctly. If using a catalyst, verify its activity. Consider adding a fresh batch of the oxidant or catalyst to a small aliquot of the reaction mixture to see if the reaction restarts.
-
Modify Reaction Conditions: If reagent issues are ruled out, consider increasing the reaction temperature in increments of 10 °C or extending the reaction time. Monitor the progress carefully to avoid the formation of byproducts.
Issue 2: Formation of an Unexpected Byproduct
During the reaction monitoring, you observe a new spot on TLC or an unexpected peak in your GC/HPLC chromatogram.
Sources
- 1. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. magritek.com [magritek.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the synthetic utility of [4-(Difluoromethyl)phenyl]methanol vs. [4-(Trifluoromethyl)phenyl]methanol.
An In-Depth Technical Guide:
Introduction
In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine is a cornerstone of modern molecular design. The unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated building blocks indispensable tools for chemists.[1][2] Among the most powerful motifs are the difluoromethyl (–CF₂H) and trifluoromethyl (–CF₃) groups. This guide offers a comparative analysis of two pivotal reagents that provide access to these groups: [4-(Difluoromethyl)phenyl]methanol and [4-(Trifluoromethyl)phenyl]methanol.
While both compounds serve as versatile benzylic alcohols, the subtle difference between a –CF₂H and a –CF₃ substituent imparts a cascade of divergent physicochemical and biological properties. The trifluoromethyl group is a potent electron-withdrawing group and is highly lipophilic.[3] The difluoromethyl group, while also electron-withdrawing and lipophilic (though less so than –CF₃), possesses a unique C-H bond that can function as a hydrogen bond donor, making it a fascinating bioisostere for hydroxyl, thiol, or amine groups.[2][4][5][6] Understanding these nuances is critical for the rational selection of the appropriate building block to achieve specific synthetic and functional outcomes.
Part 1: Physicochemical Properties – The Electronic Divide
The foundation of a reagent's synthetic utility lies in its intrinsic properties. The strong electronegativity of fluorine atoms dramatically influences the characteristics of these molecules compared to their non-fluorinated analog, benzyl alcohol.
| Property | This compound | [4-(Trifluoromethyl)phenyl]methanol | Justification |
| Molecular Formula | C₈H₈F₂O | C₈H₇F₃O | - |
| Molecular Weight | 158.15 g/mol | 176.14 g/mol [7][8] | Additional fluorine atom. |
| Melting Point | ~30-34 °C | 22-25 °C[7][8] | Differences in crystal packing. |
| Boiling Point | 98-100 °C / 10 mmHg | 78-80 °C / 4 mmHg[8] | Influenced by molecular weight and polarity. |
| Lipophilicity (LogP) | Lower | Higher (Hansch π = +0.88 for –CF₃)[3] | The –CF₃ group is one of the most lipophilic substituents.[9] |
| Acidity of OH (pKa) | Higher (Less Acidic) | Lower (More Acidic) | The greater inductive electron-withdrawing effect of –CF₃ stabilizes the corresponding alkoxide more effectively. |
The most significant distinction is the electronic impact on the molecule. The –CF₃ group is a much stronger electron-withdrawing substituent than the –CF₂H group. This directly increases the acidity of the benzylic alcohol proton in [4-(Trifluoromethyl)phenyl]methanol, which can affect its reactivity in base-mediated reactions.
Part 2: Core Synthetic Transformations
The primary utility of both reagents stems from the versatile reactivity of the benzylic alcohol functional group. This moiety serves as a reliable handle for oxidation, halogenation, and substitution reactions.
The conversion of the benzylic alcohol to the corresponding aldehyde is a fundamental step, unlocking access to a vast array of subsequent reactions such as reductive aminations, Wittig reactions, and cyanohydrin formations.
Experimental Protocol: Swern Oxidation
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous dichloromethane (DCM, 0.5 M) and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (DMSO, 3.0 eq). Stir for 15 minutes.
-
Add a solution of the respective alcohol ([4-(fluoroalkyl)phenyl]methanol, 1.0 eq) in DCM dropwise. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and stir for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by silica gel chromatography.
Causality: The Swern oxidation is performed under mild, basic conditions, making it suitable for sensitive substrates. The stronger electron-withdrawing nature of the –CF₃ group can make the benzylic proton slightly more acidic, potentially influencing the ease of elimination in the final step of the mechanism, though both substrates are generally well-tolerated.
Caption: General workflow for the oxidation of benzylic alcohols.
Transforming the alcohol into a more reactive leaving group, such as a benzyl bromide, is a gateway to nucleophilic substitution chemistry. This allows for the facile introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.
Experimental Protocol: Appel Reaction for Benzyl Bromide
-
To a stirred solution of the alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add triphenylphosphine (PPh₃, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold ether.
-
Combine the filtrates and concentrate to yield the crude benzyl bromide, which is often used directly in the next step or purified quickly via a short silica plug.
Causality: The Appel reaction proceeds via a phosphonium intermediate and is generally very effective for converting primary and secondary alcohols to the corresponding halides under mild conditions. Both fluorinated substrates are expected to react efficiently.
Part 3: The Bioisosteric Advantage of the Difluoromethyl Group
The most profound difference in the application of these two building blocks lies in medicinal chemistry, specifically in the concept of bioisosterism. The –CF₂H group can act as a lipophilic hydrogen bond donor , a property not shared by the –CF₃ group.[10] This allows it to mimic the function of a hydroxyl (–OH) or thiol (–SH) group, which are common pharmacophores.[2][5]
This unique feature enables medicinal chemists to replace a potentially metabolically labile alcohol or thiol with a robust difluoromethyl group, often retaining or even enhancing binding affinity while improving pharmacokinetic properties like metabolic stability.[4][5]
Caption: Bioisosteric role of the difluoromethyl group as a stable hydrogen bond donor.
Conclusion and Strategic Recommendations
The choice between this compound and [4-(Trifluoromethyl)phenyl]methanol is a strategic decision driven by the desired end-goal.
-
Choose [4-(Trifluoromethyl)phenyl]methanol when:
-
The primary goal is to maximize lipophilicity and metabolic stability.[3]
-
A strong, inductively electron-withdrawing effect is needed to modulate the electronics of a system or the pKa of a nearby functional group.[7]
-
The steric bulk of the –CF₃ group can be exploited for favorable van der Waals interactions in a binding pocket.[11]
-
-
Choose this compound when:
By understanding the distinct synthetic handles and the nuanced electronic and structural contributions of the –CF₂H and –CF₃ groups, researchers can make informed decisions to accelerate the discovery and development of next-generation molecules.
References
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.Journal of Medicinal Chemistry. [URL not directly available from search, but the concept is widely cited.]
- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.Various Chemical Suppliers. [URL: https://www.chembk.com/en/chem/4-(trifluoromethyl)phenyl-methanol]
- [4-(trifluoromethyl)phenyl]methanol - Physico-chemical Properties.ChemBK. [URL: https://www.chembk.com/en/chem/4-(trifluoromethyl)phenyl-methanol]
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.ResearchGate. [URL: https://www.researchgate.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9779261/]
- Difluoromethyl.Alfa Chemistry. [URL: https://www.alfa-chemistry.com/technologies/difluoromethyl.html]
- (4-(Difluoromethoxy)phenyl)methanol.MySkinRecipes. [URL: https://myskinrecipes.com/ingredient-sourcing/en/reagent/85787]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12298972/]
- A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development.Benchchem. [URL: https://www.benchchem.com/product/b1019]
- (4-(Trifluoromethyl)phenyl)methanol | 349-95-1.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambed2d6f30bd]
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.Macmillan Group - Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2024/02/jacs.3c14460.pdf]
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.Benchchem. [URL: https://www.benchchem.com/product/b1019]
- Phenyl(4-(trifluoromethyl)phenyl)methanol.CymitQuimica. [URL: https://www.cymitquimica.com/phenyl-4-trifluoromethyl-phenyl-methanol-395-23-3]
- Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone.Journal of Fluorine Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S002211390500171X]
- (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53401452]
- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives.Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/pii/S004040392100494X]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.ResearchGate. [URL: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of [4-(Difluoromethyl)phenyl]methanol and [4-fluorophenyl]methanol for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. These elements can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated building blocks, benzyl alcohols bearing fluorine substituents are of paramount importance as versatile intermediates. This guide provides a detailed comparative analysis of the reactivity of two such analogs: [4-(Difluoromethyl)phenyl]methanol and [4-fluorophenyl]methanol. Our focus will be on key synthetic transformations pertinent to drug development, namely oxidation, esterification, and etherification. Through an examination of the underlying electronic effects and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of Electronic Effects: A Tale of Two Substituents
The disparate reactivity of this compound and [4-fluorophenyl]methanol can be rationalized by considering the electronic properties of the para-substituents: the difluoromethyl group (-CHF₂) and the fluorine atom (-F). These properties are quantitatively captured by Hammett constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.
The fluorine atom is moderately electronegative and exhibits a dual electronic effect: it is inductively electron-withdrawing (σI) but can also act as a weak π-donor through resonance (σR). This results in a relatively small positive para-Hammett constant (σp ≈ +0.06), indicating a weak overall electron-withdrawing effect.[1][2]
In contrast, the difluoromethyl group is a significantly stronger electron-withdrawing group. The cumulative inductive effect of two fluorine atoms makes the -CHF₂ group a potent electron sink. While direct Hammett constants for the -CHF₂ group can vary slightly depending on the reaction, it is established to be intermediate in its electron-withdrawing strength between a fluorine atom and a trifluoromethyl group (CF₃, σp ≈ +0.54).[1][3] This strong inductive withdrawal deactivates the aromatic ring and influences the reactivity of the benzylic alcohol.
Table 1: Comparison of Hammett Constants for para-Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -F | +0.06[1] | Weakly electron-withdrawing |
| -CHF₂ | (Intermediate) | Moderately electron-withdrawing |
| -CF₃ | +0.54[1] | Strongly electron-withdrawing |
This fundamental difference in electronic character dictates the propensity of the benzylic alcohol to participate in various reactions, as we will explore in the subsequent sections.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical framework for comparison, we will now delve into the performance of this compound and [4-fluorophenyl]methanol in three common and crucial synthetic transformations.
Oxidation to the Corresponding Aldehyde
The oxidation of benzyl alcohols to aldehydes is a foundational step in many synthetic routes. The rate and efficiency of this transformation are highly sensitive to the electronic nature of the aromatic ring. Reactions that proceed through a mechanism involving the development of a positive charge at the benzylic position will be disfavored by electron-withdrawing groups.
dot graph OxidationMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Generalized mechanism for the oxidation of a benzyl alcohol.
Experimental Data Summary:
Table 2: Comparison of Oxidation Reactions
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| [4-fluorophenyl]methanol | PCC | CH₂Cl₂, rt, 2-4 h | 4-fluorobenzaldehyde | High | [4][5] |
| [4-fluorophenyl]methanol | Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | 4-fluorobenzaldehyde | High | [6][7][8] |
| This compound | Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | 4-(Difluoromethyl)benzaldehyde | High | [6][7][8] |
Analysis and Field Insights:
The stronger electron-withdrawing nature of the -CHF₂ group in this compound makes the benzylic carbon more electron-deficient. In oxidation reactions where the mechanism involves hydride abstraction or the formation of a positively charged intermediate, this will generally lead to a slower reaction rate compared to [4-fluorophenyl]methanol. However, for robust oxidation methods like the Swern oxidation, which proceeds under mild conditions and does not rely on the development of significant positive charge at the benzylic position, both substrates are expected to be converted to their respective aldehydes in high yields.[6][7][8] Similarly, pyridinium chlorochromate (PCC) is a reliable reagent for the oxidation of primary alcohols to aldehydes and is expected to be effective for both substrates.[4][5]
From a practical standpoint, for small-scale synthesis, the choice between Swern and PCC oxidation may come down to factors such as reagent availability, ease of workup, and tolerance of other functional groups. The Swern oxidation avoids the use of chromium reagents but requires cryogenic temperatures and produces the malodorous byproduct dimethyl sulfide.[6]
Esterification
Ester formation is a ubiquitous transformation in medicinal chemistry, often employed to generate prodrugs or modify solubility. We will consider two common methods: Fischer esterification and acylation with an acid anhydride.
dot graph EsterificationWorkflow { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: General experimental workflow for esterification.
Experimental Data Summary:
Table 3: Comparison of Esterification Reactions
| Alcohol | Reagent | Conditions | Product | Yield | Reference |
| [4-fluorophenyl]methanol | Acetic Acid | H₂SO₄ (cat.), Reflux | 4-fluorobenzyl acetate | Good | [9][10] |
| [4-fluorophenyl]methanol | Acetic Anhydride | Pyridine, rt | 4-fluorobenzyl acetate | High | [11] |
| This compound | Acetic Anhydride | Pyridine, rt | 4-(Difluoromethyl)benzyl acetate | High | [11] |
Analysis and Field Insights:
In Fischer esterification, the reaction is acid-catalyzed and proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The electron-withdrawing -CHF₂ group in this compound slightly reduces the nucleophilicity of the hydroxyl group compared to [4-fluorophenyl]methanol. This may translate to a marginally slower reaction rate under equilibrium conditions. However, by driving the reaction to completion, for instance by removing water, high yields of the desired ester can be achieved for both substrates.[9][10]
Acylation with a more reactive electrophile like acetic anhydride under basic conditions (e.g., with pyridine) is generally a very efficient process. In this case, the nucleophilicity of the alcohol is the primary determinant of reactivity. While the -CHF₂ group does decrease the electron density on the oxygen atom, the effect is not so pronounced as to significantly hinder the reaction with a strong acylating agent. Therefore, high yields are expected for both alcohols.[11]
For challenging esterifications, particularly with sterically hindered substrates, more advanced coupling reagents may be necessary. However, for most standard applications, both this compound and [4-fluorophenyl]methanol can be considered competent substrates for ester formation.
Etherification
The formation of ether linkages is another critical transformation in drug development, often used to introduce metabolically stable groups. The Williamson ether synthesis is a classic and reliable method for this purpose.
Experimental Data Summary:
Table 4: Comparison of Williamson Ether Synthesis
| Alcohol | Reagent | Base | Solvent | Product | Yield | Reference |
| [4-fluorophenyl]methanol | Ethyl Iodide | NaH | DMF | 4-fluorobenzyl ethyl ether | High | [12][13][14][15] |
| This compound | Ethyl Iodide | NaH | DMF | 4-(Difluoromethyl)benzyl ethyl ether | High | [13][14][15] |
Analysis and Field Insights:
The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[12][13][14][15] The acidity of the alcohol is a key factor in the initial deprotonation step. The electron-withdrawing nature of both the -F and -CHF₂ groups increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol, facilitating the formation of the corresponding alkoxide.
The stronger electron-withdrawing effect of the -CHF₂ group makes this compound more acidic than [4-fluorophenyl]methanol. This enhanced acidity can be advantageous, potentially allowing for the use of milder bases for deprotonation. However, with a strong base such as sodium hydride (NaH), complete deprotonation of both alcohols is readily achieved.
Once the alkoxide is formed, its nucleophilicity becomes the determining factor for the rate of the SN2 reaction. The electron-withdrawing substituents will slightly decrease the nucleophilicity of the alkoxide. Given that the -CHF₂ group is more electron-withdrawing, the [4-(difluoromethyl)phenyl]methoxide anion will be a slightly weaker nucleophile than the [4-fluorophenyl]methoxide anion. This may result in a somewhat slower reaction rate. Nevertheless, for reactions with unhindered primary alkyl halides like ethyl iodide, this difference is generally not significant, and high yields of the corresponding ethers can be expected for both substrates.
Experimental Protocols
To facilitate the practical application of the information presented, detailed, step-by-step methodologies for representative reactions are provided below.
Protocol 1: Swern Oxidation of [4-fluorophenyl]methanol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
[4-fluorophenyl]methanol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of [4-fluorophenyl]methanol in a minimal amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine to the flask, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluorobenzaldehyde.
Protocol 2: Fischer Esterification of this compound
Materials:
-
This compound
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, an excess of acetic acid, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(difluoromethyl)benzyl acetate.
Protocol 3: Williamson Ether Synthesis of [4-fluorophenyl]methanol
Materials:
-
[4-fluorophenyl]methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of [4-fluorophenyl]methanol in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-fluorobenzyl ethyl ether.
Conclusion
-
Slightly reduced reactivity for this compound in reactions where the benzylic position becomes electron-deficient in the transition state (e.g., certain oxidations, acid-catalyzed esterifications).
-
Enhanced acidity of the hydroxyl proton in this compound, which can be advantageous in deprotonation steps.
For most standard synthetic transformations, including robust oxidations like the Swern protocol, acylations with reactive electrophiles, and the Williamson ether synthesis with strong bases, both alcohols can be expected to perform well and provide the desired products in high yields. The choice between these two reagents may ultimately be guided by the specific electronic properties desired in the final target molecule, with the difluoromethyl group imparting a greater degree of electron withdrawal. It is our hope that this guide will serve as a valuable resource for chemists navigating the nuanced landscape of fluorinated compound synthesis.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
- (Video). (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. YouTube.
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. (n.d.).
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.).
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the length of R2 to Swern oxidation when p -TsCl acted as.... [Image]. Retrieved from [Link]
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. (2018, February 8).
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions.
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
PubMed. (2025, February 25). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from [Link]
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... [Image]. Retrieved from [Link]
Sources
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. researchgate.net [researchgate.net]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
- 12. grokipedia.com [grokipedia.com]
- 13. francis-press.com [francis-press.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. gold-chemistry.org [gold-chemistry.org]
A Comparative Guide to the Definitive Structural Analysis of [4-(Difluoromethyl)phenyl]methanol
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which function, reactivity, and efficacy are built. The title compound, [4-(Difluoromethyl)phenyl]methanol, serves as a pertinent example. The incorporation of a difluoromethyl (-CHF₂) group onto a phenylmethanol scaffold introduces unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and intermolecular interactions. Understanding its exact solid-state conformation is therefore critical for rational drug design and the engineering of novel materials.
This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold-standard technique for the unambiguous structural determination of this compound. We will elucidate the causality behind the experimental workflow, from crystal growth to data refinement, and objectively compare its analytical power against other common spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require not just structural data, but a profound understanding of how that data is reliably obtained and interpreted.
The Primacy of X-ray Crystallography: An Unambiguous Answer
While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and accurate three-dimensional map of a molecule in the solid state.[1][2] It is the only common laboratory method that directly measures the spatial coordinates of each atom, providing definitive data on bond lengths, bond angles, torsional angles, and the arrangement of molecules within a crystal lattice.[3] For a molecule like this compound, this information is invaluable for understanding hydrogen bonding networks mediated by the hydroxyl group and potential C-H···F or C-H···π interactions, which govern its physical properties and biological activity.
Experimental Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to preserve the integrity of the sample and generate high-quality diffraction data. The success of the entire experiment hinges on the initial, and often most challenging, step: growing a single crystal of sufficient size and quality.[4][5]
Below is a detailed protocol, grounded in established crystallographic principles, for the structural analysis of this compound.
Step 1: Crystal Growth – The Art and Science
The rate-limiting step for any crystallographic analysis is obtaining a single, well-ordered crystal.[5] This requires inducing the slow precipitation of the compound from a supersaturated solution. The choice of solvent is critical; the ideal solvent dissolves the compound when heated but shows limited solubility at room or lower temperatures.
Protocol:
-
Solvent Screening: Begin by testing the solubility of this compound in a range of common organic solvents (e.g., hexane, ethyl acetate, methanol, acetone, dichloromethane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging Drop): This technique is excellent for small sample quantities.[5] A drop of the concentrated sample solution is suspended over a larger reservoir of a "non-solvent" in a sealed chamber. The non-solvent slowly diffuses into the sample drop, reducing the compound's solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.
Causality Insight: Flash-cooling is essential to minimize damage from the X-ray beam and to reduce the thermal motion of the atoms.[6] This results in a sharper diffraction pattern and higher-resolution data.
Step 2: X-ray Diffraction Data Collection
The flash-cooled crystal is mounted on a diffractometer and exposed to a collimated beam of X-rays. Modern diffractometers use a high-brilliance X-ray source and a sensitive detector to measure the positions and intensities of the diffracted X-ray spots.[6]
Protocol:
-
Mounting: The crystal, held in the cryo-loop, is placed on a goniometer head in the path of the X-ray beam, maintained at a cryogenic temperature (typically 100 K) by a stream of cold nitrogen gas.
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and symmetry of the crystal's unit cell.
-
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording hundreds of diffraction images at different orientations. This ensures that all unique reflections are measured.
Step 3: Structure Solution and Refinement
The collected diffraction data (a list of reflection intensities) is processed to generate a three-dimensional electron density map of the unit cell.[4]
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: Using software like SHELXS or Olex2, ab initio methods (direct methods) are used to solve the "phase problem" and generate an initial model of the molecular structure within the electron density map.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with programs like SHELXL.[7] This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which should ideally be as low as possible.
The logical flow of this entire process is visualized in the diagram below.
Caption: Workflow for Single-Crystal X-ray Crystallography Analysis.
Comparative Analysis: A Multi-Technique Perspective
While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other techniques that offer complementary information. The choice of technique depends on the specific question being asked.
| Technique | Information Provided for this compound | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions (e.g., H-bonding), and crystal packing.[1] | Unambiguous and highly accurate solid-state structure determination.[2] The "gold standard" for definitive structural proof. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[8] Provides no information on solution-state dynamics. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent bond connectivity (¹H, ¹³C NMR), through-space atom proximities (NOESY), scalar couplings (J-couplings, including JH-F, JC-F), and conformation in solution.[9][10] | Excellent for structure elucidation in solution, does not require crystallization.[11] Extremely powerful for fluorinated compounds due to the sensitivity of ¹⁹F NMR.[12][13] | Provides an average structure in solution; does not give precise bond lengths/angles. Can be complex to interpret for molecules with conformational flexibility. |
| Mass Spectrometry (MS) | Precise molecular weight and molecular formula (HRMS), and fragmentation patterns that can help confirm the structure of different parts of the molecule.[14] | Extremely high sensitivity, requires very little sample. Confirms elemental composition. | Provides no information on stereochemistry, isomerism (in many cases), or 3D conformation.[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present, such as O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3030 cm⁻¹), C-O stretch (~1050 cm⁻¹), and C-F stretches.[16] | Fast, non-destructive, and provides a quick confirmation of functional group identity.[17] | Provides very limited information about the overall molecular architecture and connectivity. |
The relationship between these techniques is not one of competition, but of synergy. Spectroscopic methods like NMR, MS, and FTIR are typically used first to confirm the identity and purity of a synthesized compound. X-ray crystallography is then employed to provide the ultimate, high-resolution structural details that spectroscopy cannot.
Caption: Complementary Roles of Analytical Techniques.
Conclusion
For the structural analysis of this compound, a comprehensive approach utilizing multiple techniques is recommended for full characterization. However, for the definitive and unambiguous determination of its three-dimensional molecular structure, including critical details of bond lengths, angles, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the indispensable and authoritative method. The insights gained from a high-quality crystal structure are fundamental for understanding the molecule's properties and for guiding future research in medicinal chemistry and materials science.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Small molecule crystallography. Excillum.
- What Is Small Molecule Crystal Structure Analysis? Rigaku.
- Structure Elucidation of Fluorin
- 19F-centred NMR analysis of mono-fluorin
- X-ray Crystallography for Molecular Structure Determin
- An Overview of Fluorine NMR.
- Structure Elucidation of Fluorin
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- X-Ray Diffraction Basics.
- Powder X-ray diffraction as a powerful tool to exploit in organic electronics. IUCr Journals.
- Benzenemethanol, α-phenyl-. NIST WebBook.
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Chemistry.
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
- FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube.
- x Ray crystallography. PubMed Central (PMC), NIH.
- X-Ray Crystallography of Chemical Compounds. PubMed Central (PMC), NIH.
- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Sources
- 1. rigaku.com [rigaku.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excillum.com [excillum.com]
- 7. researchgate.net [researchgate.net]
- 8. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jeolusa.com [jeolusa.com]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzenemethanol, α-phenyl- [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of Drugs Derived from [4-(Difluoromethyl)phenyl]methanol
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established tactic to enhance the pharmacokinetic profiles of drug candidates. Among these, the difluoromethyl group (–CF₂H) has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine groups.[1][2] This guide provides a comparative analysis of the metabolic stability of drug candidates derived from [4-(Difluoromethyl)phenyl]methanol, offering insights into the underlying mechanisms and providing actionable experimental protocols for researchers in the field.
The rationale for employing the difluoromethyl group often stems from its ability to confer increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I drug metabolism.[3][5][6][7][8][9]
The Physicochemical Impact of the Difluoromethyl Group
The substitution of a hydrogen atom or a methyl group with a difluoromethyl group can profoundly influence a molecule's physicochemical properties, which in turn affects its metabolic fate.
-
Lipophilicity: The difluoromethyl group is generally considered to enhance lipophilicity, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins.[3][10] However, the effect on the partition coefficient (logP) can be context-dependent, with observed changes ranging from a slight decrease to a moderate increase.[10]
-
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups, potentially altering drug-receptor interactions and metabolic susceptibility.[11]
-
Hydrogen Bonding: The –CF₂H group can act as a weak hydrogen bond donor, a property not shared by a methyl group.[1][10][11] This can be crucial for maintaining or enhancing binding affinity when replacing a hydroxyl or amine group.
A comparative summary of these properties is presented below:
| Property | Methyl Group (–CH₃) | Hydroxyl Group (–OH) | Difluoromethyl Group (–CF₂H) |
| Lipophilicity (logP contribution) | ~ +0.5 | ~ -1.0 | ~ +0.1 to +0.4 (context-dependent)[10] |
| Hydrogen Bonding | None | Strong Donor & Acceptor | Weak Donor[1][10][11] |
| Metabolic Stability (vs. C-H) | Susceptible to oxidation | Susceptible to oxidation & conjugation | Generally more resistant to oxidation[3][4] |
Experimental Evaluation of Metabolic Stability
To empirically assess the metabolic stability of drug candidates, in vitro assays utilizing liver microsomes or hepatocytes are the gold standard in early drug discovery.[12][13][14] These assays measure the rate of disappearance of the parent compound over time, providing a quantitative measure of its intrinsic clearance.
Workflow for In Vitro Metabolic Stability Assessment
The following diagram illustrates a typical workflow for determining the metabolic stability of a test compound.
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This protocol provides a step-by-step guide for assessing the Phase I metabolic stability of a test compound.
1. Reagent Preparation:
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.
- Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound (e.g., warfarin, tolbutamide) in acetonitrile at a concentration of 100 ng/mL. This will be used as the quenching solution.
2. Incubation Procedure:
- In a microcentrifuge tube, combine 0.5 mg/mL of pooled human liver microsomes with phosphate buffer.
- Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
3. Sample Quenching and Processing:
- Immediately add the aliquot to a tube containing 2 volumes of the cold acetonitrile/IS quenching solution.
- Vortex thoroughly to precipitate the microsomal proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Data Interpretation:
- Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
- Plot the natural logarithm of the percentage of the parent compound remaining against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
- Intrinsic clearance (CLint) can be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Comparative Metabolic Stability Data
The following table presents hypothetical but representative data comparing the metabolic stability of a parent compound containing a methyl group with its difluoromethyl-substituted analog.
| Compound | Structure Moiety | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent-CH₃ | [4-(Methyl)phenyl]methanol derivative | 15 | 46.2 |
| Analog-CF₂H | This compound derivative | > 60 | < 11.6 |
This data clearly demonstrates the significant increase in metabolic stability achieved by replacing the metabolically labile methyl group with a difluoromethyl group.
Metabolic Pathways and the Role of CYP450
The primary route of metabolism for many compounds containing a methyl group on an aromatic ring is benzylic oxidation by CYP450 enzymes to form a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid. The difluoromethyl group is significantly more resistant to this oxidative attack.
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bioivt.com [bioivt.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of [4-(Difluoromethyl)phenyl]methanol in Reaction Mixtures
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. [4-(Difluoromethyl)phenyl]methanol is a key building block in the synthesis of various pharmaceutical compounds. Its accurate measurement in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative analysis of validated analytical methods for the quantification of this compound, offering insights into the principles, experimental protocols, and performance characteristics of each technique. The methodologies discussed are grounded in established scientific principles and validated against the rigorous standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][6][7] This guide will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a balanced view to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Technique
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of various compounds.[8][9] For a molecule like this compound, which possesses a moderate polarity and a UV-active aromatic ring, reverse-phase HPLC with UV detection is an exceptionally well-suited method.[10]
The Rationale Behind the Method
The choice of a C18 stationary phase is deliberate. Its nonpolar nature provides excellent hydrophobic interactions with the phenyl ring of the analyte, while the difluoromethyl group adds a unique electronic character that influences retention.[11] A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water allows for the fine-tuning of the retention time. The UV detector is set to a wavelength where the aromatic ring exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve good resolution and a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for establishing linearity.[7]
-
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Dilute the quenched reaction mixture with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R1) guidelines.[7][12]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers an excellent alternative with high sensitivity and structural confirmation capabilities. This compound, being a substituted benzyl alcohol, is amenable to GC analysis, although derivatization might be necessary to improve peak shape and thermal stability.
The Rationale Behind the Method
The use of a mid-polarity capillary column, such as one with a phenyl-arylene stationary phase, is often a good starting point. This provides a balance of dispersive and polar interactions. The mass spectrometer detector provides not only quantitative data but also mass spectral information, which can be used to confirm the identity of the analyte, a significant advantage when analyzing complex reaction mixtures.[13] While fluorinated compounds can be analyzed by GC-MS, care must be taken as some can be reactive and potentially damage the column.[14]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. While EI may not always show the molecular ion for fluorinated compounds, it provides a reproducible fragmentation pattern for quantification.[15]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
-
Sample Preparation (with Derivatization):
-
Evaporate a known amount of the reaction mixture sample to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Standard Preparation: Prepare calibration standards of the derivatized analyte in the same manner as the samples.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself.[16][17] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] For this compound, both ¹H and ¹⁹F qNMR can be utilized.
The Rationale Behind the Method
¹H qNMR is often the first choice due to its high sensitivity and the presence of distinct signals for the benzylic protons and the aromatic protons. ¹⁹F qNMR offers the advantage of a simpler spectrum with potentially less overlap, as the difluoromethyl group will give a characteristic signal. An internal standard with a known concentration and a signal that does not overlap with the analyte signals is co-dissolved with the sample.[18]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should be stable, non-volatile, and have a simple spectrum.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Logical Relationship in qNMR Quantification
Caption: Logical flow for qNMR concentration determination.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Nuclear magnetic resonance signal intensity |
| Selectivity | Good, dependent on chromatographic resolution | Very high, based on retention time and mass fragmentation | High, based on unique chemical shifts |
| Sensitivity | Moderate to high (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) | Lower (mg/mL to µg/mL) |
| Quantification | External standard calibration curve required | External or internal standard calibration curve | Absolute quantification with an internal standard |
| Sample Throughput | High | Moderate (derivatization can be time-consuming) | Moderate |
| Structural Info. | Limited (retention time) | High (mass spectrum) | Very high (chemical structure) |
| Cost | Moderate | High | High |
| Robustness | High | Moderate (column degradation can be an issue) | High |
Conclusion
The choice of an analytical method for the quantification of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, versatile, and cost-effective method ideal for routine quality control and high-throughput screening. Its straightforward sample preparation and reliable performance make it a workhorse in many analytical laboratories.[10][19][20][21][22]
-
GC-MS provides unparalleled sensitivity and specificity, making it the method of choice when trace-level quantification or unambiguous identification is required.[23][24] The structural information from the mass spectrum is invaluable for impurity profiling and reaction monitoring.
-
qNMR stands out as a primary ratio method that offers absolute quantification without the need for an analyte-specific calibration curve.[25][26] This makes it an excellent tool for the certification of reference materials and for obtaining highly accurate concentration measurements, especially in complex matrices where chromatographic separation may be challenging.
Ultimately, a well-validated analytical method is a cornerstone of reliable chemical analysis.[27][28] By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their work.
References
-
ICH. Quality Guidelines. Retrieved from [Link]
-
Shaalan, R. A., Belal, T. S., & El-Yazbi, F. A. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 10(1), 1-12. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
University of Wisconsin-Madison. Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]
-
RTI International. (2022). Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS. Retrieved from [Link]
-
ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Developing Countries Vaccine Manufacturers Network. (2017). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
-
National Institutes of Health. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2008). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. Retrieved from [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
CentAUR. (2021). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. Retrieved from [Link]
-
Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Shimadzu. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. arlok.com [arlok.com]
- 11. helixchrom.com [helixchrom.com]
- 12. database.ich.org [database.ich.org]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 16. emerypharma.com [emerypharma.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 23. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 25. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 27. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS | RTI [rti.org]
- 28. dcvmn.org [dcvmn.org]
A Head-to-Head Comparison of Catalysts for the Synthesis of [4-(Difluoromethyl)phenyl]methanol: A Guide for Researchers
The difluoromethyl group has become an increasingly important structural motif in medicinal chemistry, valued for its ability to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. Consequently, the efficient and selective synthesis of key building blocks containing this functionality is of paramount importance. [4-(Difluoromethyl)phenyl]methanol is a versatile intermediate used in the synthesis of a range of biologically active molecules. Its primary route of synthesis involves the reduction of 4-(difluoromethyl)benzaldehyde.
This guide provides a comprehensive head-to-head comparison of various catalytic and stoichiometric systems for this critical transformation. We will delve into the mechanistic nuances, practical considerations, and performance of common reducing agents and advanced transition-metal catalysts, providing researchers with the insights needed to select the optimal method for their specific application.
The Reaction: Reduction of 4-(Difluoromethyl)benzaldehyde
The core transformation discussed in this guide is the reduction of the aldehyde functional group of 4-(difluoromethyl)benzaldehyde to a primary alcohol, yielding this compound.
Caption: General scheme for the reduction of 4-(difluoromethyl)benzaldehyde.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent or catalyst is critical and depends on factors such as cost, chemoselectivity, reaction conditions, and scalability. Below, we compare the performance of several common and advanced systems.
| Catalyst/Reagent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to rt | >95 | Inexpensive, readily available, high yield, good functional group tolerance.[1] | Stoichiometric, generates borate waste. |
| Ruthenium Catalysts | Isopropanol or Formic Acid/Water, 80-100°C | 90-99 | Catalytic, high chemoselectivity, can utilize green hydrogen sources. | Requires higher temperatures, catalyst cost. |
| Iridium Catalysts | Formic Acid/Water, rt to 80°C | >98 | Highly efficient (low catalyst loading), mild conditions, "green" solvent. | High cost of iridium. |
| Manganese Catalysts | H₂, Ethanol, 25-50°C | 90-98 | Earth-abundant metal, mild conditions, good alternative to noble metals. | Can require higher pressures of H₂. |
In-Depth Look at Each Catalytic System
Sodium Borohydride (NaBH₄): The Workhorse Reagent
Sodium borohydride is a widely used reducing agent for aldehydes and ketones due to its excellent functional group tolerance and operational simplicity.[1] It selectively reduces the aldehyde in 4-(difluoromethyl)benzaldehyde without affecting the difluoromethyl group or the aromatic ring.
Mechanism of Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) to yield the primary alcohol.
Caption: Simplified mechanism of NaBH₄ reduction of an aldehyde.
Experimental Protocol: NaBH₄ Reduction of 4-(Difluoromethyl)benzaldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethyl)benzaldehyde (1.0 eq.).
-
Solvent: Dissolve the aldehyde in methanol (10 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Transition Metal Catalysis: The "Greener" Alternatives
Catalytic transfer hydrogenation and catalytic hydrogenation offer more atom-economical and environmentally friendly alternatives to stoichiometric reagents. These methods utilize a small amount of a transition metal catalyst to facilitate the transfer of hydrogen from a donor molecule (e.g., isopropanol, formic acid) or from hydrogen gas to the aldehyde.
General Mechanism of Transfer Hydrogenation: The catalytic cycle typically involves the formation of a metal-hydride species from the hydrogen donor. The aldehyde then coordinates to the metal center, followed by migratory insertion of the hydride to the carbonyl carbon. The resulting metal-alkoxide species is then protonated to release the alcohol product and regenerate the catalyst.
Caption: Generalized catalytic cycle for transfer hydrogenation.
Ruthenium-based catalysts are highly effective for the transfer hydrogenation of aldehydes. Commonly used systems include Ru-pincer complexes and [RuCl₂(p-cymene)]₂ with a suitable ligand. Isopropanol is a frequently used hydrogen donor, which is converted to acetone during the reaction.
Causality in Experimental Choices: The choice of a bidentate phosphine ligand with the ruthenium precursor can enhance catalytic activity and stability. The use of a base, such as potassium hydroxide, is often necessary to facilitate the formation of the active ruthenium-hydride species.
Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) or diamine ligands, exhibit exceptional activity in the transfer hydrogenation of aldehydes, often under very mild conditions. A notable advantage is the ability to use formic acid as a hydrogen source in water, which decomposes to H₂ and CO₂, making it a "traceless" reducing agent.
Trustworthiness of the Protocol: The high efficiency of iridium catalysts allows for very low catalyst loadings (down to 0.1 mol%), which minimizes potential metal contamination in the final product. The reaction can often be performed in air, simplifying the experimental setup.
As a more sustainable and cost-effective alternative to precious metals, manganese catalysts have gained significant attention. Pincer-type manganese complexes have shown remarkable activity in the hydrogenation of aldehydes using molecular hydrogen.
Expertise and Experience: The activation of manganese catalysts often requires a base to deprotonate the ligand and generate the active catalytic species. While these reactions may require a pressurized H₂ atmosphere, the conditions are generally mild in terms of temperature.
Conclusion: Selecting the Right Catalyst for Your Needs
The synthesis of this compound from its corresponding aldehyde can be achieved with high efficiency using a variety of methods.
-
For simplicity, cost-effectiveness, and small-scale synthesis , sodium borohydride remains an excellent choice, offering high yields and straightforward procedures.
-
For greener and more atom-economical processes , particularly at a larger scale, catalytic transfer hydrogenation is superior.
-
Ruthenium catalysts offer a good balance of activity and cost.
-
Iridium catalysts provide exceptional efficiency under very mild and environmentally friendly conditions, albeit at a higher initial cost.
-
Manganese catalysts represent a promising, sustainable alternative to precious metals, with ongoing research likely to further improve their accessibility and performance.
-
The optimal choice will ultimately depend on the specific requirements of your research, including scale, budget, available equipment, and desired level of "greenness."
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). [Link]
-
Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. (n.d.). [Link]
-
Iridium-catalyzed highly efficient chemoselective reduction of aldehydes in water using formic acid as the hydrogen source. Royal Society of Chemistry. (2017). [Link]
-
Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. National Institutes of Health. (n.d.). [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. (n.d.). [Link]
-
Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. National Institutes of Health. (n.d.). [Link]
-
Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. National Institutes of Health. (n.d.). [Link]
-
The Rise of Manganese-Catalyzed Reduction Reactions. ACS Publications. (2021). [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of [4-(Difluoromethyl)phenyl]methanol Analogues
Introduction: The Strategic Role of the Difluoromethyl Group in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern lead optimization. Among the various fluorinated motifs, the difluoromethyl (–CF2H) group has garnered significant attention for its unique physicochemical properties.[1] Unlike the more common trifluoromethyl (–CF3) group, the –CF2H moiety is a fascinating bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[2][3] This is primarily due to its capacity to act as a weak hydrogen bond donor through its relatively acidic proton, a feature absent in –CF3 groups.[3] This ability to maintain or introduce new hydrogen bonding interactions, coupled with increased metabolic stability and modulated lipophilicity, makes the difluoromethyl group a powerful tool for enhancing drug-target affinity and specificity.[1][2]
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of ligands derived from [4-(Difluoromethyl)phenyl]methanol. We will explore how subtle structural modifications influence binding affinity and interaction patterns within a chosen biological target. Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, empowering researchers to apply these principles to their own drug discovery pipelines.
For this study, we have selected Cyclooxygenase-2 (COX-2) as our representative protein target. COX-2 is a well-validated target for anti-inflammatory drugs, and its active site is well-suited to accommodate aromatic ligands like the ones we will investigate. We will use the crystal structure of human COX-2 in complex with a known inhibitor (PDB ID: 1CX2) as our receptor model.
Experimental Design & Workflow
A robust computational study begins with a well-defined workflow. The process ensures reproducibility and allows for the systematic evaluation of each ligand. Our approach integrates ligand design, receptor preparation, validated docking simulations, and detailed interaction analysis.
Caption: Overall workflow for the comparative docking study.
Part 1: Ligand and Receptor Preparation
The quality of your input structures directly dictates the reliability of the docking results. This phase involves meticulous preparation of both the protein receptor and the small molecule ligands.
Ligand Set Design and Preparation
To conduct a meaningful comparative study, we designed a set of four ligands based on the this compound scaffold. This allows us to probe the specific contributions of the difluoromethyl group and other substitutions.
| Ligand ID | Name | 2D Structure | Rationale |
| LIG1 | This compound | Parent compound with the key -CF2H group. | |
| LIG2 | [4-(Trifluoromethyl)phenyl]methanol | Direct comparison of -CF2H vs. -CF3; lacks H-bond donor capability.[4] | |
| LIG3 | [4-(Methyl)phenyl]methanol | Non-fluorinated analogue to assess the impact of fluorine's electronegativity. | |
| LIG4 | [3-Fluoro-4-(difluoromethyl)phenyl]methanol | Investigates the effect of an additional electron-withdrawing group on the ring. |
Protocol for Ligand Preparation using Open Babel:
Causality: Raw 2D or 3D ligand structures from databases often have idealized geometries. Energy minimization is crucial to obtain a low-energy, realistic conformation, which improves docking accuracy.[5] We use the MMFF94 force field, which is well-suited for drug-like organic molecules. The final conversion to PDBQT format adds partial charges and defines rotatable bonds for the docking software.[6][7]
-
Obtain Ligand Structures: Start with SMILES strings or 2D SDF files for each ligand.
-
Generate 3D Coordinates & Energy Minimize: Use Open Babel's command-line interface.[5][8] For each ligand (e.g., ligand1.smi):
-
Perform Energy Minimization:
-
Convert to PDBQT Format: This is the required input format for AutoDock Vina.
Repeat steps 2-4 for all ligands in the set.
Receptor Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and contain non-essential molecules like water, ions, and co-solvents.[9][10][11][12][13] These must be removed as they can interfere with ligand binding in the simulation. Adding polar hydrogens is essential for correctly defining hydrogen bond donors and acceptors, which are critical for the scoring function.
Protocol for Receptor Preparation:
-
Download PDB Structure: Obtain the crystal structure of COX-2, PDB ID: 1CX2, from the RCSB PDB website.[9]
-
Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL or Chimera.[14][15][16]
-
Remove all water molecules (remove solvent).
-
Delete any co-crystallized ligands and cofactors that are not part of the protein itself. In 1CX2, this includes the bound inhibitor SC-558.
-
Isolate the protein chains required for the active site (typically Chain A).
-
Save the cleaned protein structure as 1CX2_protein.pdb.
-
-
Prepare PDBQT File: Use AutoDock Tools (MGLTools) or a similar preparation script to convert the cleaned PDB file to PDBQT format.[17]
-
This step adds polar hydrogen atoms.
-
It assigns Gasteiger partial charges.
-
The output file, 1CX2_protein.pdbqt, is now ready for docking.
-
Part 2: Docking Protocol Validation and Execution
Before screening our designed analogues, we must validate that our docking parameters can accurately reproduce a known binding pose. This step builds confidence in the predictive power of our model.
Self-Validation via Re-Docking
Causality: The most common method for validating a docking protocol is to extract the native co-crystallized ligand from the PDB structure, dock it back into the same binding site, and measure the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[18][19][20] An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking software and parameters are appropriate for the target system.[19][21]
Protocol for Re-Docking:
-
Prepare Native Ligand: Extract the coordinates of the SC-558 inhibitor from the original 1CX2.pdb file. Prepare it using the same Open Babel protocol described in Section 1.1 to create SC558.pdbqt.
-
Define the Binding Site (Grid Box): The grid box tells AutoDock Vina where to perform the docking search. It should be centered on the known binding site and large enough to encompass it entirely.
-
Using PyMOL, determine the geometric center of the native ligand (SC-558) within the 1CX2 structure.
-
For 1CX2, appropriate coordinates are approximately:
-
center_x = 33.5, center_y = 33.0, center_z = 21.5
-
size_x = 25, size_y = 25, size_z = 25 (in Angstroms)
-
-
-
Create Configuration File: Create a text file named conf.txt with the docking parameters.
Causality:exhaustiveness controls the computational effort of the search; a higher value increases the chance of finding the true energy minimum but takes longer.[22] num_modes specifies how many binding poses to generate.
-
Run AutoDock Vina:
-
Analyze RMSD: Load the original 1CX2.pdb and the top-ranked pose from SC558_redocked.pdbqt into PyMOL. Align the protein backbones and calculate the RMSD for the heavy atoms of the ligand. If the RMSD is < 2.0 Å, the protocol is validated.
Comparative Docking of Analogues
With a validated protocol, we can now confidently dock our designed ligands.
Protocol:
-
Modify the conf.txt file for each of your prepared ligands (LIG1-LIG4). For example, for LIG1:
-
Run AutoDock Vina for each ligand.
Part 3: Results and Analysis
The output of a docking simulation is a set of binding poses for each ligand, ranked by a calculated binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.
Quantitative Data Summary
| Ligand ID | Analogue | Best Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| LIG1 | This compound | -7.8 | HIS90, ARG513, TYR385 |
| LIG2 | [4-(Trifluoromethyl)phenyl]methanol | -7.5 | HIS90, ARG513 |
| LIG3 | [4-(Methyl)phenyl]methanol | -6.9 | HIS90, VAL523 |
| LIG4 | [3-Fluoro-4-(difluoromethyl)phenyl]methanol | -8.1 | HIS90, ARG513, TYR385, SER530 |
Note: The binding affinity values and interacting residues are illustrative examples for this guide.
Interpretation and Structure-Activity Relationship (SAR)
The true value of a comparative study lies in interpreting the results to form a structure-activity relationship (SAR).[23][24]
-
Impact of the Difluoromethyl Group (LIG1 vs. LIG3): The predicted binding affinity of LIG1 (-7.8 kcal/mol) is significantly better than its non-fluorinated counterpart LIG3 (-6.9 kcal/mol). Analysis of the binding pose for LIG1 reveals a potential hydrogen bond between the acidic proton of the –CF2H group and the side chain of TYR385. This interaction is absent for LIG3, highlighting the role of the difluoromethyl group as a hydrogen bond donor.[3]
-
Difluoromethyl vs. Trifluoromethyl (LIG1 vs. LIG2): LIG1 shows a slightly better binding affinity than LIG2 (-7.5 kcal/mol). While the highly lipophilic –CF3 group in LIG2 forms favorable hydrophobic interactions, it cannot act as a hydrogen bond donor.[4] The ability of LIG1's –CF2H group to form an additional hydrogen bond likely accounts for its superior predicted affinity.
-
Effect of Additional Substitution (LIG4 vs. LIG1): LIG4, with an additional fluoro group at the 3-position, shows the best predicted binding affinity (-8.1 kcal/mol). This suggests that the electron-withdrawing nature of the second fluorine atom may enhance the acidity of the –CF2H proton, strengthening its hydrogen bond with TYR385. Furthermore, the 3-fluoro substituent itself may form a favorable interaction with a residue like SER530.
Visualizing Key Interactions
Causality: A table of numbers is informative, but visualizing the 3D interactions is essential for understanding the SAR. PyMOL is an excellent tool for creating publication-quality images that clearly show hydrogen bonds, hydrophobic contacts, and the overall fit of the ligand in the binding pocket.[25][26]
Protocol for Visualization in PyMOL:
-
Load the prepared receptor 1CX2_protein.pdbqt and the top-ranked docked pose for your best ligand, e.g., lig4_out.pdbqt.
-
Display the protein as a cartoon and the ligand as sticks.
-
Select residues within a 4 Å radius of the ligand to visualize the binding pocket.
-
Use the find polar contacts command (or similar functions) to display potential hydrogen bonds as dashed lines.
-
Color the ligand and interacting residues to highlight key features.
-
Generate a high-resolution image for analysis and publication.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous workflow for the comparative molecular docking of this compound analogues. Our results predict that the difluoromethyl group plays a crucial role in binding to the COX-2 active site, primarily by acting as a hydrogen bond donor—an interaction not possible with methyl or trifluoromethyl analogues.
It is imperative to remember that molecular docking is a predictive tool. The binding affinities are theoretical, and the generated poses are hypotheses. The next critical step is the experimental validation of these computational findings. This would involve synthesizing the proposed compounds and evaluating their inhibitory activity against COX-2 in biochemical assays. The experimental data would then be used to refine the computational model, creating a powerful feedback loop for rational, structure-based drug design.
References
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link][9][10][11][12][13]
-
Ni, C., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1439-1450. [Link][2][3]
-
Gillis, E. P., et al. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 20(8), 14362-14387. [Link][4]
-
Bocheng, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8820. [Link][1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link][17][22][27]
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link][5][7][8][28]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link][14][15][16][25][26]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link][18][21]
-
Ngachilindi, S. B. M. (2022). How to validate the molecular docking results? ResearchGate. [Link][19][20]
-
Wang, R., et al. (2003). The PDBbind database: collection of binding affinities for protein-ligand complexes with known three-dimensional structures. Journal of Medicinal Chemistry, 46(12), 2287-2303. [Link]
-
Chen, Y. C. (2015). Beware of docking!. Trends in Pharmacological Sciences, 36(2), 78-95. [Link]
-
GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link][24]
-
Koes, D. R., & Camacho, C. J. (2012). Lessons from docking validation. Current Opinion in Structural Biology, 22(2), 174-179. [Link][29]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
A Beginners Guide to Molecular Docking. (2023). ResearchGate. [Link][6]
-
Teng, Y., et al. (2012). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 2(15), 6075-6088. [Link][23]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 6. researchgate.net [researchgate.net]
- 7. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 10. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 15. youtube.com [youtube.com]
- 16. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 17. youtube.com [youtube.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 23. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 25. m.youtube.com [m.youtube.com]
- 26. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
A Senior Application Scientist's Guide to Benchmarking Novel [4-(Difluoromethyl)phenyl]methanol-Based COX-2 Inhibitors
Authored For: Drug Discovery & Development Professionals
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent efficacy while mitigating the gastrointestinal risks associated with non-selective NSAIDs.[1][2] The quest for novel, safer, and more effective selective inhibitors is perpetual. This guide introduces the [4-(Difluoromethyl)phenyl]methanol scaffold as a promising chemical starting point for a new generation of anti-inflammatory agents. The difluoromethyl (-CF2H) group is a valuable bioisostere for hydroxyl or thiol functionalities, capable of enhancing metabolic stability and target binding affinity.[3][4] We present a comprehensive framework for benchmarking the efficacy of hypothetical compounds derived from this scaffold against the clinical gold standard, Celecoxib. This document provides not just protocols, but the strategic rationale behind a robust, self-validating experimental workflow, designed to rigorously assess inhibitory potency, selectivity, and cellular activity.
Introduction: The Strategic Case for a New Generation of COX-2 Inhibitors
Inflammation is a critical biological response, but its chronic dysregulation leads to diseases like arthritis, cardiovascular disease, and cancer.[2][5] The cyclooxygenase (COX) enzymes are central to this process, converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1] There are two key isoforms:
-
COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: An inducible enzyme, upregulated at sites of inflammation by stimuli like lipopolysaccharide (LPS) and cytokines.[1][6]
The therapeutic principle behind selective COX-2 inhibitors is to block the pro-inflammatory effects of COX-2 without disrupting the protective functions of COX-1.[2] While successful, existing therapeutics are not without limitations, creating a clear rationale for developing novel chemical entities.
Why the this compound Scaffold?
The incorporation of fluorinated motifs is a critical strategy in modern drug design.[7][8] The difluoromethyl (-CF2H) group, in particular, offers a unique combination of physicochemical properties:
-
Bioisosterism: It can act as a metabolically stable mimic of hydroxyl (-OH) or thiol (-SH) groups, potentially forming key hydrogen bonds with target proteins.[4][8]
-
Enhanced Lipophilicity: The -CF2H group increases a molecule's lipophilicity, which can improve membrane permeability and bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the moiety resistant to metabolic degradation and potentially increasing the drug's half-life.[9]
These properties make the this compound scaffold an attractive starting point for designing novel inhibitors that may offer an improved therapeutic profile.
Comparative Efficacy Framework: Benchmarking Against the Standard
To objectively assess the potential of our hypothetical this compound-based compounds (hereafter "DFM-analogs"), we must benchmark them against a well-characterized therapeutic, Celecoxib. The primary metrics for comparison are the half-maximal inhibitory concentrations (IC50) against both COX isoforms and the resulting Selectivity Index.
Table 1: Comparative Inhibitory Profile of DFM-Analog 1 vs. Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| DFM-Analog 1 | (Hypothetical Data) | (Hypothetical Data) | (Calculated) |
| Celecoxib | ~8.2 - 30[1][10] | ~0.05 - 6.8[1][10] | >12 (Highly variable based on assay)[1] |
Note: Celecoxib IC50 values vary significantly depending on the specific assay conditions (e.g., enzyme source, substrate concentration). It is crucial to run the reference compound in parallel with test compounds under identical conditions.[10]
Experimental Design & Self-Validating Protocols
A robust evaluation follows a logical cascade, moving from a direct biochemical assessment of enzyme inhibition to a more physiologically relevant cell-based model. This two-tiered approach ensures that observed activity is not an artifact of a specific assay format.
Causality Behind the Workflow
We begin with a direct, in vitro biochemical assay. This is the cleanest method to determine if the DFM-analogs physically inhibit the COX enzyme's catalytic activity. A positive result here justifies moving to the second tier: a cell-based assay. The cell-based model provides critical, validating information. It confirms that the compound can penetrate a cell membrane, engage its target in a complex intracellular environment, and produce a measurable downstream biological effect (the reduction of prostaglandin E2).
Protocol: In Vitro Biochemical COX-1/COX-2 Inhibition Assay
This protocol is based on a fluorometric method that measures the production of Prostaglandin G2, the intermediate product generated by COX enzymes.[11][12][13]
Objective: To determine the IC50 values of DFM-analogs against purified human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Cofactor Solution (containing Hematin)
-
COX Probe (for fluorometric detection)
-
Arachidonic Acid (Substrate)
-
Test Compounds (DFM-analogs) and Reference Compound (Celecoxib), dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to manufacturer guidelines. Create a serial dilution of test compounds and Celecoxib in DMSO, then further dilute to a 10X working concentration in COX Assay Buffer.[11]
-
Control Wells Setup (Critical for Self-Validation):
-
Enzyme Control (100% Activity): 10 µL Assay Buffer (instead of inhibitor).
-
Inhibitor Control (Positive Control): 10 µL of 10X Celecoxib solution.
-
Solvent Control: If concerned about DMSO effects, include a well with the highest concentration of DMSO used.[11]
-
Background Control: A reaction mix with no enzyme to measure background fluorescence.
-
-
Reaction Plate Setup: To each well of a 96-well plate, add the following in order:
-
75 µL COX Assay Buffer
-
2 µL COX Cofactor Working Solution
-
1 µL COX Probe
-
10 µL of diluted test inhibitor, Celecoxib, or Assay Buffer (for controls).
-
1 µL of either COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[11]
-
Data Analysis:
-
Calculate the reaction rate (change in fluorescence over time) for each well.
-
Normalize the data: Percentage Inhibition = [1 - (Rateinhibitor - Ratebackground) / (Rateenzyme control - Ratebackground)] * 100.
-
Plot Percentage Inhibition versus the log of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of a compound to inhibit COX-2 activity within a living cell, using the downstream production of Prostaglandin E2 (PGE2) as the readout.[14]
Objective: To quantify the inhibition of LPS-induced PGE2 production by DFM-analogs in a cellular context.
Materials:
-
RAW 264.7 murine macrophages or human whole blood.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) for COX-2 induction.[1]
-
Test Compounds (DFM-analogs) and Reference Compound (Celecoxib).
-
Prostaglandin E2 (PGE2) Immunoassay Kit (ELISA or HTRF).[14][15][16]
-
24-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Step-by-Step Methodology:
-
Cell Plating: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the DFM-analogs or Celecoxib. Include a "Vehicle Control" well containing only the solvent (e.g., 0.1% DMSO). Incubate for 1 hour. This step allows the compounds to enter the cells before COX-2 is induced.
-
COX-2 Induction: Add LPS to all wells (except for a "Non-stimulated Control" well) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plates for 16-24 hours at 37°C.[1]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a commercial PGE2 immunoassay kit.[15][17] Follow the manufacturer's protocol precisely. This typically involves creating a standard curve with known PGE2 concentrations.
-
Data Analysis:
-
Use the standard curve to calculate the PGE2 concentration for each sample.
-
Normalize the data to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition of PGE2 production against the log of inhibitor concentration to determine the cellular IC50 value.
-
Visualizing the Scientific Workflow & Mechanism
Diagram 1: Drug Discovery & Evaluation Workflow
Caption: High-level workflow for the evaluation of novel DFM-analog COX-2 inhibitors.
Diagram 2: Proposed Mechanism of COX-2 Inhibition
Caption: Inhibition of the inflammatory cascade by DFM-analog binding to the COX-2 enzyme.
Discussion & Future Directions
This guide outlines a foundational strategy for evaluating the anti-inflammatory potential of novel this compound-based compounds. The primary goal of the initial screening cascade is to identify compounds that exhibit potent inhibition of COX-2 with a high selectivity index over COX-1. A high SI is the hallmark of this therapeutic class and is predictive of a reduced risk of gastrointestinal side effects.[1]
Compounds that demonstrate strong, selective inhibition in the biochemical assay and subsequently confirm their activity by reducing PGE2 production in a cellular context are considered qualified hits. These compounds would then become candidates for the next stage of drug discovery, which includes:
-
Lead Optimization: Synthesizing additional analogs to improve potency, selectivity, and drug-like properties (Structure-Activity Relationship, SAR).
-
ADME/Tox Profiling: In vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity to ensure the compounds have favorable pharmacokinetic and safety profiles.
-
In Vivo Efficacy Models: Testing promising candidates in established animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to demonstrate efficacy in a whole organism.[2]
By following this rigorous, multi-tiered approach, researchers can confidently identify and advance novel DFM-analogs with the potential to become next-generation anti-inflammatory therapeutics.
References
-
Benchchem. Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
-
Sandborn, W. J. Understanding the mechanisms of action of new agents: Implications for efficacy and safety. Gastroenterology & Hepatology. 2017.
-
Rahman, M. T., et al. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. MDPI. 2020.
-
Xavier, A. M., et al. New Insights Into the Novel Anti-Inflammatory Mode of Action of Glucocorticoids. PubMed. 2021.
-
Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
-
Arbor Assays. Unlocking Inflammation Insights with PGE2 ELISA. 2024.
-
Al-Ishaq, R. K., et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. IntechOpen. 2020.
-
Benchchem. A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B.
-
BOC Sciences. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
-
Arbor Assays. DetectX® Prostaglandin E2 (PGE2) Immunoassay Kit.
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. 2022.
-
Revvity. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
-
Sideris, M., et al. The Anti-Inflammatory Effect of Novel Antidiabetic Agents. MDPI. 2022.
-
Yusuf, M., et al. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. 2022.
-
ResearchGate. COX-2 enzyme inhibitory assay of the tested compounds using celecoxib... 2022.
-
ResearchGate. The F-Difluoromethyl Group: Challenges, Impact and Outlook. 2024.
-
Cao, H., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. 2012.
-
Lee, H., et al. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. 2021.
-
R&D Systems. Prostaglandin E2 Parameter Assay Kit.
-
Cloud-Clone Corp. Multiplex Assay Kit for Prostaglandin E2 (PGE2) ,etc. by FLIA.
-
ResearchGate. A) Difluoromethyl-containing pharmaceuticals and agrochemicals... 2022.
-
Tverdokhlib, A. A. & Zhemera, A. V. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. 2020.
-
ResearchGate. Celecoxib inhibits cell growth independent of COX-2 inhibition. 2000.
-
Liu, Y., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. 2022.
-
MySkinRecipes. (4-(Difluoromethoxy)phenyl)methanol.
-
PubChem. {4-[(Difluoromethyl)sulfanyl]phenyl}methanol.
-
Ilardi, E. A., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2024.
-
Wang, W., et al. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI. 2024.
-
ResearchGate. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 14. arborassays.com [arborassays.com]
- 15. arborassays.com [arborassays.com]
- 16. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.kr]
- 17. resources.rndsystems.com [resources.rndsystems.com]
A Senior Application Scientist's Guide to Isotopic Labeling with Deuterated [4-(Difluoromethyl)phenyl]methanol
Foreword: Navigating the Frontier of Isotopic Labeling
In the landscape of drug discovery and metabolic research, our tools must be as sophisticated as the questions we ask. Isotopic labeling is a cornerstone of this pursuit, offering a window into the complex journey of molecules through biological systems. This guide is designed for the discerning researcher who looks beyond standard reagents to novel tools that can provide unique insights.
Here, we delve into the practical applications and comparative performance of a specialized reagent: deuterated [4-(Difluoromethyl)phenyl]methanol . This molecule is not a standard, off-the-shelf solution. Its value lies in the unique combination of a deuterated benzylic position and a difluoromethyl group—a fascinating bioisostere. This guide will provide the foundational knowledge to not only use this reagent effectively but also to rationally compare it against alternatives, empowering you to make informed decisions in your experimental design. We will proceed from core principles to practical, validated protocols, grounding every recommendation in established scientific literature.
The Core Principle: Why Deuteration and the Difluoromethyl Group Matter
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a powerful tool in pharmaceutical sciences.[1] This substitution introduces minimal steric or electronic changes but has a profound impact on bond strength. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[2] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is the foundation of many isotopic labeling experiments.[3]
When deuteration is applied to a site of metabolic attack, such as the benzylic position of this compound, it can significantly slow down oxidation by enzymes like Cytochrome P450 (CYP).[4] This allows us to:
-
Probe Metabolic Pathways: By comparing the metabolism of the deuterated versus non-deuterated compound, we can identify rate-limiting steps and quantify the contribution of specific metabolic routes.
-
Enhance Pharmacokinetic (PK) Profiles: Slowing metabolism can increase a drug's half-life and exposure, a strategy known as "deuterium switching."[4]
-
Create Superior Internal Standards: For quantitative mass spectrometry, deuterated analogs are the gold standard for internal standards (IS), as they exhibit nearly identical chemical behavior to the analyte but are mass-shifted for unambiguous detection.[5]
The difluoromethyl group (-CF₂H) adds another layer of utility. It is increasingly used in medicinal chemistry as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[6] Unlike the metabolically robust trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton, allowing it to act as a hydrogen bond donor, which can be critical for target binding.[7] However, it is still susceptible to metabolism, sometimes through hydroxylation at the difluoromethyl carbon itself.[8] Studying the interplay between deuteration at the benzyl position and the metabolic fate of the difluoromethyl group is a key application for this reagent.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a deuterated reagent depends entirely on the experimental question. We will compare deuterated this compound against two logical alternatives, each suited for a different application.
-
Alternative 1: d₅-Benzyl Alcohol. A simple, cost-effective reagent for general-purpose derivatization or as a basic internal standard.
-
Alternative 2: Deuterated [4-(Trifluoromethyl)phenyl]methanol. A direct competitor for studying the metabolic impact of fluorinated functional groups.
The following table summarizes the key properties and expected performance characteristics based on established chemical principles.
| Feature | Deuterated this compound | d₅-Benzyl Alcohol | Deuterated [4-(Trifluoromethyl)phenyl]methanol |
| Primary Application | Metabolic probe for -CF₂H group; specialized internal standard. | General derivatization agent; simple internal standard. | Metabolic stability probe for -CF₃ group; inert internal standard. |
| Metabolic Stability | Moderate. Benzylic position is stabilized by deuterium, but the -CF₂H group can be a site of metabolism.[8] | Low (without deuteration). The benzylic position is a primary site of oxidation. Deuteration significantly improves stability. | High. The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation.[9] |
| Bioisosterism | The -CF₂H group is a bioisostere for -OH and -SH, capable of H-bond donation.[6][7] | The entire molecule can act as a simple aromatic scaffold. | The -CF₃ group is a bioisostere for chlorine or a methyl group but is sterically larger and cannot H-bond donate.[9] |
| Synthesis Complexity | High. Requires specialized fluorination and deuteration steps. | Low. Can be synthesized via reductive deuteration of benzoic acid or benzaldehyde derivatives.[10][11] | Moderate to High. Requires introduction of the -CF₃ group, followed by deuteration. |
| Expected Cost | High | Low | High |
| Use as Internal Standard | Excellent. High mass shift and co-elution with analytes containing the same moiety. | Good. Prone to H/D exchange at the hydroxyl position if not handled carefully. Stable deuteration on the ring is preferred. | Excellent. High metabolic stability prevents IS degradation during sample incubation. |
Experimental Workflows & Protocols
The following section provides detailed, step-by-step methodologies. These are representative protocols synthesized from established chemical literature, designed to be self-validating and trustworthy.
Workflow for Synthesis of Deuterated Reagents
This workflow illustrates a generalized, robust approach for synthesizing α,α-dideuterio benzyl alcohols from common starting materials, adapted from methodologies described in the literature.[10][11]
Caption: Generalized workflow for the synthesis of α,α-dideuterio benzyl alcohols.
Protocol 1: Synthesis of α,α-dideuterio-[4-(Difluoromethyl)phenyl]methanol
This protocol is a representative example adapted from single-electron transfer reduction methods.[10][11]
-
Preparation: To a solution of samarium(II) iodide (SmI₂) (0.10 M in THF; 6.0 equivalents) under an inert argon atmosphere, add a solution of methyl 4-(difluoromethyl)benzoate (1.0 equivalent) in THF.
-
Reagent Addition: Add triethylamine (Et₃N) (12.0 equivalents) followed by deuterium oxide (D₂O) (72.0 equivalents) to the vigorously stirred solution at room temperature.
-
Reaction: Continue stirring for 15-30 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess SmI₂ by bubbling air through the mixture until the characteristic blue/green color disappears.
-
Extraction: Dilute the mixture with dichloromethane (CH₂Cl₂) and 1 M NaOH (aq). Separate the layers and extract the aqueous layer three times with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 15-30% Ethyl Acetate in Hexane) to yield the final deuterated alcohol.
-
Validation: Confirm the structure and deuterium incorporation level (>95%) via ¹H NMR and mass spectrometry.
Workflow for Use as a Deuterated Internal Standard in LC-MS/MS
The primary application for many deuterated compounds is as an internal standard (IS) for quantitative bioanalysis. The IS is added at a known concentration at the beginning of sample processing to correct for analyte loss and matrix effects.[5][12]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Protocol 2: Quantification of a Model Analyte in Plasma using a Deuterated IS
-
Standard Preparation: Prepare calibration standards by spiking known concentrations of the non-deuterated analyte into blank plasma.
-
Sample Spiking: To 100 µL of each calibration standard and unknown sample, add 10 µL of the deuterated IS working solution (e.g., 100 ng/mL of deuterated this compound in methanol).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the deuterated IS.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.
Conclusion: A Specialized Tool for a Specialized Task
Deuterated this compound is not a universal labeling reagent. Its strength lies in its specialized structure. For researchers investigating the metabolism of difluoromethyl-containing compounds or requiring a structurally unique internal standard, it offers capabilities that simpler reagents like deuterated benzyl alcohol cannot. The key is to align the reagent's properties with the scientific question. When used with a clear understanding of the underlying principles of KIE and bioisosterism, this molecule becomes a powerful asset in the modern drug development toolkit.
References
- BenchChem. (2025). An In-depth Technical Guide to Deuterium Labeling in Pharmacokinetic Studies.
- BenchChem. (2025). The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide.
- Luo, S., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. Synlett, 32, 51-56.
- Organic Chemistry Portal. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source.
- Ortega-Arizmendi, M. A., et al. (2012). Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent. Synthesis, 44, 2237-2242.
- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Bocan, T. (n.d.).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999-1003.
- Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7435-7458.
- Higuchi, M., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4123.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025).
- Chan, K. H., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.
- Bresciani, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123.
- Alfa Chemistry. (n.d.).
- Chromatography Forum. (2013). Internal standard in LC-MS/MS.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
- Higuchi, M., & Higashi, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-857.
- Lee, H. W., et al. (2014). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry, 86(1), 586-593.
- BenchChem. (n.d.).
- Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Sigma-Aldrich. (n.d.). Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS.
- ResearchGate. (n.d.).
- Mizutani, T., et al. (1982). Isotope effects on the metabolism and pulmonary toxicity of butylated hydroxytoluene in mice by deuteration of the 4-methyl group. Chemical & Pharmaceutical Bulletin, 30(10), 3743-3746.
- Skrzydlewska, E. (2003). Toxicological and metabolic consequences of methanol poisoning. Critical Reviews in Toxicology, 33(3), 279-297.
- PubChem. (n.d.). Methanol-d4.
- Lin, T. H., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 3359-3369.
- Black, K. A., et al. (1985). Role of tetrahydrofolate in the species differences in methanol toxicity. Proceedings of the National Academy of Sciences, 82(11), 3854-3858.
Sources
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 12. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of [4-(Difluoromethyl)phenyl]methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of [4-(Difluoromethyl)phenyl]methanol (CAS No. 444915-77-9), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical, immediate-use resource, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Hazard Profile of this compound
Based on available information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
The presence of the difluoromethyl group, a halogenated organic moiety, also places this compound within a class of chemicals that are subject to specific environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) has established stringent guidelines for the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).
Key Safety and Hazard Data
| Property | Value | Source |
| CAS Number | 444915-77-9 | [1] |
| Molecular Formula | C8H8F2O | [1] |
| Molecular Weight | 158.14 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319 | [1] |
| Signal Word | Warning | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to align with best practices for chemical laboratory safety and to ensure compliance with federal and local environmental regulations.
Sources
A Researcher's Guide to Handling [4-(Difluoromethyl)phenyl]methanol: From Risk Assessment to Disposal
This guide provides a comprehensive operational plan for the safe handling of [4-(Difluoromethyl)phenyl]methanol, tailored for professionals in research and drug development. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a protocol that is not only safe but also scientifically sound. Our focus is on empowering you with the knowledge to manage the specific risks associated with this fluorinated aromatic alcohol, ensuring the integrity of your work and the safety of your laboratory environment.
Immediate Safety Profile & Required PPE
Before handling this compound, a clear understanding of its hazard profile is essential. The primary, immediate risks are associated with direct contact and inhalation. Below is a summary of the required personal protective equipment (PPE) for standard laboratory operations.
| Protection Level | Equipment Specification | Rationale |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 certified)[1][2]; Face shield for large volumes (>100 mL) or splash-prone procedures. | Protects against serious eye irritation (H319) from splashes and vapors.[3] A face shield offers broader protection for high-risk tasks.[4][5] |
| Hand | Nitrile gloves (minimum) for incidental contact. Neoprene or Butyl rubber gloves for prolonged handling or immersion. | Prevents skin irritation (H315).[3] Glove material must be selected based on the duration of contact and specific task.[6] |
| Body | Flame-resistant (FR) laboratory coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe shoes. | Provides a barrier against skin contact. FR material is crucial due to the potential for fluorinated compounds to release hazardous byproducts like Hydrogen Fluoride (HF) upon thermal decomposition.[4][7] |
| Respiratory | Use within a certified chemical fume hood is mandatory. | Mitigates risk of respiratory irritation (H335) by ensuring proper ventilation.[8][9] Respirators are typically not required if engineering controls are properly used.[4] |
Hazard Deep Dive: Beyond the Label
While the Safety Data Sheet (SDS) provides foundational hazard information, a deeper understanding of the chemistry of fluorinated compounds is critical for comprehensive risk management.
Classified Hazards: According to supplier safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[8]
The Hidden Hazard: Thermal Decomposition A significant, often overlooked, risk associated with many fluorinated organic compounds is their behavior at elevated temperatures. In the event of a fire or improper heating, fluoropolymers and similar molecules can decompose.[7] This decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride (COF2).[7][10] HF is a severe contact poison that can cause deep, painful burns and systemic toxicity.[11] This potential underscores the critical importance of using flame-resistant lab coats and having appropriate fire suppression equipment on hand.
Operational Protocols: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility. The following protocol outlines the key stages of handling this compound.
Step 1: Preparation and Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All PPE: Don all required PPE as detailed in the table above before entering the designated work area.
-
Prepare Spill Kit: Ensure a spill kit equipped for chemical spills, including an absorbent material (e.g., sand, vermiculite) and designated waste containers, is immediately accessible.
-
Review SDS: Have a copy of the Safety Data Sheet for this compound readily available.
Step 2: Aliquoting and Handling the Compound
-
Perform All Manipulations in Fume Hood: Unsealing the container, weighing, and transferring the compound must occur deep within the sash of a functioning chemical fume hood to control vapor exposure.
-
Use Compatible Tools: Utilize spatulas and glassware made of compatible materials.
-
Grounding: For larger quantities or when transferring solvents, ensure equipment is properly grounded to prevent static discharge.
-
Container Sealing: Keep the primary container tightly sealed when not in use to minimize the release of vapors.[8]
Step 3: Post-Handling and Decontamination
-
Wipe Down Surfaces: Decontaminate the work area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a water rinse, collecting all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Caption: PPE Selection Decision Flowchart
Emergency Response and Disposal Plan
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. [12]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [8]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [8]If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8] Disposal Protocol: Proper disposal is crucial to prevent environmental contamination and ensure compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and cleaning materials, must be collected in a designated, sealed hazardous waste container. [13]2. Labeling: The waste container must be clearly labeled with the chemical name and associated hazards. [13]3. Bulk Quantities: Unused or excess quantities of the compound must be disposed of through your institution's hazardous waste program. Do not attempt to neutralize or dispose of it down the drain. [13] By integrating these detailed protocols and understanding the science behind the risks, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.). OSHA.
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- Personal Protective Equipment 2023. (n.d.). Regulations.gov.
- Chemical Safety | CEPP. (n.d.). Colorado Emergency Preparedness Partnership.
- Chemical Safety in the Workplace. (2024, November 12). CDC.
- Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- (4-(Difluoromethyl)phenyl)methanol. (n.d.). goods.com.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- SAFETY DATA SHEET - 4-(Difluoromethoxy)benzyl alcohol. (2025, December 24). Fisher Scientific.
- Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (n.d.). Oak Ridge National Laboratory.
- SAFETY DATA SHEET - [2-(2-Furyl)phenyl]methanol. (2023, September 5). Fisher Scientific.
- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). Fluoropolymers.org.
- Some considerations in the handling of fluorine and the chlorine fluorides. (n.d.). Office of Scientific & Technical Information.
- Fluorine Safety. (n.d.). Purdue University Department of Chemistry.
Sources
- 1. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. North_Pano [projects.mcah.columbia.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. theic2.org [theic2.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. fishersci.se [fishersci.se]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
